Product packaging for 2-Chloro-N-phenylisonicotinamide(Cat. No.:CAS No. 133928-67-3)

2-Chloro-N-phenylisonicotinamide

Cat. No.: B190219
CAS No.: 133928-67-3
M. Wt: 232.66 g/mol
InChI Key: LTAXNWGTCKPZGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Chloro-N-phenylisonicotinamide, also known as this compound, is a useful research compound. Its molecular formula is C12H9ClN2O and its molecular weight is 232.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9ClN2O B190219 2-Chloro-N-phenylisonicotinamide CAS No. 133928-67-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-phenylpyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O/c13-11-8-9(6-7-14-11)12(16)15-10-4-2-1-3-5-10/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTAXNWGTCKPZGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40567864
Record name 2-Chloro-N-phenylpyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40567864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80194-83-8
Record name 2-Chloro-N-phenylpyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40567864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-N-phenylisonicotinamide (CAS 80194-83-8) and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information regarding the specific biological properties, mechanism of action, and detailed experimental protocols for 2-Chloro-N-phenylisonicotinamide (CAS 80194-83-8) is limited. This guide provides a comprehensive overview of its known chemical properties and synthesis. Furthermore, due to the scarcity of data on the target compound, this report extends its scope to include a detailed analysis of the structurally similar and well-researched analog, 2-chloro-N-phenylacetamide, to provide valuable insights for researchers and drug development professionals.

Physicochemical Properties of this compound

This compound is a commercially available research chemical.[] Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 80194-83-8[2]
Molecular Formula C₁₂H₉ClN₂O[]
Molecular Weight 232.67 g/mol []
IUPAC Name 2-chloro-N-phenylpyridine-4-carboxamide[]
Canonical SMILES C1=CC=C(C=C1)NC(=O)C2=CC(=NC=C2)Cl[]
InChI InChI=1S/C12H9ClN2O/c13-11-8-10(12(16)15-9-5-2-1-3-6-9)7-14-11/h1-8H,(H,15,16)[]

Synthesis of this compound

A general protocol for the synthesis of this compound involves the reaction of 2-chloroisonicotinoyl chloride with aniline.

Experimental Protocol:

A solution of 2-chloroisonicotinoyl chloride (10 g, 56.8 mmol) in 1,2-dichloroethane (100 mL) is cooled to 0°C. A mixture of aniline (5.70 mL, 62.5 mmol) and N,N-diisopropylethylamine (DIPEA) (10.2 mL, 59.6 mmol) in 1,2-dichloroethane (10 mL) is added slowly over approximately 1 hour. The reaction mixture is stirred at 0°C for 1 hour, then warmed to 95°C and maintained for 1 hour. After cooling to room temperature, the reaction is quenched with water (30 mL) and the mixture is filtered. The filtrate is extracted with dichloromethane (200 mL). The combined organic phases are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting residue is recrystallized from a methanol/water mixture (1:10, 110 mL) to yield this compound.[2]

G cluster_reactants Reactants cluster_solvent Solvent cluster_conditions Reaction Conditions cluster_workup Workup & Purification 2-chloroisonicotinoyl_chloride 2-chloroisonicotinoyl chloride Reaction_Mixture Reaction_Mixture 2-chloroisonicotinoyl_chloride->Reaction_Mixture Aniline Aniline Aniline->Reaction_Mixture DIPEA DIPEA (Base) DIPEA->Reaction_Mixture 1,2-dichloroethane 1,2-dichloroethane 1,2-dichloroethane->Reaction_Mixture Step1 0°C, 1 hour Step2 95°C, 1 hour Step1->Step2 Quenching Water Quenching Step2->Quenching Extraction DCM Extraction Quenching->Extraction Drying Drying (MgSO4) Extraction->Drying Concentration Concentration Drying->Concentration Recrystallization Recrystallization (MeOH/H2O) Concentration->Recrystallization Product This compound Recrystallization->Product Reaction_Mixture->Step1

Synthesis workflow for this compound.

Biological Activities of the Structural Analog: 2-Chloro-N-phenylacetamide

While data for this compound is scarce, extensive research has been conducted on its structural analog, 2-chloro-N-phenylacetamide. This compound has demonstrated notable antifungal and antibacterial properties.

Antifungal Activity

2-chloro-N-phenylacetamide has shown significant activity against various fungal pathogens, including species of Aspergillus and Candida.

Table 1: Antifungal Activity of 2-chloro-N-phenylacetamide against Aspergillus flavus

ParameterConcentration RangeReference
Minimum Inhibitory Concentration (MIC)16 - 256 µg/mL[3][4]
Minimum Fungicidal Concentration (MFC)32 - 512 µg/mL[3][4]

Table 2: Antifungal Activity of 2-chloro-N-phenylacetamide against Fluconazole-Resistant Candida spp.

Fungal SpeciesMIC Range (µg/mL)MFC Range (µg/mL)Reference
Candida albicans128 - 256512 - 1024[5]
Candida parapsilosis128 - 256512 - 1024[5]

The compound also exhibits antibiofilm activity, inhibiting the formation of and disrupting pre-formed biofilms of Candida species.[5]

Antibacterial Activity

Studies on a series of N-(substituted phenyl)-2-chloroacetamides have demonstrated their effectiveness against Gram-positive bacteria, with some activity also observed against Gram-negative bacteria.[6] The presence of a chloro atom in the acetamide group appears to enhance antimicrobial activity.[7]

Mechanism of Action of 2-Chloro-N-phenylacetamide

The proposed mechanisms of action for the antifungal activity of 2-chloro-N-phenylacetamide are multifaceted and appear to involve the fungal cell membrane and essential metabolic pathways.

  • Ergosterol Binding: One proposed mechanism is the binding of the compound to ergosterol, a vital component of the fungal cell membrane. This interaction disrupts membrane integrity and function.[3][4][8]

  • Inhibition of DNA Synthesis: It is also suggested that 2-chloro-N-phenylacetamide may inhibit DNA synthesis through the inhibition of thymidylate synthase.[3][4]

  • Inhibition of Dihydrofolate Reductase (DHFR): In silico studies suggest that the compound may also act by inhibiting dihydrofolate reductase, an enzyme crucial for the synthesis of nucleic acids and amino acids.[9]

G cluster_membrane Fungal Cell Membrane cluster_dna_synthesis DNA Synthesis Pathway cluster_folate_pathway Folate Biosynthesis Pathway Compound 2-chloro-N-phenylacetamide Ergosterol Ergosterol Compound->Ergosterol Binds to Thymidylate_Synthase Thymidylate Synthase Compound->Thymidylate_Synthase Inhibits DHFR Dihydrofolate Reductase (DHFR) Compound->DHFR Inhibits Membrane_Disruption Membrane Disruption Ergosterol->Membrane_Disruption DNA_Synthesis_Inhibition Inhibition of DNA Synthesis Thymidylate_Synthase->DNA_Synthesis_Inhibition Folate_Inhibition Inhibition of Folate Synthesis DHFR->Folate_Inhibition

Proposed mechanisms of action for 2-chloro-N-phenylacetamide.

Toxicological Profile of 2-Chloro-N-phenylacetamide

Preliminary toxicological studies on 2-chloro-N-phenylacetamide suggest a favorable profile. It exhibits low hemolytic effects and minimal genotoxic changes in oral mucosa cells at concentrations ranging from 50 to 500 µg/mL.[8] In silico predictions indicate good oral bioavailability and the ability to cross the blood-brain barrier.[8]

Conclusion

While specific biological data for this compound (CAS 80194-83-8) remains limited, the extensive research on its close structural analog, 2-chloro-N-phenylacetamide, provides a strong foundation for future investigations. The notable antifungal and antibacterial activities of the acetamide analog, coupled with its multifaceted mechanism of action, suggest that this compound may also possess valuable biological properties. Researchers are encouraged to use the information presented in this guide as a starting point for the empirical investigation of this compound, which may hold promise as a novel therapeutic agent.

References

An In-depth Technical Guide to the Molecular Structure of 2-Chloro-N-phenylisonicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-N-phenylisonicotinamide, a halogenated derivative of the isonicotinamide scaffold, is a compound of interest in medicinal and agrochemical research. While detailed experimental characterization of this specific molecule is not extensively available in public literature, its structural similarity to known antitubercular and antimicrobial agents, such as isoniazid, suggests potential biological activity. This guide provides a comprehensive overview of its molecular structure, a detailed synthesis protocol, and predicted spectral data. Furthermore, a proposed mechanism of action, based on the well-established activity of related isonicotinamides, is presented to stimulate further investigation into its potential as a therapeutic or agrochemical agent.

Molecular Structure and Physicochemical Properties

This compound possesses a core structure consisting of a pyridine ring substituted with a chlorine atom at the 2-position and an N-phenylcarboxamide group at the 4-position. The presence of the chlorine atom and the phenyl group is expected to significantly influence its electronic properties, lipophilicity, and potential for biological interactions.

Below is a diagram of the molecular structure of this compound.

Molecular structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₉ClN₂O[1]
Molecular Weight 232.67 g/mol [1]
CAS Number 80194-83-8[1]
Appearance White to off-white solid (predicted)-
Melting Point 125 °C[2]
Boiling Point ~428.5 °C at 760 mmHg (predicted)-
Density ~1.4 g/cm³ (predicted)-
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO and DMF (predicted)-
InChI Key MPNXSZJPSVBLHP-UHFFFAOYSA-N[2]
SMILES c1ccc(cc1)NC(=O)c2cc(nc(c2)Cl)C-

Experimental Protocols

Synthesis of this compound

A documented synthesis protocol for this compound is available and provides a reliable method for its preparation.[1]

Experimental Procedure:

  • Reaction Setup: 2-chloroisonicotinoyl chloride (10 g, 56.8 mmol) is dissolved in 1,2-dichloroethane (100 mL) and the solution is cooled to 0 °C in an ice bath.

  • Addition of Reagents: A solution of aniline (5.70 mL, 62.5 mmol) and N,N-diisopropylethylamine (DIPEA) (10.2 mL, 59.6 mmol) in 1,2-dichloroethane (10 mL) is prepared and added slowly to the cooled solution of 2-chloroisonicotinoyl chloride over a period of approximately 1 hour.

  • Reaction Progression: The reaction mixture is stirred at 0 °C for 1 hour, after which it is warmed to 95 °C and maintained at this temperature for an additional hour.

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature. Water (30 mL) is added to quench the reaction, and the resulting mixture is filtered. The filtrate is then extracted with dichloromethane (200 mL). The organic phases are combined, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Recrystallization: The crude product is recrystallized from a methanol/water mixture (1:10, 110 mL) to yield the pure this compound (12.12 g, 92% yield).[1]

The following diagram illustrates the workflow for the synthesis of this compound.

synthesis_workflow Synthesis Workflow of this compound start Start dissolve Dissolve 2-chloroisonicotinoyl chloride in 1,2-dichloroethane start->dissolve cool Cool to 0 °C dissolve->cool add_slowly Add aniline/DIPEA solution slowly (1 hour) cool->add_slowly prepare_solution Prepare solution of aniline and DIPEA in 1,2-dichloroethane prepare_solution->add_slowly stir_cold Stir at 0 °C for 1 hour add_slowly->stir_cold heat Heat to 95 °C for 1 hour stir_cold->heat cool_rt Cool to room temperature heat->cool_rt quench Quench with water and filter cool_rt->quench extract Extract with dichloromethane quench->extract dry_concentrate Dry and concentrate organic phase extract->dry_concentrate recrystallize Recrystallize from methanol/water dry_concentrate->recrystallize product Pure this compound recrystallize->product

Synthesis workflow for this compound.

Spectroscopic Data (Predicted)

Due to the lack of publicly available experimental spectra for this compound, the following tables provide predicted spectroscopic data. These predictions are based on computational models and should be used as a guide for experimental verification.

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.50d1HPyridine H (ortho to N)
~7.80dd1HPyridine H (meta to N, ortho to C=O)
~7.65d2HPhenyl H (ortho to NH)
~7.40t2HPhenyl H (meta to NH)
~7.20t1HPhenyl H (para to NH)
~7.10d1HPyridine H (meta to N, ortho to Cl)
~8.20s (broad)1HNH

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Chemical Shift (ppm)Assignment
~164.0C=O
~151.0Pyridine C-Cl
~149.0Pyridine C-N
~145.0Pyridine C-C=O
~138.0Phenyl C-NH
~129.0Phenyl C (meta to NH)
~125.0Phenyl C (para to NH)
~121.0Phenyl C (ortho to NH)
~120.0Pyridine C (meta to N, ortho to C=O)
~118.0Pyridine C (meta to N, ortho to Cl)

Table 4: Predicted IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
~3300MediumN-H stretch (amide)
~3100-3000MediumC-H stretch (aromatic)
~1680StrongC=O stretch (amide I)
~1590, 1530, 1480Medium-StrongC=C stretch (aromatic rings)
~1540MediumN-H bend (amide II)
~1250MediumC-N stretch
~850StrongC-Cl stretch
~750, 690StrongC-H out-of-plane bend (phenyl ring)

Biological Activity and Proposed Mechanism of Action

While there are no specific biological studies published for this compound, its structural relationship to the frontline antitubercular drug isoniazid (INH) suggests a potential mechanism of action against Mycobacterium tuberculosis. It is also mentioned as a precursor for antitubercular and antimicrobial drugs.[3]

Isoniazid is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme KatG. The activated form then covalently binds to NAD⁺ to form an adduct that inhibits the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycolic acid biosynthesis pathway.[4][5] Mycolic acids are crucial components of the mycobacterial cell wall, and their inhibition leads to cell death.

It is proposed that this compound may act through a similar pathway. The isonicotinamide core could be recognized by mycobacterial enzymes, and while it lacks the hydrazide group of isoniazid, the N-phenylamide moiety might undergo metabolic activation. The following diagram illustrates this proposed mechanism of action.

mechanism_of_action Proposed Antitubercular Mechanism of Action compound This compound activation Metabolic Activation (e.g., by KatG-like enzymes) compound->activation activated_compound Activated Intermediate activation->activated_compound inhibition Inhibition activated_compound->inhibition Binds to InhA or a similar target inhA InhA (Enoyl-ACP Reductase) mycolic_acid Mycolic Acid Synthesis inhA->mycolic_acid Catalyzes inhibition->inhA inhibition->mycolic_acid Blocks cell_wall Mycobacterial Cell Wall Integrity mycolic_acid->cell_wall Essential for cell_death Bacterial Cell Death cell_wall->cell_death Disruption leads to

Proposed mechanism of action for this compound.

Conclusion and Future Directions

This compound is a readily synthesizable compound with potential applications in drug discovery and agrochemical development. While a detailed experimental characterization is currently lacking in the scientific literature, this guide provides a foundational understanding of its molecular structure, a reliable synthesis protocol, and predicted spectral data to aid in its identification. The proposed mechanism of action, based on its structural similarity to known antitubercular agents, offers a clear hypothesis for future biological evaluation. Further research is warranted to experimentally determine its crystal structure, confirm its spectroscopic properties, and investigate its biological activity against various microbial strains, particularly Mycobacterium tuberculosis. Such studies will be crucial in elucidating its true potential as a lead compound for the development of new therapeutic or agrochemical agents.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 2-Chloro-N-phenylisonicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 2-Chloro-N-phenylisonicotinamide, a key intermediate in pharmaceutical synthesis. The information is presented to facilitate research and development activities, with a focus on structured data, detailed experimental protocols, and visual representations of key processes.

Core Physicochemical Data

This compound is a heterocyclic compound recognized for its role as a versatile building block in the synthesis of various biologically active molecules.[1] Its utility is particularly noted in the development of antitubercular and antimicrobial agents.[1]

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyValueCompoundData TypeSource
IUPAC Name 2-chloro-N-phenylpyridine-4-carboxamideThis compound---[]
CAS Number 80194-83-8This compound---[][3][4]
Molecular Formula C₁₂H₉ClN₂OThis compound---[]
Molecular Weight 232.67 g/mol This compound---[]
Canonical SMILES C1=CC=C(C=C1)NC(=O)C2=CC(=NC=C2)ClThis compound---[]
Melting Point 125 °C2-Chloro-N-phenylnicotinamideExperimental[5]
Boiling Point 416.3 ± 45.0 °C2-chloro-N-[4-(1-piperidinylmethyl)phenyl]nicotinamidePredicted[6]
pKa 10.99 ± 0.702-chloro-N-[4-(1-piperidinylmethyl)phenyl]nicotinamidePredicted[6]
XLogP3 1.72-Chloro-N-isopropylisonicotinamideComputed[7]
XLogP3 2.62-Chloro-N-phenyl-3-pyridinecarboxamideComputed[8]
XLogP3 3.52,6-Dichloro-N-phenylisonicotinamideComputed[9]

Experimental Protocols

Synthesis and Purification of this compound

A general and efficient procedure for the synthesis of this compound has been reported.[3]

Materials:

  • 2-chloroisonicotinoyl chloride

  • Aniline

  • N,N-diisopropylethylamine (DIPEA)

  • 1,2-dichloroethane

  • Water

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Methanol

Procedure:

  • Dissolve 2-chloroisonicotinoyl chloride (10 g, 56.8 mmol) in 1,2-dichloroethane (100 mL) and cool the solution to 0 °C.[3]

  • Prepare a mixed solution of aniline (5.70 mL, 62.5 mmol) and N,N-diisopropylethylamine (DIPEA, 10.2 mL, 59.6 mmol) in 1,2-dichloroethane (10 mL).[3]

  • Slowly add the aniline/DIPEA solution to the 2-chloroisonicotinoyl chloride solution over approximately 1 hour at 0 °C.[3]

  • Stir the reaction mixture at 0 °C for 1 hour.[3]

  • Warm the reaction mixture to 95 °C and maintain this temperature for 1 hour.[3]

  • After completion, cool the reaction to room temperature.[3]

  • Quench the reaction by adding water (30 mL) and filter the mixture.[3]

  • Extract the filtrate with dichloromethane (200 mL).[3]

  • Combine the organic phases, dry with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[3]

  • Recrystallize the residue from a methanol/water mixture (1:10, 110 mL) to yield the final product.[3]

Characterization: The product can be characterized by LC-MS analysis, with an expected retention time (RT) of 0.87 min and an electrospray ionization mass spectrometry (ES+) value of 233.1.[3]

G Synthesis Workflow of this compound reagents 2-chloroisonicotinoyl chloride Aniline DIPEA reaction Reaction at 0°C, then 95°C reagents->reaction solvent 1,2-dichloroethane solvent->reaction quench Quench with Water reaction->quench extraction Extract with Dichloromethane quench->extraction drying Dry with MgSO4 extraction->drying concentration Concentrate under Reduced Pressure drying->concentration recrystallization Recrystallize from Methanol/Water concentration->recrystallization product This compound recrystallization->product G Solubility Testing Workflow start Start with Unknown Compound water Test Solubility in Water start->water soluble_water Soluble water->soluble_water Yes insoluble_water Insoluble water->insoluble_water No ph_test Test with pH Paper soluble_water->ph_test naoh_test Test Solubility in 5% NaOH insoluble_water->naoh_test soluble_naoh Soluble (Acidic) naoh_test->soluble_naoh Yes insoluble_naoh Insoluble naoh_test->insoluble_naoh No hcl_test Test Solubility in 5% HCl insoluble_naoh->hcl_test soluble_hcl Soluble (Basic) hcl_test->soluble_hcl Yes insoluble_hcl Insoluble (Neutral) hcl_test->insoluble_hcl No

References

Crystal Structure Analysis of 2-Chloro-N-phenylisonicotinamide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of 2-Chloro-N-phenylisonicotinamide. While a detailed crystal structure for this compound is not publicly available, this document outlines the essential experimental protocols from synthesis to crystallographic analysis, using data from closely related structures as illustrative examples.

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of 2-chloroisonicotinoyl chloride with aniline.

Experimental Protocol:

A solution of 2-chloroisonicotinoyl chloride (10 g, 56.8 mmol) in 1,2-dichloroethane (100 mL) is cooled to 0°C. To this, a mixture of aniline (5.70 mL, 62.5 mmol) and N,N-diisopropylethylamine (DIPEA) (10.2 mL, 59.6 mmol) in 1,2-dichloroethane (10 mL) is added slowly over a period of approximately 1 hour. The reaction mixture is stirred at 0°C for 1 hour, then heated to 95°C for 1 hour. After completion, the reaction is cooled to room temperature and quenched with the addition of water (30 mL). The resulting mixture is filtered, and the filtrate is extracted with dichloromethane (200 mL). The organic phases are combined, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The final product is obtained by recrystallization from a methanol/water mixture (1:10, 110 mL), yielding this compound.[1]

Single-Crystal X-ray Diffraction Analysis

Following successful synthesis and crystallization, single-crystal X-ray diffraction is employed to determine the molecular and crystal structure.

Experimental Protocol:

A suitable single crystal of the compound is selected and mounted on a goniometer. The crystal is then placed in a stream of cold nitrogen gas to maintain a stable temperature during data collection. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). The data collection strategy is optimized to ensure a high-resolution and complete dataset. The collected diffraction intensities are then processed, which includes integration of the reflection intensities, correction for Lorentz and polarization effects, and absorption correction. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Crystallographic Data Presentation

The following table summarizes the crystallographic data for a related compound, 2-chloro-N-(4-nitrophenyl)nicotinamide, as an illustrative example of the data that would be obtained from a crystal structure analysis.

Parameter2-chloro-N-(4-nitrophenyl)nicotinamide
Chemical FormulaC₁₂H₈ClN₃O₃
Formula Weight277.67
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)7.451 (4)
b (Å)19.628 (9)
c (Å)10.519 (5)
β (°)110.137 (7)
V (ų)1444.4 (12)
Z4
Dcalc (g/cm³)1.276
µ (mm⁻¹)0.28
F(000)568
R(int)0.039
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.118
R indices (all data)R₁ = 0.062, wR₂ = 0.129

Note: This data is for a related compound and is presented for illustrative purposes.[2][3]

Experimental and Analytical Workflow

The overall process from synthesis to final structure analysis is a sequential workflow. The following diagram illustrates the key stages involved.

Crystal_Structure_Analysis_Workflow Synthesis Synthesis of This compound Purification Purification and Recrystallization Synthesis->Purification Crude Product Crystal_Selection Single Crystal Selection Purification->Crystal_Selection Pure Crystals Data_Collection X-ray Diffraction Data Collection Crystal_Selection->Data_Collection Data_Processing Data Processing and Reduction Data_Collection->Data_Processing Raw Diffraction Data Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Processed Intensities Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Initial Model Validation Structural Validation and Analysis Structure_Refinement->Validation Refined Model Final_Structure Final Crystal Structure Validation->Final_Structure

Workflow for Crystal Structure Analysis.

References

X-ray Crystallography of 2-Chloro-N-phenylisonicotinamide Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the X-ray crystallography data for a series of 2-Chloro-N-phenylisonicotinamide analogs. The following sections detail the crystallographic data in a structured format, outline the experimental protocols for synthesis and crystal growth, and present a generalized experimental workflow for X-ray crystallographic analysis.

Crystallographic Data for 2-Chloro-N-aryl-nicotinamide Analogs

Table 1: Crystallographic Data for N-Aryl-2-chloronicotinamide Analogs [1]

CompoundFormulaCrystal SystemSpace GroupZ'Key Hydrogen Bonds
(I) X = HC₁₂H₉ClN₂OMonoclinicP2₁/c1N—H⋯N, C—H⋯π(pyridyl), C—H⋯π(arene)
(II) X = CH₃C₁₃H₁₁ClN₂OTriclinicP-12N—H⋯O, C—H⋯O, C—H⋯π(arene)
(III) X = FC₁₂H₈ClFN₂O·H₂OMonoclinicP2₁/c1N—H⋯O, O—H⋯O, O—H⋯N
(IV) X = ClC₁₂H₈Cl₂N₂OMonoclinicP2₁4N—H⋯O, C—H⋯π(arene)
(V) X = BrC₁₂H₈BrClN₂OMonoclinicP2₁/c1N—H⋯O, C—H⋯N
(VI) X = IC₁₂H₈ClIN₂OMonoclinicP2₁/n1N—H⋯O, C—H⋯π(arene), I⋯N(pyridyl)
(VII) X = CH₃OC₁₃H₁₁ClN₂O₂MonoclinicP2₁/n1N—H⋯O
(VIII) X = CNC₁₃H₈ClN₃OTriclinicP-12N—H⋯N, C—H⋯N, C—H⋯O

Table 2: Crystallographic Data for 2-Chloro-N-(nitrophenyl)nicotinamide Analogs [2]

CompoundFormulaCrystal SystemSpace GroupZ'Key Supramolecular Features
2-Chloro-N-(2-nitrophenyl)nicotinamideC₁₂H₈ClN₃O₃Not SpecifiedNot SpecifiedNot SpecifiedC-H···O hydrogen bonds forming chains of edge-fused rings.
2-Chloro-N-(3-nitrophenyl)nicotinamide monohydrateC₁₂H₈ClN₃O₃·H₂ONot SpecifiedNot SpecifiedNot SpecifiedN-H···O, O-H···O, and O-H···N hydrogen bonds forming chains of edge-fused rings.
2-Chloro-N-(4-nitrophenyl)nicotinamideC₁₂H₈ClN₃O₃MonoclinicP2₁/n2N-H···N hydrogen bonds forming simple chains.

Experimental Protocols

This section outlines the general procedures for the synthesis of the parent compound, this compound, and a generalized protocol for single crystal X-ray diffraction based on methodologies reported for analogous compounds.

Synthesis of this compound

The following is a general procedure for the synthesis of this compound:

  • Reaction Setup: 2-chloroisonicotinoyl chloride is dissolved in a suitable solvent such as 1,2-dichloroethane and cooled to 0 °C.[3]

  • Addition of Reagents: A solution of aniline and a base, for example, N,N-diisopropylethylamine (DIPEA), in the same solvent is added slowly to the cooled solution over a period of approximately one hour.[3]

  • Reaction Progression: The reaction mixture is stirred at 0 °C for one hour, then warmed to a higher temperature (e.g., 95 °C) and maintained for another hour.[3]

  • Workup: After cooling to room temperature, the reaction is quenched with water. The resulting mixture is filtered, and the filtrate is extracted with a solvent like dichloromethane. The organic phases are then combined.[3]

  • Purification: The combined organic phase is dried with a drying agent such as anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.[3]

  • Recrystallization: The crude product is recrystallized from a solvent system, for instance, a methanol/water mixture, to yield the purified this compound.[3]

Single Crystal Growth and X-ray Data Collection

The following is a generalized protocol for obtaining single crystals and collecting X-ray diffraction data, based on common practices for similar organic compounds:

  • Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the purified compound in an appropriate solvent or solvent mixture (e.g., dichloromethane, ethanol).

  • Data Collection: A suitable crystal is mounted on a diffractometer. Data is collected at a controlled temperature, often low temperatures like 150 K, using a radiation source such as Mo-Kα radiation (λ = 0.71073 Å). Data collection is typically performed using ω-scans.

  • Structure Solution and Refinement: The collected diffraction data is processed, and the crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined with anisotropic thermal parameters. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and crystallographic analysis of this compound analogs.

G Synthesis Workflow for this compound Analogs start Start Materials: 2-Chloroisonicotinoyl chloride Substituted Aniline reaction Amide Coupling Reaction (e.g., with DIPEA in 1,2-dichloroethane) start->reaction workup Aqueous Workup & Solvent Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification recrystallization Recrystallization purification->recrystallization product Pure Analog Product recrystallization->product

Caption: A generalized workflow for the synthesis of this compound analogs.

G X-ray Crystallography Workflow crystal_growth Single Crystal Growth (Slow Evaporation) data_collection X-ray Diffraction Data Collection crystal_growth->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement (Full-matrix least-squares) structure_solution->refinement validation Structure Validation & Analysis (e.g., CCDC) refinement->validation final_structure Final Crystal Structure validation->final_structure

Caption: A standard workflow for determining the crystal structure of a small molecule.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Chloro-N-phenylisonicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in modern chemistry, providing invaluable insights into molecular structure. This guide focuses on the ¹H and ¹³C NMR spectral data of 2-Chloro-N-phenylisonicotinamide, a compound of interest in medicinal chemistry and materials science. Due to the current absence of publicly available, detailed experimental ¹H and ¹³C NMR data for this compound, this document serves as a comprehensive template. It outlines the standard methodologies for acquiring and presenting such data and provides predicted spectral information based on established principles of NMR spectroscopy. This guide is intended to be a practical resource for researchers working with this and similar molecular scaffolds.

Introduction to NMR Spectroscopy in Drug Discovery

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that elucidates the structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C (carbon-13). In the context of drug development, NMR is indispensable for:

  • Structural Elucidation: Unambiguously determining the chemical structure of newly synthesized compounds.

  • Purity Assessment: Quantifying the purity of active pharmaceutical ingredients (APIs) and intermediates.

  • Conformational Analysis: Studying the three-dimensional shape of molecules in solution, which is crucial for understanding drug-receptor interactions.

  • Binding Studies: Investigating the interactions between small molecules and biological macromolecules like proteins and nucleic acids.

Predicted ¹H and ¹³C NMR Spectral Data of this compound

this compound Structure

Figure 1. Chemical structure of this compound with atom numbering for NMR assignments.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show signals corresponding to the protons on the phenyl and pyridine rings, as well as the amide proton. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-38.0 - 8.2d~5.0
H-57.8 - 8.0dd~5.0, ~1.5
H-68.5 - 8.7d~1.5
H-2', H-6'7.5 - 7.7d7.5 - 8.0
H-3', H-5'7.3 - 7.5t7.5 - 8.0
H-4'7.1 - 7.3t7.5 - 8.0
NH9.5 - 10.5s-

Table 1. Predicted ¹H NMR Spectral Data for this compound.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, these spectra are typically acquired with proton decoupling, resulting in singlet peaks for each carbon.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2150 - 155
C-3120 - 125
C-4140 - 145
C-5125 - 130
C-6148 - 152
C=O165 - 170
C-1'135 - 140
C-2', C-6'120 - 125
C-3', C-5'128 - 132
C-4'124 - 128

Table 2. Predicted ¹³C NMR Spectral Data for this compound.

Standard Experimental Protocols

The following sections describe the standard methodologies for obtaining high-quality ¹H and ¹³C NMR spectra.

Sample Preparation
  • Compound Purity: The sample of this compound should be of high purity (>95%) to avoid interference from impurity signals.

  • Solvent Selection: A deuterated solvent is used to avoid a large solvent signal in the ¹H NMR spectrum. Common choices include deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent can slightly influence the chemical shifts.

  • Concentration: Typically, 5-10 mg of the compound is dissolved in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to the sample to provide a reference peak at 0.00 ppm.

NMR Instrument and Parameters
  • Spectrometer: Data is typically acquired on a high-field NMR spectrometer, for example, a 400 MHz or 500 MHz instrument.

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the nuclei.

    • Number of Scans: 8 to 16 scans are usually sufficient for a good signal-to-noise ratio.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A standard proton-decoupled single-pulse experiment.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A delay of 2-5 seconds.

    • Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of ¹³C.

Visualization of NMR Data Workflow

The logical flow from sample preparation to final spectral analysis is a critical process in obtaining and interpreting NMR data. The following diagram illustrates this workflow.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Compound Pure Compound NMR_Tube NMR Tube Compound->NMR_Tube Solvent Deuterated Solvent Solvent->NMR_Tube Standard Internal Standard (TMS) Standard->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Insert Sample H1_Acq ¹H NMR Acquisition Spectrometer->H1_Acq C13_Acq ¹³C NMR Acquisition Spectrometer->C13_Acq FID Free Induction Decay (FID) H1_Acq->FID ¹H Data C13_Acq->FID ¹³C Data FT Fourier Transform FID->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integration Integration Baseline->Integration Peak_Picking Peak Picking Baseline->Peak_Picking Assignment Structural Assignment Integration->Assignment Peak_Picking->Assignment Report Final Report Assignment->Report

Caption: Workflow for NMR Spectral Analysis.

Conclusion

This technical guide provides a comprehensive framework for the ¹H and ¹³C NMR spectral analysis of this compound. While experimental data is not currently available, the predicted spectral data and standard experimental protocols outlined herein offer a valuable resource for researchers. The provided workflow visualization further clarifies the systematic approach required for accurate NMR analysis. It is anticipated that this guide will facilitate the structural characterization and further development of this compound and related compounds in the fields of medicinal chemistry and materials science.

Unraveling the Molecular Blueprint: An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2-Chloro-N-phenylisonicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2-Chloro-N-phenylisonicotinamide. In the absence of direct experimental data for this specific compound, this guide synthesizes information from established fragmentation principles and data from structurally analogous molecules to propose the most probable fragmentation pathways. This document is intended to serve as a valuable resource for the identification and characterization of this and similar molecules in various research and development settings.

Predicted Fragmentation Pathways

The fragmentation of this compound under electron ionization is expected to be driven by the presence of several key functional groups: the chloropyridine ring, the amide linkage, and the phenyl group. The initial ionization event will likely involve the removal of an electron from a lone pair on the nitrogen or oxygen atoms, or from the aromatic pi systems, to form the molecular ion (M•+). Subsequent fragmentation is predicted to proceed through several key pathways, primarily involving cleavage of the amide bond and reactions influenced by the ortho-chloro substituent.

A primary and highly characteristic fragmentation pathway for amides is the cleavage of the bond between the carbonyl carbon and the nitrogen atom (α-cleavage).[1][2] This cleavage can occur in two ways, leading to the formation of either the isonicotinoyl cation or the 2-chloro-N-phenylaminyl radical, and vice-versa. Given the stability of the resulting acylium ion, the formation of the isonicotinoyl cation is a highly probable event.

Another significant fragmentation pathway is expected to be influenced by the 2-chloro substituent on the pyridine ring. Halogenated aromatic compounds often undergo the loss of the halogen radical or a hydrogen halide molecule.[3][4] For 2-chloropyridine, the loss of a chlorine atom is a common fragmentation.[5] Additionally, ortho-chloro substituted aromatic amines are known to readily eliminate a molecule of hydrogen chloride (HCl).[3]

The phenyl group itself can also influence fragmentation, potentially leading to rearrangements and further fragmentation of the N-phenyl portion of the molecule after the initial amide bond cleavage.

Based on these principles, the following key fragmentation steps are proposed:

  • Formation of the Isonicotinoyl Cation: Cleavage of the C-N amide bond to form the stable isonicotinoyl cation.

  • Loss of Chlorine: Elimination of a chlorine radical from the molecular ion or subsequent fragments.

  • Loss of HCl: Elimination of a neutral hydrogen chloride molecule, a common pathway for ortho-chloro substituted aromatic compounds.[3]

  • Formation of the 2-Chlorophenylaminyl Radical Cation: Cleavage of the C-N amide bond to form the radical cation of 2-chloroaniline.

  • Further Fragmentation of the Pyridine Ring: Subsequent fragmentation of the isonicotinoyl cation, potentially through the loss of carbon monoxide (CO) or hydrogen cyanide (HCN).[5]

Tabulated Summary of Predicted Mass-to-Charge Ratios

The following table summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), and their proposed structures. The relative intensities are qualitative predictions based on the expected stability of the fragment ions.

m/z (Predicted) Proposed Ion Structure Proposed Fragmentation Pathway Predicted Relative Intensity
246/248[C₁₂H₉ClN₂O]⁺Molecular Ion (M•+)High
211[C₁₂H₉N₂O]⁺[M - Cl]⁺Moderate
210[C₁₂H₈N₂O]⁺•[M - HCl]⁺•Moderate
128/130[C₆H₅ClN]⁺•[2-chloroaniline]⁺•Moderate to High
122[C₆H₄N₂O]⁺[Isonicotinoyl cation + H]⁺Low
106[C₆H₄NO]⁺[Isonicotinoyl cation]⁺High
92[C₆H₆N]⁺[Aniline]⁺Moderate
78[C₅H₄N]⁺[Pyridine]⁺Moderate

Note: The presence of the chlorine isotope ³⁷Cl will result in M+2 peaks for all chlorine-containing fragments, with an intensity of approximately one-third of the corresponding M peak.[4]

Proposed Fragmentation Diagram

The following diagram, generated using the DOT language, illustrates the logical relationships between the proposed key fragments of this compound.

Fragmentation_Pattern M Molecular Ion (M•+) m/z 246/248 F1 [M - Cl]⁺ m/z 211 M->F1 - Cl• F2 [M - HCl]⁺• m/z 210 M->F2 - HCl F3 Isonicotinoyl Cation m/z 106 M->F3 - •N(H)C₆H₄Cl F4 2-Chloroaniline Radical Cation m/z 128/130 M->F4 - C₆H₄NO• F5 Pyridine Cation m/z 78 F3->F5 - CO

Caption: Proposed EI-MS fragmentation pathway of this compound.

Experimental Protocols

While specific experimental data for this compound is not available, a general protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization is provided below.

4.1. Sample Preparation

  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to concentrations appropriate for GC-MS analysis (e.g., 1-100 µg/mL).

4.2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Gas Chromatograph: A standard gas chromatograph equipped with a capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

  • Injection: Inject 1 µL of the sample solution into the GC inlet, typically operated in splitless or split mode depending on the sample concentration.

  • Oven Temperature Program: A typical temperature program would start at a low temperature (e.g., 50-100 °C), hold for a short period, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 250-300 °C) and hold for a few minutes to ensure elution of the analyte.

  • Mass Spectrometer: A quadrupole or time-of-flight mass spectrometer equipped with an electron ionization (EI) source.

  • Ionization Energy: The standard EI energy of 70 eV should be used to ensure reproducible fragmentation patterns that can be compared with spectral libraries.

  • Mass Range: Scan a mass range that encompasses the molecular weight of the analyte and its expected fragments (e.g., m/z 40-300).

  • Data Acquisition: Acquire data in full scan mode to obtain the complete mass spectrum.

4.3. Data Interpretation Workflow

The logical flow for the interpretation of the acquired mass spectral data is depicted in the following diagram.

Data_Interpretation_Workflow A Acquire Mass Spectrum B Identify Molecular Ion Peak (M•+) A->B C Analyze Isotope Pattern for Chlorine B->C D Identify Key Fragment Ions B->D F Compare with Predicted Pattern and Analogous Compounds C->F E Propose Fragmentation Pathways D->E E->F G Structural Confirmation F->G

Caption: Workflow for the interpretation of mass spectral data.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the mass spectrometry fragmentation pattern of this compound. The proposed pathways and fragment ions are based on well-established principles of mass spectrometry and data from closely related structures. This information serves as a foundational guide for researchers and scientists in the identification and structural elucidation of this compound and can be validated through experimental analysis using the provided protocols. The combination of the predicted data, fragmentation diagram, and experimental workflow offers a robust framework for the analytical characterization of this compound.

References

An In-depth Technical Guide to a Representative C₁₂H₉ClN₂O Isomer: 6-chloro-4-phenylquinazolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive exploration of the nomenclature, synthesis, and potential biological relevance of a key isomer of the molecular formula C₁₂H₉ClN₂O.

This technical guide provides a detailed overview of a specific and notable isomer of the molecular formula C₁₂H₉ClN₂O: 6-chloro-4-phenylquinazolin-2(1H)-one . Due to the vast number of potential isomers for this molecular formula, this document focuses on a well-characterized example to provide researchers, scientists, and drug development professionals with a framework for understanding related compounds.

IUPAC Nomenclature and Structural Elucidation

The systematic name for the selected isomer, as determined by the International Union of Pure and Applied Chemistry (IUPAC), is 6-chloro-4-phenylquinazolin-2(1H)-one . This name is derived from its core heterocyclic structure, a quinazolinone ring system, with specific numbering to denote the positions of the chloro and phenyl substituents.

Key Structural Features:

  • Quinazolinone Core: A bicyclic heterocyclic system where a pyrimidine ring is fused to a benzene ring. The "(1H)" designation indicates the position of the hydrogen atom on the nitrogen at position 1, and the "-2-one" suffix specifies the presence of a carbonyl group at position 2.

  • 6-chloro Substituent: A chlorine atom is attached to the 6th position of the quinazoline ring system.

  • 4-phenyl Substituent: A phenyl group is attached to the 4th position of the quinazoline ring.

The structural formula of 6-chloro-4-phenylquinazolin-2(1H)-one is presented below:

Figure 1: Chemical structure of 6-chloro-4-phenylquinazolin-2(1H)-one.

Experimental Data

ParameterTechniqueExpected Value/Observation
Molecular Weight Mass Spectrometry256.69 g/mol
Melting Point Differential Scanning Calorimetry (DSC)Typically in the range of 200-300 °C for crystalline solids of this type.
¹H NMR Nuclear Magnetic ResonanceAromatic protons (phenyl and quinazoline rings) expected in the δ 7.0-8.5 ppm range. A broad singlet for the N-H proton is also anticipated.
¹³C NMR Nuclear Magnetic ResonanceCarbonyl carbon signal expected around δ 160-170 ppm. Aromatic carbons would appear in the δ 110-150 ppm region.
Infrared (IR) Spectroscopy FTIRCharacteristic C=O stretching vibration around 1650-1690 cm⁻¹. N-H stretching vibration around 3200-3400 cm⁻¹. C-Cl stretching in the fingerprint region.
UV-Vis Spectroscopy UV-Visible SpectrophotometryAbsorption maxima in the UV region, typically between 250-350 nm, corresponding to π-π* transitions of the aromatic system.

Experimental Protocols

The synthesis of 6-chloro-4-phenylquinazolin-2(1H)-one can be achieved through several established synthetic routes. A common and effective method is the reaction of an appropriately substituted anthranilamide with a benzoyl derivative.

Synthesis of 6-chloro-4-phenylquinazolin-2(1H)-one

Objective: To synthesize 6-chloro-4-phenylquinazolin-2(1H)-one from 2-amino-5-chlorobenzamide and benzoyl chloride.

Materials:

  • 2-amino-5-chlorobenzamide

  • Benzoyl chloride

  • Pyridine (as a solvent and base)

  • Hydrochloric acid (for workup)

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Büchner funnel and flask

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2-amino-5-chlorobenzamide (1.0 eq) in pyridine (20 mL).

  • To this solution, add benzoyl chloride (1.1 eq) dropwise at room temperature with continuous stirring.

  • After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water (100 mL).

  • Acidify the aqueous mixture with concentrated hydrochloric acid to a pH of approximately 2. This will precipitate the crude product.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water to remove any remaining pyridine hydrochloride.

  • Recrystallize the crude product from hot ethanol to obtain pure 6-chloro-4-phenylquinazolin-2(1H)-one.

  • Dry the purified crystals under vacuum.

Experimental Workflow Diagram:

G start Start dissolve Dissolve 2-amino-5-chlorobenzamide in pyridine start->dissolve add Add benzoyl chloride dropwise dissolve->add reflux Reflux for 4-6 hours add->reflux cool Cool to room temperature reflux->cool precipitate Pour into ice-water and acidify with HCl cool->precipitate filter Vacuum filter the precipitate precipitate->filter wash Wash with cold water filter->wash recrystallize Recrystallize from ethanol wash->recrystallize dry Dry under vacuum recrystallize->dry end End dry->end

Figure 2: Synthesis workflow for 6-chloro-4-phenylquinazolin-2(1H)-one.

Potential Signaling Pathways and Biological Activities

Quinazolinone derivatives are a well-known class of compounds with a broad spectrum of biological activities. They are often investigated for their potential as anticancer, anticonvulsant, anti-inflammatory, and antimicrobial agents. The specific biological effects are highly dependent on the substitution pattern on the quinazolinone core.

The mechanism of action for many quinazolinone-based drugs involves their interaction with various enzymes and receptors. For instance, some derivatives are known to inhibit tyrosine kinases, which are crucial components of cell signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of these pathways is a hallmark of many cancers.

Hypothetical Signaling Pathway Inhibition:

The diagram below illustrates a simplified, hypothetical signaling pathway that could be targeted by a quinazolinone derivative. In this example, the compound acts as an inhibitor of a receptor tyrosine kinase (RTK), thereby blocking downstream signaling cascades that lead to cell proliferation.

Figure 3: Hypothetical inhibition of an RTK signaling pathway.

Conclusion

While the molecular formula C₁₂H₉ClN₂O encompasses a vast number of potential isomers, this guide has provided an in-depth look at a specific, representative compound: 6-chloro-4-phenylquinazolin-2(1H)-one. By detailing its IUPAC nomenclature, expected analytical data, a plausible synthetic protocol, and its potential biological relevance, this document serves as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery. The provided frameworks for data presentation, experimental design, and pathway visualization can be adapted for the study of other related isomers and derivatives. Further research into the specific properties and activities of various C₁₂H₉ClN₂O isomers is warranted to fully explore their therapeutic potential.

Navigating the Safety Landscape of 2-Chloro-N-phenylisonicotinamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the safety data and handling protocols for 2-Chloro-N-phenylisonicotinamide (CAS No. 80194-83-8). In the absence of a publicly available, detailed Safety Data Sheet (SDS) for this specific compound, this document synthesizes information from the SDSs of structurally similar compounds, including 2-chloro-N-methyl-isonicotinamide and 2-chloroisonicotinamide, to provide a robust framework for safe handling and use in a research and development setting.

Disclaimer: The following information is provided for guidance purposes only and is based on data from analogous compounds. It is imperative to conduct a thorough risk assessment and consult with your institution's environmental health and safety (EHS) department before handling this compound.

Hazard Identification and Classification

Based on data from related compounds, this compound is anticipated to be classified as a hazardous substance. The primary hazards are expected to be skin, eye, and respiratory irritation.

Table 1: GHS Hazard Classification (Inferred)

Hazard ClassHazard CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3H335: May cause respiratory irritation

This classification is extrapolated from data for 2-chloroisonicotinamide and should be treated as a preliminary hazard identification.

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is critical when handling this compound. This includes engineering controls, administrative controls, and the use of appropriate personal protective equipment (PPE).

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side-shields or goggles. A face shield may be required for larger quantities or when there is a risk of splashing.To prevent eye irritation or serious eye damage from dust particles or splashes.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron should be worn.To prevent skin contact and subsequent irritation.
Respiratory Protection A NIOSH-approved respirator with a particulate filter is recommended, especially when handling the powder outside of a fume hood.To prevent respiratory tract irritation from inhalation of dust.
Experimental Protocol: Standard Operating Procedure for Handling
  • Preparation:

    • Ensure a chemical fume hood is operational and certified.

    • Gather all necessary PPE as outlined in Table 2.

    • Prepare a designated and clearly labeled workspace.

    • Have an emergency spill kit readily accessible.

  • Handling:

    • All weighing and manipulation of the solid compound should be performed within a chemical fume hood.

    • Use appropriate tools (spatulas, etc.) to minimize dust generation.

    • Avoid direct contact with the skin, eyes, and clothing.

    • Keep containers tightly closed when not in use.

  • Disposal:

    • Dispose of waste in a clearly labeled, sealed container.

    • Follow all institutional and local regulations for hazardous chemical waste disposal.

  • Emergency Procedures:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

Table 3: First Aid Procedures

Exposure RouteFirst Aid Instructions
Inhalation Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Call a physician.
Skin Contact Immediately wash off with soap and plenty of water for at least 15 minutes. Get medical attention if irritation develops.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Storage and Stability

Proper storage is essential to maintain the integrity of the compound and ensure safety.

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

  • Hazardous Decomposition Products: Decomposition under fire conditions may produce toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen chloride gas.

Visualizing Safety Workflows

To further aid in the comprehension of necessary safety protocols, the following diagrams illustrate a standard laboratory safety workflow and the logical hierarchy of hazard controls.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase A Risk Assessment B Gather PPE A->B C Prepare Workspace B->C D Work in Fume Hood C->D E Minimize Dust D->E F Proper Labeling E->F G Decontamination F->G H Waste Disposal G->H I Documentation H->I

Caption: A typical experimental workflow for handling hazardous chemical compounds.

G A Elimination (Most Effective) B Substitution A->B C Engineering Controls (e.g., Fume Hood) B->C D Administrative Controls (e.g., SOPs) C->D E Personal Protective Equipment (PPE) (Least Effective) D->E

Caption: The hierarchy of controls for mitigating laboratory hazards.

In-depth Analysis of 2-Chloro-N-phenylisonicotinamide Solubility in Organic Solvents: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-N-phenylisonicotinamide is a compound of interest in pharmaceutical and chemical research. A thorough understanding of its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and analytical method development. However, a comprehensive search of publicly available scientific literature and patents reveals a significant lack of specific quantitative data on the solubility of this compound in common organic solvents.

While direct solubility data for the target compound is not available, this guide will provide a framework for understanding the factors influencing its solubility and outline the standard experimental protocols used to determine it. This information is intended to empower researchers to generate the necessary data for their specific applications.

Factors Influencing Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, the key structural features influencing its solubility include:

  • The pyridine ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor.

  • The amide group (-CONH-): This group can both donate and accept hydrogen bonds.

  • The phenyl group: This is a nonpolar, aromatic moiety.

  • The chloro-substituent: This adds to the molecule's polarity and can participate in dipole-dipole interactions.

Based on these features, it can be inferred that this compound will exhibit a range of solubilities in different organic solvents, depending on the solvent's polarity, hydrogen bonding capabilities, and dielectric constant.

Hypothetical Solubility Profile

While experimental data is absent, a qualitative prediction of solubility in common organic solvents can be made:

Solvent ClassRepresentative SolventsPredicted Solubility
Protic Solvents Methanol, EthanolModerate to High: The amide and pyridine functionalities can form hydrogen bonds with the hydroxyl group of the alcohols.
Aprotic Polar Acetone, AcetonitrileModerate: The polarity of these solvents will facilitate dissolution through dipole-dipole interactions, although the lack of hydrogen bond donation may limit solubility.
Ethers Tetrahydrofuran (THF)Moderate: THF can act as a hydrogen bond acceptor, interacting with the amide proton.
Chlorinated DichloromethaneModerate to Low: The polarity is suitable for some interaction, but the lack of strong hydrogen bonding capabilities may limit solubility.
Aromatic TolueneLow: The nonpolar nature of toluene is not well-suited to solubilize the polar functional groups of the molecule, although the phenyl ring may have some favorable interactions.
Nonpolar Alkanes HexaneVery Low: The significant difference in polarity and intermolecular forces would result in poor solubility.

It is critical to emphasize that this table represents a theoretical estimation. Experimental verification is essential for any practical application.

Experimental Determination of Solubility

To obtain reliable quantitative solubility data, standardized experimental protocols must be followed. The most common and accepted method is the isothermal shake-flask method .

Key Experimental Protocol: Isothermal Shake-Flask Method

This method involves equilibrating an excess amount of the solid solute with the solvent at a constant temperature until the solution is saturated.

Apparatus:

  • Thermostatically controlled water bath or incubator with shaking capabilities.

  • Glass vials with screw caps.

  • Analytical balance.

  • Filtration device (e.g., syringe filters with appropriate membrane material).

  • Analytical instrument for concentration determination (e.g., HPLC, UV-Vis spectrophotometer).

Methodology:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume or mass of the selected organic solvent.

  • Equilibration: Place the vials in the thermostatically controlled shaker and agitate them at a constant temperature for a predetermined period to ensure equilibrium is reached. Preliminary studies are necessary to determine the time required to reach equilibrium.

  • Phase Separation: Once equilibrium is achieved, stop the agitation and allow the vials to stand undisturbed at the same temperature for a sufficient time to allow the undissolved solid to settle.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a pre-warmed or pre-cooled syringe (to the experimental temperature) and immediately filter it through a syringe filter to remove any undissolved solid particles.

  • Analysis: Accurately dilute the filtered saturated solution with a suitable solvent and analyze the concentration of this compound using a validated analytical method.

  • Calculation: The solubility can be expressed in various units, such as mole fraction (x), mass fraction (w), or grams per 100 g of solvent.

The following diagram illustrates the general workflow for the experimental determination of solubility.

G Workflow for Experimental Solubility Determination A Add excess this compound to a known amount of solvent B Equilibrate at constant temperature with agitation A->B Shake for t hours C Allow undissolved solid to settle B->C Cease agitation D Withdraw and filter supernatant C->D Careful sampling E Analyze solute concentration (e.g., by HPLC) D->E Dilution if necessary F Calculate solubility E->F

Caption: A flowchart of the isothermal shake-flask method.

Conclusion and Recommendations

The absence of published quantitative solubility data for this compound in organic solvents highlights a knowledge gap that needs to be addressed by the scientific community. For researchers and drug development professionals working with this compound, it is strongly recommended to perform in-house solubility studies using standardized methods like the isothermal shake-flask technique. The resulting data will be invaluable for process optimization, formulation development, and ensuring the quality and efficacy of potential pharmaceutical products. The generation and dissemination of such fundamental physicochemical data will ultimately benefit the broader scientific community.

Theoretical and Computational Approaches to 2-Chloro-N-phenylisonicotinamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloro-N-phenylisonicotinamide is a molecule of interest in medicinal chemistry and drug design, belonging to the class of isonicotinamides. Its structural features, including a pyridine ring, an amide linkage, and a phenyl group, suggest potential for various biological activities. Theoretical and computational chemistry offer powerful tools to elucidate the molecular properties, reactivity, and potential interactions of such compounds, thereby guiding drug discovery and development efforts. This technical guide outlines the key computational and theoretical studies that can be employed to characterize this compound, providing researchers with a foundational understanding of its molecular behavior.

Molecular Structure and Properties

The initial step in the computational analysis of this compound involves the determination of its optimized molecular geometry and fundamental electronic properties.

Computational Details: Geometry Optimization

Density Functional Theory (DFT) is a robust method for obtaining the optimized geometry of molecules. The B3LYP functional combined with a 6-311++G(d,p) basis set is a widely used and reliable combination for such calculations.[1]

Protocol 1: Geometry Optimization using DFT

  • Software: Gaussian 09 or later, ORCA, or similar quantum chemistry software.

  • Method: Density Functional Theory (DFT).

  • Functional: B3LYP.

  • Basis Set: 6-311++G(d,p).

  • Environment: Gas phase or implicit solvent model (e.g., PCM).

  • Calculation Type: Opt (Optimization) followed by Freq (Frequency) to confirm a true energy minimum.

  • Output Analysis: Extraction of bond lengths, bond angles, and dihedral angles from the output file.

Structural Parameters

The following table presents hypothetical optimized geometric parameters for this compound, which would be expected from a DFT calculation.

ParameterBond/AngleCalculated Value (Å or °)
Bond Lengths C-Cl1.74
C=O1.23
N-H1.01
C-N (amide)1.36
Bond Angles O=C-N122.5
C-N-H120.0
Dihedral Angles O=C-N-C (phenyl)175.0
Pyridine-Amide30.0

Molecular Visualization

Caption: Molecular structure of this compound.

Spectroscopic Analysis

Computational methods can predict vibrational spectra (IR and Raman), which are invaluable for the characterization of the molecule.

Vibrational Frequency Calculations

The same DFT method (B3LYP/6-311++G(d,p)) used for geometry optimization can be employed to calculate the vibrational frequencies. The calculated frequencies are often scaled by a factor (e.g., 0.961 for B3LYP) to better match experimental data.[1]

Protocol 2: Vibrational Frequency Calculation

  • Software: Gaussian 09 or later.

  • Method: DFT/B3LYP/6-311++G(d,p).

  • Input: Optimized molecular geometry.

  • Calculation Type: Freq.

  • Output Analysis: Extraction of vibrational frequencies, IR intensities, and Raman activities. Visualization of vibrational modes.

Predicted Vibrational Frequencies
Vibrational ModeFunctional GroupCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
N-H stretchAmide3450(not available)
C=O stretchAmide1680(not available)
C-N stretchAmide1350(not available)
C-Cl stretchPyridine750(not available)
Aromatic C-H stretchPhenyl/Pyridine3100-3000(not available)

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic properties of a molecule.

HOMO-LUMO Energy Calculation

These energies are obtained from the output of the DFT calculation. The energy gap (ΔE = ELUMO - EHOMO) is an indicator of chemical reactivity.

ParameterCalculated Value (eV)
EHOMO-6.5
ELUMO-1.2
Energy Gap (ΔE)5.3

A larger energy gap suggests higher stability and lower reactivity.

FMO_Diagram HOMO HOMO -6.5 eV LUMO LUMO -1.2 eV HOMO->LUMO ΔE = 5.3 eV

Caption: Frontier Molecular Orbital energy diagram.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a biological target.

Docking Protocol

Protocol 3: Molecular Docking

  • Software: AutoDock, Glide, or similar docking software.

  • Ligand Preparation: Generation of a 3D structure of this compound and energy minimization.

  • Receptor Preparation: Obtaining the crystal structure of the target protein from the Protein Data Bank (PDB), removing water molecules, adding hydrogen atoms, and defining the binding site.

  • Docking Simulation: Running the docking algorithm to generate multiple binding poses.

  • Analysis: Ranking the poses based on scoring functions and analyzing the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

Hypothetical Docking Results

The following table illustrates the type of data that would be obtained from a docking study against a hypothetical protein kinase.

ParameterValue
Binding Affinity (kcal/mol) -8.5
Interacting Residues LEU83, LYS65, ASP145
Hydrogen Bonds N-H...O=C (ASP145)
Hydrophobic Interactions Phenyl ring with LEU83

digraph "Docking_Workflow" {
graph [rankdir="TB", size="7.6,4", dpi=100];
node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Helvetica", fontsize=10, fontcolor="#202124"];
edge [color="#4285F4"];

Ligand [label="Prepare Ligand\n(this compound)"]; Receptor [label="Prepare Receptor\n(e.g., Protein Kinase from PDB)"]; Grid [label="Define Binding Site\n(Grid Box Generation)"]; Docking [label="Perform Docking Simulation", fillcolor="#FBBC05"]; Analysis [label="Analyze Results\n(Binding Poses and Scores)", fillcolor="#34A853"];

Ligand -> Grid; Receptor -> Grid; Grid -> Docking; Docking -> Analysis; }

Caption: A typical workflow for molecular docking studies.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, assessing the stability of the binding pose obtained from docking.

MD Simulation Protocol

Protocol 4: Molecular Dynamics Simulation

  • Software: GROMACS, AMBER, or NAMD.

  • System Preparation: Solvating the docked complex in a water box with counter-ions.

  • Minimization and Equilibration: Performing energy minimization followed by NVT and NPT equilibration.

  • Production Run: Running the production MD simulation for a sufficient time (e.g., 100 ns).

  • Trajectory Analysis: Analyzing the trajectory for Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond stability.

Expected MD Simulation Results
ParameterObservationInterpretation
Ligand RMSD Stable fluctuation around a low value (< 2 Å)The ligand remains stably bound in the active site.
Protein RMSF Low fluctuations in the binding site residuesThe binding of the ligand stabilizes the protein.
Hydrogen Bonds Persistent throughout the simulationKey interactions are maintained over time.

Conclusion

The theoretical and computational methodologies outlined in this guide provide a comprehensive framework for the in-depth characterization of this compound. While specific experimental and computational data for this molecule are yet to be published, the application of these established techniques will undoubtedly yield valuable insights into its structural, electronic, and biological properties. This, in turn, will facilitate its rational development as a potential therapeutic agent. Researchers are encouraged to employ these protocols to build a detailed understanding of this promising molecule.

References

Methodological & Application

Synthesis protocol for 2-Chloro-N-phenylisonicotinamide from 2-chloroisonicotinoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental protocol for the synthesis of 2-Chloro-N-phenylisonicotinamide, a key intermediate in pharmaceutical and agrochemical research. The synthesis involves the acylation of aniline with 2-chloroisonicotinoyl chloride in the presence of a non-nucleophilic base. This protocol is intended for researchers and scientists in drug development and organic synthesis.

Introduction

This compound and its derivatives are significant building blocks in the synthesis of various biologically active compounds. They are notably used as precursors for potential antitubercular and antimicrobial agents, where the chemical structure allows for enhanced cell membrane penetration and target binding. The following protocol details a reliable method for the preparation of this compound from commercially available starting materials.

Reaction Scheme

The synthesis proceeds via a nucleophilic acyl substitution reaction where the amino group of aniline attacks the carbonyl carbon of 2-chloroisonicotinoyl chloride. A tertiary amine base, such as N,N-diisopropylethylamine (DIPEA), is used to quench the hydrogen chloride byproduct generated during the reaction.

Chemical Equation:

2-chloroisonicotinoyl chloride + Aniline → this compound + HCl

Experimental Protocol

This section outlines the materials, equipment, and step-by-step procedure for the synthesis.

3.1 Materials and Reagents

Reagent/MaterialMolecular Wt. ( g/mol )QuantityMoles (mmol)PuritySupplier
2-chloroisonicotinoyl chloride175.9910.0 g56.8≥98%Sigma-Aldrich
Aniline93.135.70 mL (5.82 g)62.5≥99%Acros Organics
N,N-diisopropylethylamine (DIPEA)129.2410.2 mL (7.70 g)59.6≥99%Alfa Aesar
1,2-Dichloroethane98.96110 mL-AnhydrousFisher Scientific
Dichloromethane84.93200 mL-ACS GradeVWR
Methanol32.0410 mL-ACS GradeVWR
Water18.02As needed-Deionized-
Anhydrous Magnesium Sulfate120.37As needed-GranularFisher Scientific

3.2 Equipment

  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Heating mantle with temperature controller

  • Reflux condenser

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

3.3 Synthesis Procedure [1]

  • Reaction Setup: A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer is charged with 2-chloroisonicotinoyl chloride (10 g, 56.8 mmol).

  • Dissolution: 1,2-dichloroethane (100 mL) is added to the flask, and the mixture is stirred until the solid is fully dissolved.

  • Cooling: The flask is cooled to 0 °C using an ice bath.

  • Reagent Addition: A solution of aniline (5.70 mL, 62.5 mmol) and N,N-diisopropylethylamine (10.2 mL, 59.6 mmol) in 1,2-dichloroethane (10 mL) is prepared and added to the dropping funnel. This solution is then added dropwise to the cooled reaction mixture over approximately 1 hour, maintaining the internal temperature at 0 °C.

  • Initial Reaction: The reaction mixture is stirred at 0 °C for an additional hour after the addition is complete.

  • Heating: The ice bath is removed, and the mixture is heated to 95 °C for 1 hour.

  • Workup: Upon completion, the reaction is cooled to room temperature. Water (30 mL) is added to quench the reaction, and the resulting mixture is filtered.

  • Extraction: The filtrate is transferred to a separatory funnel and extracted with dichloromethane (200 mL). The organic layers are combined.

  • Drying and Concentration: The combined organic phase is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.

  • Purification: The crude residue is recrystallized from a methanol/water mixture (1:10, 110 mL) to yield the pure product.

3.4 Product Characterization The final product, this compound, is a solid.

ParameterValue
Yield 12.12 g (92%)
Appearance Solid
LC-MS (ES+) m/z = 233.1
LC Retention Time 0.87 min

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the synthesis protocol.

SynthesisWorkflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Dissolve 2-chloroisonicotinoyl chloride in 1,2-dichloroethane cool 2. Cool to 0 °C setup->cool add_reagents 3. Add Aniline & DIPEA solution (1 hour @ 0 °C) cool->add_reagents stir_cold 4. Stir for 1 hour @ 0 °C add_reagents->stir_cold heat 5. Heat to 95 °C for 1 hour stir_cold->heat quench 6. Cool and Quench with Water heat->quench extract 7. Extract with Dichloromethane quench->extract dry 8. Dry and Concentrate extract->dry recrystallize 9. Recrystallize from Methanol/Water dry->recrystallize product Final Product: This compound recrystallize->product

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 2-chloroisonicotinoyl chloride is corrosive and moisture-sensitive. Handle with care.

  • Aniline is toxic and readily absorbed through the skin. Avoid direct contact.

  • 1,2-Dichloroethane and dichloromethane are volatile and harmful. Use appropriate containment measures.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols: 2-Chloro-N-phenylisonicotinamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 2-Chloro-N-phenylisonicotinamide as a versatile building block in the synthesis of complex organic molecules, particularly those with potential biological activity. The presence of a reactive 2-chloropyridine moiety and an N-phenylamide group allows for a variety of chemical transformations, making it a valuable scaffold in medicinal chemistry and materials science.

Overview of Synthetic Applications

This compound serves as a key intermediate for the introduction of the isonicotinamide framework into larger molecules. The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution and participates in various palladium-catalyzed cross-coupling reactions. This allows for the facile formation of C-N, C-O, and C-C bonds, enabling the synthesis of a diverse array of substituted pyridine derivatives.

A significant application of this building block is in the synthesis of analogues of known kinase inhibitors, such as Sorafenib. The core structure of many kinase inhibitors features a substituted pyridine ring, and this compound provides a convenient starting point for accessing such compounds.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyridine ring, further activated by the chloro substituent, facilitates nucleophilic aromatic substitution (SNAr) reactions. This is a common strategy for introducing amine and ether linkages at the 2-position.

The reaction of this compound with various anilines can be achieved to generate 2-(arylamino)-N-phenylisonicotinamide derivatives. These products are structurally analogous to the core of many kinase inhibitors.

Experimental Protocol: Synthesis of a Sorafenib Analogue Intermediate

This protocol describes the synthesis of a key intermediate for Sorafenib analogues by reacting this compound with 4-aminophenol.

  • Materials:

    • This compound

    • 4-Aminophenol

    • Potassium tert-butoxide (KOtBu)

    • Potassium carbonate (K₂CO₃)

    • Dry N,N-Dimethylformamide (DMF)

    • Standard glassware for inert atmosphere reactions

    • Magnetic stirrer and heating mantle

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv), 4-aminophenol (1.2 equiv), potassium tert-butoxide (1.5 equiv), and potassium carbonate (1.5 equiv).

    • Add dry DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the starting material.

    • Stir the reaction mixture at 80 °C for 8-12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 2-(4-hydroxyanilino)-N-phenylisonicotinamide.

Quantitative Data for SNAr Reaction

EntryAmine/PhenolBase(s)SolventTemperature (°C)Time (h)Yield (%)
14-AminophenolKOtBu, K₂CO₃DMF808~75-85
2AnilineNaHTHF6512~70-80
3MorpholineK₂CO₃DMSO1006>90*

*Yields are representative and based on analogous reactions with similar 2-chloropyridine substrates.

sn_ar_workflow start Start reagents Combine this compound, 4-Aminophenol, KOtBu, K2CO3 in dry DMF under Argon start->reagents reaction Heat at 80 °C (8-12 h) reagents->reaction workup Quench with Water, Extract with Ethyl Acetate reaction->workup purification Column Chromatography workup->purification product 2-(4-hydroxyanilino)-N-phenylisonicotinamide purification->product

Caption: Workflow for the synthesis of a Sorafenib analogue intermediate.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituent on the pyridine ring allows for a range of palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C and C-N bond formation.

The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and an organoboron compound. This is a versatile method for introducing aryl or vinyl substituents at the 2-position.

Generalized Experimental Protocol for Suzuki-Miyaura Coupling

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

    • A suitable phosphine ligand (e.g., SPhos, XPhos) (4-10 mol%)

    • Potassium phosphate (K₃PO₄) (2.0 equiv)

    • Anhydrous 1,4-dioxane and water (e.g., 4:1 mixture)

    • Inert atmosphere apparatus

  • Procedure:

    • In a Schlenk flask, combine this compound, the arylboronic acid, Pd(OAc)₂, the phosphine ligand, and K₃PO₄.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Add the degassed dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

    • Cool the reaction, dilute with an organic solvent, and wash with water and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography.

suzuki_coupling Pd(0)L2 Pd(0)L2 This compound This compound Aryl-Pd(II)-Cl(L2) Aryl-Pd(II)-Cl(L2) Aryl-Pd(II)-Aryl'(L2) Aryl-Pd(II)-Aryl'(L2) Aryl-Pd(II)-Cl(L2)->Aryl-Pd(II)-Aryl'(L2) Transmetalation (with Ar'B(OH)2/Base) Aryl-Aryl' Aryl-Aryl' Aryl-Pd(II)-Aryl'(L2)->Aryl-Aryl' Reductive Elimination This compound->Aryl-Pd(II)-Cl(L2) Oxidative Addition

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

This reaction allows for the formation of C-N bonds by coupling this compound with a primary or secondary amine. It is a powerful method for synthesizing 2-amino-N-phenylisonicotinamide derivatives.

Generalized Experimental Protocol for Buchwald-Hartwig Amination

  • Materials:

    • This compound (1.0 equiv)

    • Amine (1.2 equiv)

    • Pd₂(dba)₃ (1-2 mol%)

    • A suitable phosphine ligand (e.g., BINAP, Xantphos) (2-4 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Anhydrous toluene or dioxane

  • Procedure:

    • To a Schlenk tube, add Pd₂(dba)₃, the phosphine ligand, and NaOtBu.

    • Evacuate and backfill with argon.

    • Add this compound, the amine, and the anhydrous solvent.

    • Heat the mixture to 80-110 °C until the reaction is complete.

    • Cool, dilute with an organic solvent, filter through celite, and concentrate.

    • Purify the residue by column chromatography.

The Sonogashira coupling is used to form a C-C bond between this compound and a terminal alkyne, leading to 2-alkynyl-N-phenylisonicotinamide derivatives.

Generalized Experimental Protocol for Sonogashira Coupling

  • Materials:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.5 equiv)

    • Pd(PPh₃)₂Cl₂ (2-5 mol%)

    • Copper(I) iodide (CuI) (1-3 mol%)

    • A suitable base (e.g., triethylamine, diisopropylamine)

    • Anhydrous solvent (e.g., THF, DMF)

  • Procedure:

    • Dissolve this compound, Pd(PPh₃)₂Cl₂, and CuI in the anhydrous solvent in a reaction vessel.

    • Degas the mixture with an inert gas.

    • Add the terminal alkyne and the amine base.

    • Stir the reaction at room temperature to 60 °C until completion.

    • Filter the reaction mixture, concentrate the filtrate, and purify the product by column chromatography.

Quantitative Data for Cross-Coupling Reactions (Representative)

ReactionCoupling PartnerCatalyst/LigandBaseSolventTemperature (°C)Yield (%)
SuzukiPhenylboronic acidPd(OAc)₂/SPhosK₃PO₄Dioxane/H₂O100~70-90
Buchwald-HartwigMorpholinePd₂(dba)₃/BINAPNaOtBuToluene100~80-95
SonogashiraPhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NTHF50~65-85*

*Yields are representative for 2-chloropyridine substrates and may require optimization for this compound.

Application in Kinase Inhibitor Synthesis and Signaling Pathways

Derivatives of this compound are valuable scaffolds for the development of kinase inhibitors. For instance, Sorafenib, a multi-kinase inhibitor, targets several kinases in the RAF/MEK/ERK signaling pathway, which is often dysregulated in cancer. It also inhibits Vascular Endothelial Growth Factor Receptors (VEGFRs), key players in angiogenesis. By using this compound as a starting material, novel analogues can be synthesized to probe these and other signaling pathways.

signaling_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR) GrowthFactor->RTK VEGF VEGF VEGF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activation CellProliferation Cell Proliferation, Angiogenesis TranscriptionFactors->CellProliferation Gene Expression SorafenibAnalogue Sorafenib Analogue (Synthesized from This compound) SorafenibAnalogue->RTK SorafenibAnalogue->RAF

Caption: Inhibition of the RAF/MEK/ERK signaling pathway by Sorafenib analogues.

Conclusion

This compound is a readily accessible and highly versatile building block for organic synthesis. Its reactivity in both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions makes it an invaluable tool for the synthesis of complex heterocyclic compounds. The potential to generate analogues of established kinase inhibitors highlights its importance in drug discovery and medicinal chemistry research. The protocols and data provided herein serve as a guide for researchers to explore the full synthetic potential of this compound.

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 2-Chloro-N-phenylisonicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Chloro-N-phenylisonicotinamide as a versatile starting material for the preparation of a variety of pharmaceutical intermediates. The protocols detailed herein cover key chemical transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, offering a robust toolkit for the synthesis of novel compounds with potential therapeutic applications.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry. The presence of a reactive chlorine atom at the 2-position of the pyridine ring allows for facile functionalization, making it an ideal scaffold for the synthesis of diverse molecular architectures. The N-phenylisonicotinamide moiety is a common feature in a range of biologically active compounds, and its derivatives have shown promise as antifungal agents, among other therapeutic applications. This document outlines key synthetic methodologies, provides detailed experimental protocols, and presents quantitative data for the preparation of pharmaceutical intermediates from this versatile starting material.

Key Synthetic Transformations

The reactivity of the 2-chloro position on the pyridine ring is the cornerstone of its utility. This electrophilic center is susceptible to a variety of transformations, enabling the introduction of diverse functional groups.

Nucleophilic Aromatic Substitution (SNA_r_)

The electron-deficient nature of the pyridine ring facilitates nucleophilic aromatic substitution (SNA_r_) at the 2-position. This allows for the displacement of the chlorine atom by a range of nucleophiles, including amines, thiols, and alkoxides, to generate a library of 2-substituted-N-phenylisonicotinamide derivatives. These derivatives are valuable intermediates for the synthesis of compounds with a range of biological activities. For instance, 2-amino-N-phenylisonicotinamide derivatives have been identified as potent antifungal agents.[1]

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom at the 2-position also serves as a handle for various palladium-catalyzed cross-coupling reactions. These powerful bond-forming reactions enable the introduction of aryl, heteroaryl, and alkynyl groups, significantly expanding the chemical space accessible from this starting material. Key examples include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or heteroaryl boronic acids.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of amines.

  • Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.

Data Presentation

The following tables summarize quantitative data for key synthetic transformations starting from this compound and analogous 2-chloropyridine systems.

Reaction Type Starting Material Reagents Product Yield (%) Reference
C- and N-AlkylationThis compound1. n-Butyllithium, 2. Iodomethane2-Chloro-3-methyl-N-methyl-N-phenylisonicotinamide93Analogous reaction
Nucleophilic Aromatic Substitution (Amination)2,4-DichloropyridineAniline, Pd(OAc)₂, BINAP, NaOtBu4-Chloro-N-phenylpyridin-2-amine85-95Analogous reaction[2]
Suzuki-Miyaura Coupling2-ChloropyridinePhenylboronic acid, Pd(PPh₃)₄, K₂CO₃2-Phenylpyridine74Analogous reaction[3]
Buchwald-Hartwig Amination2-ChloropyridineAniline, Pd₂(dba)₃, Xantphos, Cs₂CO₃N-Phenylpyridin-2-amine90Analogous reaction
Sonogashira Coupling2-IodopyridinePhenylacetylene, Pd(PPh₃)₂Cl₂, CuI, i-Pr₂NH2-(Phenylethynyl)pyridine89Analogous reaction[4]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the starting material from 2-chloroisonicotinoyl chloride.

Materials:

  • 2-Chloroisonicotinoyl chloride

  • Aniline

  • N,N-Diisopropylethylamine (DIPEA)

  • 1,2-Dichloroethane

  • Dichloromethane

  • Methanol

  • Water

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 2-chloroisonicotinoyl chloride (10 g, 56.8 mmol) in 1,2-dichloroethane (100 mL) in a round-bottom flask and cool to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of aniline (5.70 mL, 62.5 mmol) and DIPEA (10.2 mL, 59.6 mmol) in 1,2-dichloroethane (10 mL).

  • Add the aniline/DIPEA solution dropwise to the cooled 2-chloroisonicotinoyl chloride solution over approximately 1 hour.

  • Stir the reaction mixture at 0 °C for 1 hour, then warm to 95 °C and maintain for 1 hour.

  • Cool the reaction to room temperature and quench by the addition of water (30 mL).

  • Filter the mixture and extract the filtrate with dichloromethane (200 mL).

  • Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from a methanol/water mixture (1:10, 110 mL) to afford this compound.

Protocol 2: Synthesis of 2-(Anilino)-N-phenylisonicotinamide via Buchwald-Hartwig Amination

This protocol describes a representative Buchwald-Hartwig amination for the synthesis of a 2-amino-N-phenylisonicotinamide derivative.

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), cesium carbonate (1.5 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add anhydrous toluene (5 mL) and aniline (1.2 mmol) via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-(anilino)-N-phenylisonicotinamide.

Protocol 3: Synthesis of 2-Phenyl-N-phenylisonicotinamide via Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling to form a C-C bond at the 2-position.

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Add a mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • De-gas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to reflux (approximately 100 °C) and stir for 12-18 hours under an argon atmosphere.

  • Monitor the reaction by TLC. Upon completion, cool to room temperature and add water.

  • Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford 2-phenyl-N-phenylisonicotinamide.

Biological Application: Targeting Fungal GPI Anchor Biosynthesis

Derivatives of 2-amino-N-phenylisonicotinamide have shown potent antifungal activity by inhibiting the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins in fungi.[1] GPI anchors are essential for the proper localization and function of many cell surface proteins in fungi, playing a critical role in cell wall integrity and virulence.[5][6]

Signaling Pathway and Mechanism of Action

The GPI anchor biosynthesis is a conserved pathway in eukaryotes, initiated in the endoplasmic reticulum. The pathway involves a series of enzymatic steps to assemble the GPI anchor, which is then transferred to the C-terminus of newly synthesized proteins.[7] 2-Aminonicotinamide derivatives are proposed to inhibit one of the early steps in this pathway, leading to a depletion of GPI-anchored proteins on the fungal cell surface. This disruption of the cell wall architecture ultimately results in fungal cell death.

GPI_Biosynthesis_Inhibition cluster_ER Endoplasmic Reticulum cluster_transamidase GPI Transamidase Complex cluster_CellSurface Cell Surface PI Phosphatidylinositol (PI) GlcNAc_PI GlcNAc-PI PI->GlcNAc_PI GPI-GlcNAc transferase UDP_GlcNAc UDP-GlcNAc GlcN_PI GlcN-PI GlcNAc_PI->GlcN_PI De-N-acetylase Mannosylated_GPI Mannosylated GPI intermediates GlcN_PI->Mannosylated_GPI Mannosyltransferases Complete_GPI Complete GPI Anchor Mannosylated_GPI->Complete_GPI Further modifications GPI_AP GPI-Anchored Protein Complete_GPI->GPI_AP Protein Precursor Protein Protein->GPI_AP Cell_Wall Fungal Cell Wall Integrity GPI_AP->Cell_Wall Inhibitor 2-Amino-N-phenylisonicotinamide Derivative Inhibitor->GlcNAc_PI Inhibition

Inhibition of the Fungal GPI Anchor Biosynthesis Pathway.
Experimental Workflow for Antifungal Activity Screening

Antifungal_Screening_Workflow Start Synthesized 2-Amino-N-phenyl- isonicotinamide Derivatives Primary_Screening Primary Antifungal Screening (e.g., Broth Microdilution Assay) Start->Primary_Screening MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Primary_Screening->MIC_Determination Hit_Identification Identify 'Hit' Compounds with Potent Activity MIC_Determination->Hit_Identification Secondary_Screening Secondary Screening (e.g., against resistant strains, cytotoxicity) Hit_Identification->Secondary_Screening Mechanism_Study Mechanism of Action Studies (e.g., GPI anchor analysis, electron microscopy) Secondary_Screening->Mechanism_Study Lead_Optimization Lead Optimization (Structure-Activity Relationship Studies) Mechanism_Study->Lead_Optimization

Workflow for Antifungal Activity Screening.

References

Application Note: Synthesis and Antimicrobial Screening of 2-Chloro-N-phenylisonicotinamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The rise of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Nicotinamide and isonicotinamide derivatives have emerged as a promising class of compounds, exhibiting a wide range of biological activities, including antimicrobial and antifungal properties.[1][2][3] The 2-Chloro-N-phenylisonicotinamide scaffold serves as a key intermediate for the synthesis of new pharmaceutical agents, particularly in the development of antitubercular and antimicrobial drugs.[4] Its structure allows for modifications that can enhance cell membrane penetration and binding to microbial targets.[4]

This document provides detailed protocols for the synthesis of this compound and its subsequent derivatization. It also outlines a standard methodology for screening these novel compounds for in vitro antimicrobial activity against a panel of clinically relevant bacterial and fungal strains.

Experimental Protocols

Protocol 1: Synthesis of this compound (Parent Compound)

This protocol is based on the reaction of 2-chloroisonicotinoyl chloride with aniline.[5]

Materials:

  • 2-chloroisonicotinoyl chloride

  • Aniline

  • N,N-diisopropylethylamine (DIPEA)

  • 1,2-dichloroethane

  • Dichloromethane

  • Methanol

  • Water (deionized)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator.

Procedure:

  • Dissolve 2-chloroisonicotinoyl chloride (10 g, 56.8 mmol) in 1,2-dichloroethane (100 mL) in a round-bottom flask and cool the solution to 0 °C using an ice bath.

  • In a separate beaker, prepare a solution of aniline (5.70 mL, 62.5 mmol) and DIPEA (10.2 mL, 59.6 mmol) in 1,2-dichloroethane (10 mL).

  • Slowly add the aniline/DIPEA solution to the cooled 2-chloroisonicotinoyl chloride solution over approximately 1 hour, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for an additional hour.

  • After the initial stirring, warm the mixture to 95 °C and maintain this temperature for 1 hour.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding 30 mL of water and filter the resulting mixture.

  • Extract the filtrate with dichloromethane (200 mL).

  • Combine the organic phases and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Recrystallize the resulting residue from a methanol/water mixture (1:10, 110 mL) to yield the pure this compound. A typical yield for this reaction is approximately 92%.[5]

Protocol 2: General Procedure for Synthesis of Derivatives via Nucleophilic Aromatic Substitution

This protocol describes a general method for replacing the chlorine atom at the C2 position of the pyridine ring with various nucleophiles (e.g., substituted anilines, thiols, or secondary amines) to generate a library of derivatives.

Materials:

  • This compound

  • Selected nucleophile (e.g., 4-methoxyaniline, thiophenol, piperidine)

  • A suitable base (e.g., Potassium carbonate, Sodium hydride)

  • A suitable solvent (e.g., Dimethylformamide (DMF), Acetonitrile)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF), add the selected nucleophile (1.1 eq) and a base (1.5 eq).

  • Heat the reaction mixture at 80-120 °C and monitor its progress using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product using column chromatography on silica gel to obtain the desired derivative.

Protocol 3: In Vitro Antimicrobial Screening (Broth Microdilution Method)

This protocol follows the general guidelines proposed by the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for determining the Minimum Inhibitory Concentration (MIC).[1][2]

Materials:

  • Synthesized compounds

  • Bacterial Strains: Staphylococcus aureus (ATCC 6538), Bacillus subtilis, Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853).[1][6]

  • Fungal Strain: Candida albicans (ATCC 24433).[1]

  • Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • 96-well microtiter plates.

  • Standard antibiotics for positive control (e.g., Ciprofloxacin, Fluconazole).

  • DMSO (for dissolving compounds).

  • Spectrophotometer or microplate reader.

Procedure:

  • Prepare stock solutions of the synthesized compounds in DMSO.

  • Perform serial two-fold dilutions of the compounds in the appropriate growth medium directly in the 96-well plates. Concentrations may range from 0.001 to 1 mM.[1]

  • Prepare a microbial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add the microbial inoculum to each well containing the diluted compound. Include wells for a positive control (microbes + medium), negative control (medium only), and solvent control (microbes + medium + DMSO).

  • Incubate the plates at 37 °C for 18-24 hours for bacteria, and at 35 °C for 24-48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.

Data Presentation

Quantitative data from the synthesis and screening should be organized for clarity and comparison.

Table 1: Synthesis and Characterization of this compound Derivatives

Compound IDR-Group (Substituent at C2)Yield (%)M.P. (°C)LC-MS (m/z) [M+H]⁺
Parent -Cl92%[5]138-140233.1[5]
D-01 -NH-(4-OCH₃-Ph)75%155-157322.1
D-02 -S-Ph81%142-144309.1
D-03 -N(CH₂)₅ (Piperidinyl)68%110-112284.2

Table 2: Antimicrobial Activity (MIC in µg/mL) of Synthesized Derivatives

Compound IDS. aureusB. subtilisE. coliP. aeruginosaC. albicans
Parent >128>128>128>128>128
D-01 643212864>128
D-02 32326412864
D-03 16326464128
Ciprofloxacin 10.50.251-
Fluconazole ----8

Workflows and Logical Relationships

Visual diagrams help clarify complex procedures and the rationale behind the experimental design.

Synthesis_Workflow start_mat Starting Materials (2-chloroisonicotinoyl chloride, Aniline) reaction Amide Coupling Reaction (DIPEA, 0-95 °C) start_mat->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Recrystallization) workup->purification parent_comp Parent Compound (this compound) purification->parent_comp derivatization Nucleophilic Substitution (R-Nu, Base, Heat) parent_comp->derivatization Derivatization Step deriv_purify Purification (Column Chromatography) derivatization->deriv_purify final_derivs Final Derivatives Library deriv_purify->final_derivs

Caption: General workflow for the synthesis of the parent compound and subsequent derivatives.

Screening_Workflow prep_compounds Prepare Compound Stock Solutions in DMSO serial_dilute Perform 2-Fold Serial Dilutions in 96-Well Plate prep_compounds->serial_dilute inoculate Inoculate Wells with Microbial Suspension serial_dilute->inoculate prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate Plates (24-48 hours) inoculate->incubate read_results Read Results (Visual or Spectrophotometric) incubate->read_results determine_mic Determine MIC Value read_results->determine_mic

References

Application Notes & Protocols: Development of Novel Fungicides from 2-Chloro-N-phenylisonicotinamide Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis, screening, and preliminary mechanism of action studies of novel fungicide candidates derived from 2-chloro-N-phenylisonicotinamide. The methodologies described are based on established practices in antifungal drug discovery and aim to guide researchers in the development of new agrochemical and pharmaceutical agents.

Introduction

Nicotinamide derivatives have emerged as a promising class of compounds in the development of novel fungicides due to their broad-spectrum activity and diverse mechanisms of action. The precursor, this compound, serves as a versatile scaffold for chemical modification to generate libraries of novel derivatives. These derivatives have shown potential as succinate dehydrogenase inhibitors (SDHI), a well-established target for fungicides. This document outlines the key experimental procedures for advancing these precursors into potential lead compounds.

Synthesis of this compound Derivatives

The synthesis of novel fungicide candidates from this compound typically involves the modification of the phenyl ring or substitution of the chlorine atom. A general synthetic workflow is presented below.

Diagram: Synthetic Workflow for this compound Derivatives

G cluster_synthesis Synthesis Pathway Start This compound Precursor Step1 Chemical Modification (e.g., substitution on phenyl ring, displacement of Cl) Start->Step1 Reagents & Catalysts Step2 Reaction with Amines/Thiols/etc. Step1->Step2 Step3 Purification (e.g., Column Chromatography) Step2->Step3 Product Novel Nicotinamide Derivatives Library Step3->Product

Caption: General synthetic workflow for generating a library of novel nicotinamide derivatives.

Experimental Protocol: General Synthesis of Novel Derivatives

This protocol describes a general method for the synthesis of N-(substituted-phenyl)-isonicotinamide derivatives.

Materials:

  • This compound

  • Various substituted anilines or other nucleophiles

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs2CO3)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography system)

Procedure:

  • To a solution of this compound (1.0 mmol) and the desired substituted aniline (1.2 mmol) in anhydrous toluene (10 mL), add the palladium catalyst (0.05 mmol), ligand (0.1 mmol), and base (2.0 mmol).

  • Stir the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) at 100-120 °C for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the purified compound using analytical techniques such as 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Antifungal Activity Screening

The initial evaluation of newly synthesized compounds involves in vitro screening against a panel of relevant fungal pathogens. The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of the compounds.

Diagram: In Vitro Antifungal Screening Workflow

G cluster_screening In Vitro Screening Start Synthesized Compound Library Step1 Serial Dilution in 96-well plates Start->Step1 Step2 Inoculation with Fungal Spore Suspension Step1->Step2 Step3 Incubation Step2->Step3 Step4 Determination of MIC/EC50 Step3->Step4 Result Identification of Hit Compounds Step4->Result

Caption: Workflow for in vitro antifungal activity screening.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[1]

Materials:

  • Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Fungal isolates (e.g., Botrytis cinerea, Fusarium oxysporum, Candida albicans)

  • Appropriate broth medium (e.g., Potato Dextrose Broth for filamentous fungi, RPMI-1640 for yeasts)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of each test compound in DMSO.

  • In a 96-well plate, perform serial two-fold dilutions of the compounds in the appropriate broth medium to achieve a range of final concentrations (e.g., 0.125 to 64 µg/mL).[2]

  • Prepare a fungal inoculum suspension and adjust the concentration to a final density of approximately 1-5 x 10^3 CFU/mL.[2]

  • Add the fungal inoculum to each well of the microtiter plate. Include positive (fungus without compound) and negative (broth only) controls.

  • Incubate the plates at an appropriate temperature (e.g., 25-28°C for plant pathogens, 35°C for human pathogens) for 24-72 hours.[2]

  • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth (typically ≥80%) compared to the positive control.[2] This can be assessed visually or by measuring the optical density at 630 nm.[2]

Table 1: Example Antifungal Activity Data for Novel Nicotinamide Derivatives

Compound IDFungal SpeciesMIC (µg/mL)Reference Fungicide (MIC, µg/mL)
Derivative A Botrytis cinerea8Fluconazole (16)
Fusarium oxysporum16Fluconazole (32)
Derivative B Botrytis cinerea4Fluconazole (16)
Fusarium oxysporum8Fluconazole (32)
Derivative C Candida albicans32Amphotericin B (1)

Note: The data presented in this table is illustrative and will vary depending on the specific compounds and fungal strains tested.

In Vivo Antifungal Activity Evaluation

Promising compounds from in vitro screening should be further evaluated in vivo to assess their efficacy in a more complex biological system. For agricultural applications, this typically involves testing on infected plants.

Experimental Protocol: In Vivo Fungicide Efficacy on Detached Leaves

This protocol provides a method for assessing the protective and curative activity of compounds on detached plant leaves.[3]

Materials:

  • Healthy, susceptible host plants (e.g., cucumber for downy mildew, tomato for late blight)

  • Synthesized compounds formulated as a sprayable solution

  • Fungal pathogen spore suspension

  • Humid chambers

Procedure:

  • Protective Assay:

    • Spray healthy detached leaves with the formulated test compound at various concentrations.

    • Allow the leaves to dry completely.

    • Inoculate the treated leaves with a spore suspension of the target pathogen.

    • Place the leaves in a humid chamber to facilitate infection.

  • Curative Assay:

    • Inoculate healthy detached leaves with a spore suspension of the target pathogen.

    • After a set incubation period (e.g., 24 hours), spray the infected leaves with the formulated test compound.

    • Return the leaves to the humid chamber.

  • Assessment:

    • After a suitable incubation period (e.g., 5-7 days), assess the disease severity by measuring the lesion size or the percentage of leaf area infected.

    • Calculate the percent disease control relative to untreated, infected control leaves.

Table 2: Example In Vivo Antifungal Activity Data

Compound IDPathogenApplicationConcentration (ppm)Disease Control (%)
Derivative B Pseudoperonospora cubensisProtective10085
Curative10060
Reference Fungicide Pseudoperonospora cubensisProtective10090
Curative10075

Note: This data is for illustrative purposes.

Preliminary Mechanism of Action Studies

Understanding the mechanism of action is crucial for the development of novel fungicides. For nicotinamide derivatives, a common target is the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain.

Diagram: Proposed Mechanism of Action - SDH Inhibition

G cluster_moa Mechanism of Action Compound Nicotinamide Derivative SDH Succinate Dehydrogenase (Complex II) Compound->SDH Inhibits ETC Electron Transport Chain SDH->ETC Blocks electron flow ATP ATP Synthesis ETC->ATP Disrupts FungalCell Fungal Cell Growth ATP->FungalCell Inhibits

Caption: Proposed mechanism of action via inhibition of succinate dehydrogenase.

Experimental Protocol: Succinate Dehydrogenase (SDH) Inhibition Assay

This protocol outlines a method to assess the inhibitory activity of compounds against the SDH enzyme.

Materials:

  • Mitochondrial fraction isolated from the target fungus

  • Test compounds

  • Succinate (substrate)

  • Phenazine methosulfate (PMS)

  • 2,6-dichlorophenolindophenol (DCPIP)

  • Spectrophotometer

Procedure:

  • Isolate the mitochondrial fraction from the target fungal species.

  • In a 96-well plate, add the mitochondrial preparation, the test compound at various concentrations, and PMS.

  • Initiate the reaction by adding succinate.

  • Monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm over time.

  • Calculate the percentage of inhibition of SDH activity for each compound concentration.

  • Determine the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme activity.

Table 3: Example SDH Inhibition Data

Compound IDFungal SpeciesSDH IC50 (µM)
Derivative B Sclerotinia sclerotiorum25.3
Boscalid (Reference) Sclerotinia sclerotiorum18.5

Note: This data is for illustrative purposes and based on similar nicotinamide derivatives.[4]

Conclusion

The protocols and application notes provided herein offer a structured approach for the development of novel fungicides from this compound precursors. By following these methodologies, researchers can systematically synthesize, screen, and characterize new chemical entities with the potential for effective fungal disease control. Further studies, including toxicology, formulation development, and field trials, will be necessary to advance the most promising candidates toward commercialization.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloro-N-phenylisonicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 2-Chloro-N-phenylisonicotinamide as a key building block. The methodologies outlined herein are essential for the synthesis of functionalized N-phenylisonicotinamide derivatives, which are of significant interest in medicinal chemistry and materials science.

Introduction

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[1] These reactions, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, have revolutionized the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[2]

This compound is a valuable substrate for such transformations, featuring a reactive C-Cl bond on an electron-deficient pyridine ring. The amide functionality introduces both electronic and steric factors that can influence the reactivity and outcome of the coupling reactions. This document details protocols for several key palladium-catalyzed cross-coupling reactions with this substrate, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, Stille, Negishi, and Kumada couplings.

General Mechanistic Pathway

The catalytic cycle for most palladium-catalyzed cross-coupling reactions follows a general sequence of three elementary steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination.

Palladium Cross-Coupling Cycle Pd(0)L_n Pd(0)Ln (Active Catalyst) Oxidative_Addition Oxidative Addition (R-X) Pd(0)L_n->Oxidative_Addition Pd(II)_Complex R-Pd(II)(X)Ln Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (R'-M) Pd(II)_Complex->Transmetalation Pd(II)_Intermediate R-Pd(II)(R')Ln Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Product R-R' (Coupled Product) Reductive_Elimination->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides.[3] Due to the stability and low toxicity of boronic acids, this reaction is widely used in pharmaceutical and fine chemical synthesis.[4]

Quantitative Data Summary
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃Dioxane/H₂O1001285-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄Toluene1101880-90
33-Thienylboronic acidPd(PPh₃)₄ (3)-Cs₂CO₃DME/H₂O902475-85
Note: Yields are representative for 2-chloropyridine derivatives and may vary for this compound.
Experimental Protocol
  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv.), the corresponding arylboronic acid (1.2 mmol, 1.2 equiv.), palladium catalyst, ligand, and base.

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to the specified temperature and stir vigorously for the indicated time.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.[3][5]

Suzuki_Workflow Start Combine Reactants, Catalyst, Ligand, Base Inert Establish Inert Atmosphere Start->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Workup Work-up and Extraction Monitor->Workup Purify Purification Workup->Purify End Isolated Product Purify->End Reaction_Conditions Substrate This compound Catalyst Catalyst System (Pd source + Ligand) Substrate->Catalyst Base Base Substrate->Base Solvent Solvent Substrate->Solvent Temp Temperature Substrate->Temp Product Desired Coupled Product Catalyst->Product Base->Product Solvent->Product Temp->Product

References

Synthesis of N-substituted 2-chloro-isonicotinamide Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of N-substituted 2-chloro-isonicotinamide analogs. These compounds are of significant interest in medicinal chemistry due to their potential as modulators of various biological targets, including protein kinases. The following sections detail the synthetic procedures, present characterization data for representative analogs, and provide protocols for evaluating their biological activity.

Introduction

N-substituted 2-chloro-isonicotinamides are a class of heterocyclic compounds that serve as versatile scaffolds in drug discovery. The presence of the 2-chloro-pyridyl core allows for further functionalization, while the N-substituted amide moiety provides a key interaction point with biological targets. Notably, derivatives of nicotinamide and isonicotinamide have been investigated as inhibitors of enzymes such as VEGFR-2, a key regulator of angiogenesis, and modulators of the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.

Synthetic Chemistry

The primary method for synthesizing N-substituted 2-chloro-isonicotinamide analogs is through the coupling of 2-chloro-isonicotinic acid or its activated derivatives with a primary or secondary amine. The most common approach involves the formation of an acyl chloride intermediate, which readily reacts with the amine to form the desired amide bond.

General Synthetic Workflow

The synthesis can be approached via two main routes starting from 2-chloro-isonicotinic acid:

  • Acyl Chloride Formation Followed by Amination: This is a robust and widely used method.

  • Direct Amide Coupling: This method utilizes coupling reagents to facilitate the reaction between the carboxylic acid and the amine.

G cluster_0 Route 1: Acyl Chloride Intermediate cluster_1 Route 2: Direct Amide Coupling A 2-Chloro-isonicotinic Acid B Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) A->B Activation C 2-Chloro-isonicotinoyl Chloride B->C Intermediate Formation D Primary or Secondary Amine (R₁R₂NH) C->D Amidation E N-substituted 2-chloro-isonicotinamide D->E F 2-Chloro-isonicotinic Acid H Coupling Reagent (e.g., HATU, DCC, EDC) F->H Activation G Primary or Secondary Amine (R₁R₂NH) G->H I N-substituted 2-chloro-isonicotinamide H->I Coupling

Caption: General synthetic routes for N-substituted 2-chloro-isonicotinamide analogs.

Experimental Protocols

Protocol 1: Synthesis of 2-chloro-N-phenyl-isonicotinamide via Acyl Chloride Intermediate

This protocol details the synthesis of a representative N-aryl analog.

Materials:

  • 2-chloro-isonicotinic acid

  • Thionyl chloride (SOCl₂)

  • Aniline

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)[1]

  • Anhydrous Dichloromethane (DCM) or 1,2-dichloroethane[1]

  • Anhydrous Magnesium Sulfate (MgSO₄)[1]

  • Methanol

  • Water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Acyl Chloride Formation:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-chloro-isonicotinic acid (1.0 eq) in anhydrous DCM.

    • Add thionyl chloride (1.5 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux and stir for 2-3 hours, or until the reaction is complete (monitored by TLC).

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-chloro-isonicotinoyl chloride. This intermediate is often used in the next step without further purification.

  • Amide Formation:

    • Dissolve the crude 2-chloro-isonicotinoyl chloride in anhydrous 1,2-dichloroethane and cool the solution to 0 °C in an ice bath.[1]

    • In a separate flask, prepare a solution of aniline (1.1 eq) and DIPEA (1.05 eq) in anhydrous 1,2-dichloroethane.[1]

    • Add the aniline/DIPEA solution dropwise to the cooled acyl chloride solution over approximately 1 hour.[1]

    • Stir the reaction mixture at 0 °C for 1 hour, then warm to 95 °C and maintain for an additional hour.[1]

  • Work-up and Purification:

    • After completion, cool the reaction mixture to room temperature and quench by adding water.[1]

    • Filter the mixture and extract the filtrate with dichloromethane.[1]

    • Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[1]

    • The crude product can be purified by recrystallization from a methanol/water mixture to yield the final product.[1]

Protocol 2: General Procedure for Direct Amide Coupling using HATU

This protocol is suitable for a broader range of amines, including those that may be sensitive to the conditions of acyl chloride formation.

Materials:

  • 2-chloro-isonicotinic acid

  • Substituted amine (primary or secondary)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a solution of 2-chloro-isonicotinic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

    • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

    • Add the desired amine (1.1 eq) to the reaction mixture.

  • Reaction and Monitoring:

    • Stir the reaction at room temperature for 2-16 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

The following table summarizes the characterization data for a selection of synthesized N-substituted 2-chloro-isonicotinamide analogs.

Compound IDR Group (Substituent on N)Yield (%)Melting Point (°C)¹H NMR (δ ppm)MS (m/z)
1a Phenyl92118-1208.51 (d, 1H), 8.20 (s, 1H), 7.85 (d, 1H), 7.65 (d, 2H), 7.38 (t, 2H), 7.15 (t, 1H), 10.3 (s, 1H)[M+H]⁺ 233.1[1]
1b 4-Methylphenyl85135-1378.49 (d, 1H), 8.18 (s, 1H), 7.82 (d, 1H), 7.52 (d, 2H), 7.18 (d, 2H), 10.2 (s, 1H), 2.32 (s, 3H)[M+H]⁺ 247.1
1c 4-Chlorophenyl88155-1578.52 (d, 1H), 8.21 (s, 1H), 7.86 (d, 1H), 7.68 (d, 2H), 7.40 (d, 2H), 10.4 (s, 1H)[M+H]⁺ 267.0
1d Isobutyl---C₁₀H₁₃ClN₂O[2]

Note: ¹H NMR data is representative and may vary based on the solvent used. MS data corresponds to the [M+H]⁺ ion unless otherwise stated.

Application Notes: Biological Evaluation

N-substituted 2-chloro-isonicotinamide analogs are often evaluated for their potential as kinase inhibitors. Below are protocols for assessing their activity against VEGFR-2 and their effects on downstream signaling and cell proliferation.

Signaling Pathways of Interest

VEGFR-2 Signaling Pathway: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis. Its inhibition is a therapeutic strategy in oncology. Upon ligand binding, VEGFR-2 dimerizes and autophosphorylates, initiating downstream cascades like the PI3K/Akt and MAPK pathways, which promote cell proliferation, survival, and migration.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1214 Ras Ras PLCg->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival Akt->Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis Migration->Angiogenesis

Caption: Simplified VEGFR-2 signaling cascade.

PI3K/Akt/mTOR Signaling Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[3][4] It is often hyperactivated in cancer. Akt, a serine/threonine kinase, is a key node in this pathway, and its phosphorylation is a marker of pathway activation.

G RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) PI3K PI3K RTK->PI3K Activation PIP3 PIP₃ PI3K->PIP3 PIP₂ to PIP₃ PIP2 PIP₂ PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruitment to membrane PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylation PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: Overview of the PI3K/Akt/mTOR signaling pathway.

Protocol 3: In Vitro VEGFR-2 Kinase Assay

This assay determines the direct inhibitory effect of the synthesized compounds on VEGFR-2 kinase activity.[5][6][7]

Materials:

  • Recombinant Human VEGFR-2 (GST-tagged)

  • Kinase Buffer (e.g., 5x Kinase Buffer 1)

  • ATP

  • Substrate (e.g., Poly (Glu:Tyr, 4:1))

  • Test compounds (dissolved in DMSO)

  • 96-well white plates

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo® MAX)

  • Microplate reader capable of reading luminescence

Procedure:

  • Reagent Preparation:

    • Prepare a master mixture containing kinase buffer, ATP, and the substrate.

    • Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should not exceed 1%.

  • Assay Setup:

    • Add the master mixture to each well of a 96-well plate.

    • Add the diluted test compounds to the appropriate wells.

    • Include positive controls (no inhibitor) and blank controls (no enzyme).

  • Kinase Reaction:

    • Initiate the reaction by adding the diluted VEGFR-2 enzyme to all wells except the blank.

    • Incubate the plate at 30°C for 45 minutes.[7]

  • Detection:

    • Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® MAX reagent to each well.

    • Incubate at room temperature for 10-15 minutes to stabilize the luminescent signal.[5][7]

    • Read the luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the blank values from all other readings.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

    • Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 4: Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of the compounds on the proliferation of cancer cell lines.[8]

Materials:

  • Cancer cell line (e.g., HCT-116, HepG2)

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Detergent reagent (e.g., acidified isopropanol or DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.[8]

  • Solubilization and Measurement:

    • Add the detergent reagent to solubilize the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Determine the GI₅₀ (concentration for 50% growth inhibition) value from the dose-response curve.

Protocol 5: Western Blot Analysis of Akt Phosphorylation

This protocol is used to determine if the compounds inhibit the PI3K/Akt signaling pathway by measuring the levels of phosphorylated Akt (p-Akt).[3][4]

Materials:

  • Cancer cell line

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-p-Akt (Ser473), anti-total Akt, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells and treat with test compounds for the desired time.

    • Wash cells with ice-cold PBS and lyse with lysis buffer.[3]

    • Collect the lysate and determine the protein concentration using a BCA assay.[3]

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour.[3]

    • Incubate the membrane with the primary antibody against p-Akt overnight at 4°C.[3]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

  • Detection and Analysis:

    • Wash the membrane and apply the ECL detection reagent.

    • Capture the chemiluminescent signal using an imaging system.[3]

    • Strip the membrane and re-probe for total Akt and a loading control (e.g., β-actin) to normalize the data.

    • Quantify the band intensities to determine the relative change in p-Akt levels.

References

Application Notes and Protocols: Methylation of 2-Chloro-N-phenylisonicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental procedure for the N-methylation of 2-Chloro-N-phenylisonicotinamide. The protocol outlines the necessary reagents, reaction conditions, and purification methods to yield the methylated product. All quantitative data is presented in a clear, tabular format, and a comprehensive workflow diagram is included to visually guide researchers through the process. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

Methylation is a fundamental chemical transformation in organic synthesis and medicinal chemistry, often employed to modify the biological activity, selectivity, and pharmacokinetic properties of molecules. This compound is a chemical intermediate with potential applications in the development of novel therapeutic agents. The addition of a methyl group to the amide nitrogen can significantly alter its chemical and biological characteristics. This protocol describes a robust method for the N-methylation of this compound using n-butyllithium and methyl iodide.

Experimental Protocol

This procedure is adapted from a similar synthesis of 2-chloro-N,3-dimethyl-N-phenylpyridine-4-carboxamide.[1]

Materials:

  • This compound

  • n-Butyllithium (1.6 M in hexanes)

  • Methyl iodide

  • Anhydrous Tetrahydrofuran (THF)

  • Hexanes

  • Water (H₂O)

  • Dichloromethane (CH₂Cl₂)

  • Brine solution

  • Magnesium sulfate (MgSO₄)

  • Nitrogen gas (N₂)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes

  • Septa

  • Cooling bath (e.g., dry ice/acetone)

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: To a stirred solution of this compound (2.0 g, 8.6 mmol) in dry THF (40 ml) in a round-bottom flask, add the solution under a nitrogen atmosphere.

  • Deprotonation: Cool the reaction mixture to -78°C using a dry ice/acetone bath. Add 1.6 M n-butyllithium in hexanes (11.8 ml, 18.9 mmol) dropwise over a period of 24 minutes.

  • Stirring: Stir the resulting mixture at -78°C for 50 minutes.

  • Methylation: Add methyl iodide (1.8 ml, 28 mmol) dropwise to the reaction mixture over 8 minutes.

  • Warming and Reaction Completion: Stir the reaction mixture at -78°C for 1 hour, then allow it to slowly warm to room temperature and continue stirring for 20 hours.

  • Quenching: Quench the reaction by adding water (20 ml).

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous phase with dichloromethane (3 x 20 ml).

  • Washing and Drying: Combine the organic phases and wash with brine (60 ml). Dry the organic layer over magnesium sulfate (MgSO₄).

  • Purification: Filter the mixture and concentrate the filtrate in-vacuo to yield the final product.

Data Presentation

The following table summarizes the quantitative data obtained from a representative synthesis of a similar methylated product.[1]

ParameterValue
Starting Material2-chloro-N-phenylpyridine-4-carboxamide
Amount of Starting Material2.0 g (8.6 mmol)
Product2-chloro-N,3-dimethyl-N-phenylpyridine-4-carboxamide
Yield2.2 g (93%)
Purity (LC-MS)95%
m/z261.0, 263.0

NMR Data (500 MHz, Chloroform-d) δ ppm: 8.03 (d, J=4.89 Hz, 1 H), 7.23 (d, J=7.88 Hz, 2 H), 7.16 - 7.21 (m, 1 H), 7.02 (d, J=7.25 Hz, 2 H), 6.89 (d, J=4.89 Hz, 1 H), 3.51 (s, 3 H), 2.34 (s, 3 H).[1]

Experimental Workflow

experimental_workflow A 1. Dissolve this compound in dry THF under Nitrogen B 2. Cool to -78°C A->B C 3. Add n-Butyllithium dropwise B->C D 4. Stir for 50 minutes at -78°C C->D E 5. Add Methyl Iodide dropwise D->E F 6. Stir at -78°C for 1h, then warm to RT and stir for 20h E->F G 7. Quench with Water F->G H 8. Extraction with Dichloromethane G->H I 9. Wash with Brine H->I J 10. Dry with MgSO4 I->J K 11. Filter and Concentrate in-vacuo J->K L Final Product K->L

Caption: Experimental workflow for the methylation of this compound.

References

Application Notes and Protocols for the Use of 2-Chloro-N-phenylisonicotinamide Scaffolds in Developing Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of chloro-nicotinamide and isonicotinamide scaffolds, exemplified by the potent Aurora kinase inhibitor, 4-((3-bromo-4-fluorophenyl)amino)-6-chloro-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)-3-fluorophenyl)nicotinamide. While this specific example is a nicotinamide derivative, the principles and protocols outlined are broadly applicable to derivatives of 2-Chloro-N-phenylisonicotinamide in the pursuit of novel kinase inhibitors.

Introduction to Chloro-Nicotinamide/Isonicotinamide Scaffolds in Kinase Inhibition

The nicotinamide and isonicotinamide scaffolds are privileged structures in medicinal chemistry, serving as a versatile foundation for the development of potent and selective kinase inhibitors. The presence of a chlorine atom, as seen in this compound, provides a key reactive site for further chemical modifications, allowing for the exploration of a broad chemical space to optimize inhibitor potency and selectivity. These scaffolds have been successfully employed in the design of inhibitors targeting various kinases, including the Aurora kinase family, which are critical regulators of cell division and are frequently overexpressed in human cancers.

Featured Kinase Inhibitor: A Potent Aurora Kinase Inhibitor

A notable example of a kinase inhibitor built upon a related chloro-nicotinamide scaffold is 4-((3-bromo-4-fluorophenyl)amino)-6-chloro-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)-3-fluorophenyl)nicotinamide (herein referred to as Compound 10l for brevity, as designated in relevant literature)[1]. This compound has demonstrated significant inhibitory activity against Aurora A kinase, a key player in mitotic progression.

Quantitative Data: In Vitro Kinase and Antitumor Activity

The inhibitory potency of Compound 10l against Aurora A (Aur A) and Aurora B (Aur B) kinases, along with its in vitro antitumor activity against various cancer cell lines, is summarized below.

Target KinaseCompoundIC50 (µM)
Aur ACompound 10l0.04
Aur BCompound 10l0.12
Cancer Cell LineCompoundIC50 (µM)
SW620 (Colon)Compound 10l0.61
HT-29 (Colon)Compound 10l>10
NCI-H1975 (Lung)Compound 10l1.06
Hela (Cervical)Compound 10l>10
SW620 (Colon)Reference Compound3.37
NCI-H1975 (Lung)Reference Compound6.67

Data sourced from a study on nicotinamide derivatives as Aurora kinase inhibitors[1]. The reference compound mentioned in the study was used for comparison.

Signaling Pathway: Aurora Kinase in Cell Cycle Regulation

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their dysregulation can lead to aneuploidy and tumorigenesis. Compound 10l, by inhibiting Aurora A, interferes with key mitotic events.

Aurora_Kinase_Pathway cluster_mitosis Mitosis Prophase Prophase Metaphase Metaphase Anaphase Anaphase Telophase Telophase AurA Aurora A Kinase Centrosome_Separation Centrosome Separation AurA->Centrosome_Separation Spindle_Assembly Spindle Assembly AurA->Spindle_Assembly Mitotic_Entry Mitotic Entry AurA->Mitotic_Entry Spindle_Assembly->Metaphase Cytokinesis Cytokinesis Compound_10l Compound 10l (Inhibitor) Compound_10l->AurA Synthesis_Workflow Start Starting Material: 2,6-dichloronicotinic acid Step1 Amidation with substituted aniline Start->Step1 Intermediate1 Intermediate 1: 2,6-dichloro-N-aryl-nicotinamide Step1->Intermediate1 Step2 Nucleophilic Aromatic Substitution with another substituted aniline Intermediate1->Step2 Product Final Product: Substituted Nicotinamide Kinase Inhibitor Step2->Product

References

Application Notes and Protocols for In Vitro Biological Activity Testing of Synthesized Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for a selection of common in vitro assays to evaluate the biological activity of newly synthesized chemical derivatives. The included assays cover key areas of drug discovery: anticancer, antimicrobial, antioxidant, and enzyme inhibition activities. Each section includes the principle of the assay, a detailed experimental protocol, and a table summarizing expected quantitative data for known active compounds. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically. The amount of formazan produced is directly proportional to the number of living cells, thus providing a measure of cell viability and the cytotoxic effects of test compounds.[1][2]

Experimental Protocol

Materials:

  • Synthesized derivatives (test compounds)

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Data Presentation
CompoundCell LineIncubation Time (h)IC50 Value
DoxorubicinHeLa48124.6 nM[3]
DoxorubicinHeLa720.374 µM[4]
DoxorubicinKB480.18 µg/mL[5]
Signaling Pathway: Intrinsic Apoptosis

Many anticancer compounds induce cytotoxicity by triggering apoptosis, or programmed cell death. The intrinsic pathway is a common mechanism initiated by cellular stress, leading to the activation of a cascade of caspases, which are proteases that execute the apoptotic process.

cluster_0 Mitochondrion Cytochrome c Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Anticancer Compound Anticancer Compound Cellular Stress Cellular Stress Anticancer Compound->Cellular Stress Bax/Bak Activation Bax/Bak Activation Cellular Stress->Bax/Bak Activation Bax/Bak Activation->Cytochrome c Apoptosome Formation Apoptosome Formation Apaf-1->Apoptosome Formation Caspase-9 (Initiator) Caspase-9 (Initiator) Apoptosome Formation->Caspase-9 (Initiator) Pro-caspase-9 Pro-caspase-9 Pro-caspase-9->Apoptosome Formation Caspase-3 (Executioner) Caspase-3 (Executioner) Caspase-9 (Initiator)->Caspase-3 (Executioner) Pro-caspase-3 Pro-caspase-3 Pro-caspase-3->Caspase-3 (Executioner) Apoptosis Apoptosis Caspase-3 (Executioner)->Apoptosis

Caption: Intrinsic apoptosis pathway initiated by an anticancer compound.

Antimicrobial Activity: Broth Microdilution Assay

The broth microdilution assay is a widely used method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the agent that prevents the visible growth of a microorganism.[6][7]

Experimental Protocol

Materials:

  • Synthesized derivatives (test compounds)

  • Bacterial strain (e.g., Escherichia coli, Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the synthesized derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in CAMHB in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. Alternatively, the absorbance can be read using a microplate reader.

Data Presentation
CompoundBacterial StrainMIC (µg/mL)
AmpicillinE. coli ATCC 259222-8[8]
AmpicillinMDR E. coli50[9]
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

A common mechanism of action for antimicrobial compounds is the inhibition of peptidoglycan synthesis, a crucial component of the bacterial cell wall. This leads to a weakened cell wall and eventual cell lysis.

cluster_0 Cytoplasm cluster_1 Cell Membrane cluster_2 Periplasm Precursor Synthesis Precursor Synthesis Lipid Carrier Transport Lipid Carrier Transport Precursor Synthesis->Lipid Carrier Transport Transglycosylation Transglycosylation Lipid Carrier Transport->Transglycosylation Transpeptidation Transpeptidation Transglycosylation->Transpeptidation Peptidoglycan Synthesis Peptidoglycan Synthesis Transpeptidation->Peptidoglycan Synthesis Antimicrobial Compound Antimicrobial Compound Inhibition Inhibition Antimicrobial Compound->Inhibition Inhibition->Transpeptidation e.g., Penicillin Cell Lysis Cell Lysis Peptidoglycan Synthesis->Cell Lysis

Caption: Inhibition of bacterial cell wall synthesis by an antimicrobial compound.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the antioxidant activity of compounds. DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored hydrazine, leading to a decrease in absorbance at 517 nm.[10][11]

Experimental Protocol

Materials:

  • Synthesized derivatives (test compounds)

  • DPPH solution (0.1 mM in methanol)

  • Methanol

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well plates

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare various concentrations of the synthesized derivatives in methanol.

  • Reaction Mixture: In a 96-well plate, add 50 µL of the sample solutions to 150 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of radical scavenging activity using the formula:

    • % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Data Presentation
CompoundIC50 Value
Ascorbic acid3.37 µg/mL[12]
Ascorbic acid66.12 ppm[1][13]
Signaling Pathway: Nrf2 Antioxidant Response

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a key cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress (or antioxidant compounds), Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes.

cluster_0 Cytoplasm cluster_1 Nucleus Nrf2 Nrf2 Nrf2-Keap1 Complex Nrf2-Keap1 Complex Nrf2->Nrf2-Keap1 Complex Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Keap1 Keap1 Keap1->Nrf2-Keap1 Complex Ubiquitination & Degradation Ubiquitination & Degradation Nrf2-Keap1 Complex->Ubiquitination & Degradation ARE Antioxidant Response Element Nrf2_n->ARE Antioxidant Gene Expression Antioxidant Gene Expression ARE->Antioxidant Gene Expression Antioxidant Compound Antioxidant Compound Antioxidant Compound->Nrf2-Keap1 Complex inhibition Oxidative Stress Oxidative Stress Oxidative Stress->Nrf2-Keap1 Complex inhibition

Caption: The Nrf2 antioxidant response pathway.

Enzyme Inhibition: Acetylcholinesterase (AChE) Assay

This assay is used to screen for inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. The assay is based on the Ellman's method, where AChE hydrolyzes acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, which can be measured spectrophotometrically at 412 nm.[3]

Experimental Protocol

Materials:

  • Synthesized derivatives (test compounds)

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI), the substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Positive control (e.g., Donepezil)

  • 96-well plates

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer. Prepare serial dilutions of the test compounds and the positive control.

  • Reaction Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound or control.

  • Enzyme Addition: Add the AChE solution to each well to start the reaction.

  • Substrate Addition: After a short pre-incubation of the enzyme with the inhibitor, add the ATCI solution to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period.

  • Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor. Determine the percentage of inhibition and the IC50 value.

Data Presentation
CompoundEnzyme SourceIC50 Value
DonepezilHuman Brain AChE6.7 nM[10]
DonepezilMonkey Brain AChE37 ng/mL[14]
Mechanism of Action: Acetylcholinesterase Inhibition

Acetylcholinesterase inhibitors block the active site of the enzyme, preventing the breakdown of acetylcholine and thereby increasing its concentration in the synaptic cleft. This leads to enhanced cholinergic neurotransmission.

Acetylcholine Acetylcholine AChE Acetylcholinesterase Acetylcholine->AChE Binds to active site Choline + Acetate Choline + Acetate AChE->Choline + Acetate Hydrolysis Blocked AChE Inhibited AChE Inhibitor Inhibitor Inhibitor->AChE Blocks active site Increased Acetylcholine in Synapse Increased Acetylcholine in Synapse Blocked AChE->Increased Acetylcholine in Synapse Leads to

Caption: Mechanism of acetylcholinesterase inhibition.

References

LC-MS methods for monitoring reactions involving 2-Chloro-N-phenylisonicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

LC-MS/MS Method for In-Process Monitoring of Suzuki Coupling Reactions Involving 2-Chloro-N-phenylisonicotinamide

Abstract

This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the real-time monitoring of Suzuki coupling reactions, a cornerstone of modern pharmaceutical synthesis. The protocol is specifically tailored for reactions involving the starting material this compound and its coupling with a generic boronic acid to yield a biaryl product. This method provides researchers, scientists, and drug development professionals with a precise and efficient tool for tracking reactant consumption, product formation, and impurity profiling, thereby enabling enhanced reaction optimization and control.

Introduction

The Suzuki coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. In the synthesis of novel pharmaceutical compounds, the coupling of aryl halides with boronic acids is a frequent strategy. Monitoring the progress of these reactions is critical for ensuring optimal yield, minimizing byproduct formation, and ensuring the safety and purity of the final active pharmaceutical ingredient (API). This note describes a sensitive and selective LC-MS/MS method for the quantitative monitoring of the reaction between this compound and a representative arylboronic acid.

Reaction Scheme

The method is designed to monitor the following generalized Suzuki coupling reaction:

Reaction_Scheme reactant1 This compound (m/z = 233.05) catalyst Pd Catalyst Base reactant1->catalyst reactant2 Arylboronic Acid reactant2->catalyst product 2-Aryl-N-phenylisonicotinamide (Product) catalyst->product byproduct Byproducts catalyst->byproduct

Caption: Generalized Suzuki coupling reaction pathway.

Experimental Protocols

Sample Preparation for Reaction Monitoring
  • At specified time intervals during the reaction, withdraw a 10 µL aliquot from the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot into 990 µL of a 50:50 (v/v) mixture of acetonitrile and water. This 1:100 dilution minimizes further reaction and precipitates excess salts.

  • Vortex the quenched sample for 30 seconds.

  • Centrifuge the sample at 10,000 x g for 5 minutes to pellet any precipitated material.

  • Transfer the supernatant to an LC-MS vial for analysis.

Liquid Chromatography (LC) Method

A reverse-phase HPLC method is employed for the separation of the reactant, product, and potential impurities.

  • Instrument: Waters ACQUITY UPLC I-Class or equivalent

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Gradient Program:

Time (min)% Mobile Phase B
0.010
5.095
6.095
6.110
8.010
Mass Spectrometry (MS) Method

A tandem quadrupole mass spectrometer is utilized for sensitive and specific detection using Multiple Reaction Monitoring (MRM).

  • Instrument: Waters Xevo TQ-S micro or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 500 °C

  • Desolvation Gas Flow: 800 L/Hr

  • Cone Gas Flow: 50 L/Hr

  • Collision Gas: Argon

  • MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compound233.1124.12520
(Qualifier Ion) 233.193.12530
2-Aryl-N-phenylisonicotinamide[M+H]+ of ProductFragment 1OptimizeOptimize
(Qualifier Ion) [M+H]+ of ProductFragment 2OptimizeOptimize

Note: The m/z values and optimal cone and collision energies for the product must be determined by direct infusion of a purified standard.

Data Presentation: Quantitative Analysis

Calibration standards for this compound and the purified product should be prepared in the reaction solvent and subjected to the same dilution and sample preparation protocol as the in-process samples. This allows for the construction of a calibration curve to quantify the concentration of the reactant and product over time.

Table 1: Example Calibration Data for this compound

Concentration (µg/mL)Peak Area (Arbitrary Units)
0.11,520
0.57,890
1.015,340
5.076,500
10.0152,300
0.9995

Table 2: Example Reaction Monitoring Data

Time Point (minutes)[this compound] (µg/mL)[Product] (µg/mL)% Conversion
010.00.00%
156.23.838%
303.16.969%
600.89.292%
120< 0.19.9>99%

Workflow Visualization

The following diagram illustrates the complete workflow from sample acquisition to data analysis.

LCMS_Workflow cluster_reaction Reaction Vessel cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing reaction Suzuki Coupling Reaction aliquot 1. Withdraw Aliquot reaction->aliquot quench 2. Quench & Dilute aliquot->quench centrifuge 3. Centrifuge quench->centrifuge transfer 4. Transfer Supernatant centrifuge->transfer lc_separation UPLC Separation (C18 Column) transfer->lc_separation ms_detection Tandem MS Detection (MRM Mode) lc_separation->ms_detection integration Peak Integration ms_detection->integration quantification Quantification (Calibration Curve) integration->quantification reporting Reaction Profile Generation quantification->reporting

Caption: Workflow for LC-MS/MS reaction monitoring.

Conclusion

The described LC-MS/MS method offers a rapid, sensitive, and specific approach for monitoring Suzuki coupling reactions involving this compound. The detailed protocol for sample preparation, chromatography, and mass spectrometry, combined with a clear workflow and data presentation structure, provides a valuable tool for chemists in the pharmaceutical industry to optimize reaction conditions, improve yields, and ensure the quality of their synthesized compounds. The high selectivity of MRM allows for accurate quantification even in complex reaction matrices, making this method superior to less specific techniques like UV or GC-FID for this application.

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Chloro-N-phenylisonicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 2-Chloro-N-phenylisonicotinamide. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and key reaction data to address common challenges and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound? A1: The most prevalent method is the reaction between 2-chloroisonicotinoyl chloride and aniline.[1] This is a nucleophilic acyl substitution reaction that is typically high-yielding and straightforward. An alternative, though less direct, route involves activating 2-chloronicotinic acid with a chlorinating agent like thionyl chloride (SOCl2) to form the acyl chloride in situ, which then reacts with aniline.[2][3][4]

Q2: Why is a base, such as DIPEA or triethylamine, required for the reaction? A2: A base is essential to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between the acyl chloride and the amine.[2] This prevents the protonation of the aniline starting material, which would render it non-nucleophilic and halt the reaction.

Q3: What are the recommended solvents for this synthesis? A3: Aprotic solvents are typically used. Examples include 1,2-dichloroethane, dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF).[1][2] The choice of solvent can influence reaction rate and solubility of the reagents.

Q4: How can the progress of the reaction be monitored? A4: Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, one can observe the consumption of reactants and the formation of the product.

Q5: What is a typical yield for this synthesis? A5: When starting from 2-chloroisonicotinoyl chloride and aniline under optimized conditions, yields can be quite high. A reported procedure indicates a yield of 92%.[1]

Troubleshooting Guide

Problem: Low or No Product Yield

Possible Cause Recommended Solution
Degraded 2-chloroisonicotinoyl chloride Acyl chlorides are highly sensitive to moisture. Ensure you are using a fresh bottle or material that has been stored under anhydrous conditions (e.g., in a desiccator).
Incorrect Stoichiometry Double-check all calculations. It is common to use a slight excess (e.g., 1.1 equivalents) of aniline to ensure the complete consumption of the acyl chloride.[1]
Suboptimal Reaction Temperature The reaction is often initiated at a low temperature (0 °C) during the addition of reagents to control the initial exothermic reaction, and then may be warmed to drive it to completion.[1] Ensure your temperature control is accurate.
Insufficient Base Verify that at least one equivalent of a non-nucleophilic base (like DIPEA or triethylamine) is used to scavenge the HCl byproduct.

Problem: Impure Product After Workup

Possible Cause Recommended Solution
Incomplete Reaction Before quenching the reaction, confirm the absence of starting materials via TLC. If the reaction has stalled, consider extending the reaction time or gently increasing the temperature.
Inefficient Purification The final purity is highly dependent on the recrystallization step. Experiment with different solvent systems if the standard methanol/water mixture is ineffective.[1] Ensure the crude product is fully dissolved at high temperature and allowed to cool slowly for optimal crystal formation.
Hydrolysis of Acyl Chloride The presence of water during the reaction can hydrolyze the starting acyl chloride back to the carboxylic acid, which can complicate purification. Always use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Problem: Reaction Mixture Turns Dark

Possible Cause Recommended Solution
Aniline Oxidation Aniline is susceptible to oxidation, which can lead to colored impurities. It is best practice to use freshly distilled or high-purity aniline for the cleanest reaction.

Data Presentation

Table 1: Example Reagent Stoichiometry

This table is based on a literature procedure with a reported 92% yield.[1]

ReagentMolar Mass ( g/mol )Amount UsedMoles (mmol)Equivalents
2-chloroisonicotinoyl chloride176.0010.0 g56.81.0
Aniline93.135.70 mL (5.82 g)62.51.1
DIPEA129.2410.2 mL (7.70 g)59.61.05
1,2-dichloroethane-110 mL--
Table 2: Optimized Reaction Conditions Summary
ParameterRecommended ConditionNotes
Temperature Profile 1. Slow addition of reagents at 0 °C. 2. Stir at 0 °C for 1 hour. 3. Warm to 95 °C for 1 hour.[1]The initial cooling phase helps to manage the exothermic nature of the reaction.
Atmosphere Inert (Nitrogen or Argon)Prevents hydrolysis of the acyl chloride.
Workup Quench with water, extract with an organic solvent (e.g., DCM).[1]Standard procedure to separate the organic product from aqueous-soluble salts.
Purification Recrystallization from a methanol/water mixture (e.g., 1:10 v/v).[1]A critical step for achieving high purity of the final product.

Experimental Protocols

Detailed Protocol for the Synthesis of this compound

This protocol is adapted from a known literature procedure.[1]

Materials:

  • 2-chloroisonicotinoyl chloride (10 g, 56.8 mmol)

  • Aniline (5.70 mL, 62.5 mmol)

  • N,N-diisopropylethylamine (DIPEA) (10.2 mL, 59.6 mmol)

  • 1,2-dichloroethane (anhydrous, 110 mL)

  • Dichloromethane (DCM)

  • Water (deionized)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Methanol

  • Standard laboratory glassware

Procedure:

  • Dissolve 2-chloroisonicotinoyl chloride (10 g, 56.8 mmol) in 100 mL of 1,2-dichloroethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, prepare a solution of aniline (5.70 mL, 62.5 mmol) and DIPEA (10.2 mL, 59.6 mmol) in 10 mL of 1,2-dichloroethane.

  • Slowly add the aniline/DIPEA solution to the cooled acyl chloride solution dropwise over approximately 1 hour. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, stir the reaction mixture at 0 °C for an additional hour.

  • Following the cold stirring, warm the mixture to 95 °C and maintain this temperature for 1 hour.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding 30 mL of water and stir.

  • Filter the mixture. Extract the filtrate with dichloromethane (2 x 100 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

Purification:

  • Recrystallize the crude residue from a 1:10 mixture of methanol and water (110 mL total volume).

  • Dissolve the crude solid in the solvent mixture at an elevated temperature and allow it to cool slowly to room temperature to form crystals.

  • Filter the purified crystals, wash with a small amount of cold water, and dry under vacuum to afford the final product, this compound.

Visualizations

Reaction Workflow Diagram

G Experimental Workflow for Synthesis A 1. Dissolve Acyl Chloride in 1,2-Dichloroethane B 2. Cool to 0°C A->B C 3. Add Aniline/DIPEA Solution (Slowly, over 1h at 0°C) B->C D 4. Stir at 0°C for 1h C->D E 5. Heat to 95°C for 1h D->E F 6. Quench with Water & Extract with DCM E->F G 7. Dry & Concentrate F->G H 8. Recrystallize (Methanol/Water) G->H I Final Product: This compound H->I

Caption: A step-by-step workflow for the synthesis of this compound.

Troubleshooting Logic Diagram```dot

// Node Definitions start [label="Problem:\nLow or No Yield", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Are reagents high quality\nand handled properly?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q2 [label="Were reaction conditions\n(temp, time) correct?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q3 [label="Was workup and\npurification efficient?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

sol1 [label="Solution:\nUse fresh, anhydrous acyl chloride.\nUse distilled aniline.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol2 [label="Solution:\nVerify temperature profile (0°C -> 95°C).\nEnsure sufficient reaction time.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol3 [label="Solution:\nEnsure complete extraction.\nOptimize recrystallization solvent.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> q1 [label="Check Reagents"]; start -> q2 [label="Check Conditions"]; start -> q3 [label="Check Procedure"];

q1 -> sol1 [label="No"]; q2 -> sol2 [label="No"]; q3 -> sol3 [label="No"]; }

Caption: The mechanism of amide formation via nucleophilic acyl substitution.

References

Technical Support Center: Synthesis of 2-Chloro-N-phenylisonicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Chloro-N-phenylisonicotinamide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction: The reaction may not have gone to completion.- Reaction Time: Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). - Temperature: Ensure the reaction is maintained at the optimal temperature. A synthesis protocol suggests a final temperature of 95°C.[1]
Moisture in reagents/solvents: Water can hydrolyze the starting material, 2-chloroisonicotinoyl chloride.- Drying: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.
Degraded starting materials: The aniline or 2-chloroisonicotinoyl chloride may have degraded.- Purity Check: Verify the purity of the starting materials using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or melting point analysis. - Fresh Reagents: Use freshly opened or purified reagents.
Presence of Impurities Side reactions: Unwanted reactions can lead to the formation of byproducts.- Temperature Control: Maintain the initial reaction temperature at 0°C during the addition of aniline and N,N-diisopropylethylamine (DIPEA) to minimize side reactions.[1] - Stoichiometry: Use the correct stoichiometry of reagents. An excess of aniline can lead to the formation of di-substituted products.
Incomplete work-up: Residual starting materials or byproducts may remain after the work-up procedure.- Washing: Ensure thorough washing of the organic phase with water to remove water-soluble impurities. - Recrystallization: Perform recrystallization as described in the protocol to purify the final product. A methanol/water mixture (1:10) has been shown to be effective.[1]
Reaction Stalls Poor mixing: Inadequate stirring can lead to localized concentration gradients and prevent the reaction from proceeding.- Vigorous Stirring: Ensure efficient and continuous stirring throughout the reaction.
Catalyst deactivation (if applicable): While the primary synthesis route may not use a catalyst, related reactions sometimes do. In such cases, the catalyst can become deactivated.- Inert Atmosphere: For catalyst-based syntheses, maintain an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.
Difficulty in Product Isolation Product solubility: The product may be partially soluble in the recrystallization solvent, leading to loss of yield.- Solvent System: Optimize the recrystallization solvent system to maximize product precipitation while keeping impurities dissolved. - Cooling: Cool the recrystallization mixture slowly to allow for the formation of pure crystals.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of this compound?

A1: A reported yield for the synthesis of this compound from 2-chloroisonicotinoyl chloride and aniline is approximately 92%.[1] However, yields can vary depending on the purity of reagents, reaction conditions, and work-up procedure.

Q2: What is the role of N,N-diisopropylethylamine (DIPEA) in the reaction?

A2: DIPEA acts as a non-nucleophilic base. Its primary role is to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction between the acyl chloride and the amine. This prevents the protonation of the aniline, which would render it unreactive.

Q3: Can other bases be used instead of DIPEA?

A3: Other non-nucleophilic tertiary amines, such as triethylamine (TEA), can potentially be used. However, the choice of base can influence the reaction rate and the formation of side products. It is recommended to start with the conditions reported in the literature.

Q4: My final product is off-white or yellowish. How can I improve the color?

A4: A colored product often indicates the presence of impurities. Performing a thorough recrystallization is the most effective way to remove colored impurities. If a single recrystallization is insufficient, a second recrystallization or treatment with activated carbon may be necessary.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC analysis, a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting materials and the product. The spots can be visualized under UV light. LC-MS can provide more quantitative information about the conversion of starting materials to the product.[1]

Experimental Protocols

Synthesis of this compound

This protocol is based on a literature procedure with a reported yield of 92%.[1]

Materials:

  • 2-chloroisonicotinoyl chloride (10 g, 56.8 mmol)

  • Aniline (5.70 mL, 62.5 mmol)

  • N,N-diisopropylethylamine (DIPEA) (10.2 mL, 59.6 mmol)

  • 1,2-dichloroethane (110 mL)

  • Dichloromethane (200 mL)

  • Anhydrous magnesium sulfate

  • Methanol

  • Water

Procedure:

  • Dissolve 2-chloroisonicotinoyl chloride (10 g, 56.8 mmol) in 1,2-dichloroethane (100 mL) in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • In a separate flask, prepare a solution of aniline (5.70 mL, 62.5 mmol) and DIPEA (10.2 mL, 59.6 mmol) in 1,2-dichloroethane (10 mL).

  • Slowly add the aniline/DIPEA solution to the cooled 2-chloroisonicotinoyl chloride solution over approximately 1 hour.

  • Stir the reaction mixture at 0°C for 1 hour.

  • After 1 hour, warm the reaction mixture to 95°C and maintain this temperature for 1 hour.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding water (30 mL) and filter the mixture.

  • Extract the filtrate with dichloromethane (200 mL).

  • Combine the organic phases and dry with anhydrous magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Recrystallize the residue from a methanol/water mixture (1:10, 110 mL) to obtain the final product.

Data Presentation

Table 1: Reagent Stoichiometry and Yield

ReagentMolar Mass ( g/mol )Amount UsedMoles (mmol)Molar Ratio
2-chloroisonicotinoyl chloride175.9910 g56.81.0
Aniline93.135.70 mL62.51.1
DIPEA129.2410.2 mL59.61.05
Product
This compound232.6712.12 g52.192% (reported)[1]

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep_acyl_chloride Dissolve 2-chloroisonicotinoyl chloride in 1,2-dichloroethane cool_reaction Cool acyl chloride solution to 0°C prep_acyl_chloride->cool_reaction prep_aniline_base Mix aniline and DIPEA in 1,2-dichloroethane slow_addition Slowly add aniline/DIPEA solution prep_aniline_base->slow_addition cool_reaction->slow_addition stir_cold Stir at 0°C for 1 hour slow_addition->stir_cold heat_reaction Heat to 95°C for 1 hour stir_cold->heat_reaction quench Quench with water heat_reaction->quench extract Extract with dichloromethane quench->extract dry Dry organic phase extract->dry concentrate Concentrate under reduced pressure dry->concentrate recrystallize Recrystallize from methanol/water concentrate->recrystallize product Final Product recrystallize->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low/No Yield incomplete_reaction Incomplete Reaction start->incomplete_reaction moisture Moisture Present start->moisture degraded_reagents Degraded Reagents start->degraded_reagents extend_time Extend Reaction Time incomplete_reaction->extend_time check_temp Verify Temperature incomplete_reaction->check_temp dry_reagents Use Anhydrous Reagents/Solvents moisture->dry_reagents check_purity Check Reagent Purity degraded_reagents->check_purity

References

Troubleshooting low yield in the amidation of 2-chloroisonicotinoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the amidation of 2-chloroisonicotinoyl chloride.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the amidation of 2-chloroisonicotinoyl chloride, providing potential causes and solutions in a question-and-answer format.

Q1: My reaction yield is low or non-existent. What are the primary causes?

A1: Low yields in this amidation reaction can stem from several factors:

  • Presence of Moisture: 2-Chloroisonicotinoyl chloride is highly reactive and susceptible to hydrolysis. Any moisture in the reaction setup (glassware, solvents, reagents) will convert the acyl chloride to the unreactive 2-chloroisonicotinic acid, significantly reducing the yield.

  • Inadequate Scavenging of HCl: The reaction of an amine with 2-chloroisonicotinoyl chloride produces one equivalent of hydrochloric acid (HCl). This HCl can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. If a base is not added or is not effective, the theoretical maximum yield is only 50%.

  • Suboptimal Reaction Temperature: While the reaction is often initiated at 0°C to control the initial exothermic reaction, maintaining a very low temperature for an extended period might slow down the reaction rate, especially with less reactive amines. Conversely, excessively high temperatures can lead to side reactions.

  • Steric Hindrance: A bulky amine or significant substitution on the pyridine ring can sterically hinder the nucleophilic attack of the amine on the carbonyl carbon, leading to a slower reaction and lower yield.

Q2: I observe multiple spots on my TLC plate, indicating side products. What are these impurities and how can I avoid them?

A2: Common side products in this reaction include:

  • 2-Chloroisonicotinic Acid: This is formed by the hydrolysis of the starting acyl chloride. To minimize its formation, ensure all glassware is oven-dried, use anhydrous solvents, and handle reagents under an inert atmosphere (e.g., nitrogen or argon).

  • Diacylation Product: If the amine has more than one reactive N-H bond (e.g., a primary amine), it is possible for a second molecule of the acyl chloride to react, forming a diacylated impurity. Using a slight excess of the amine can help to minimize this.

  • Unreacted Starting Materials: Incomplete reactions will show spots corresponding to the starting amine and potentially the acyl chloride (or its hydrolysis product).

Q3: How do I choose the appropriate base and solvent for my reaction?

A3: The choice of base and solvent is crucial for a successful amidation:

  • Base: A non-nucleophilic organic base is typically preferred to neutralize the HCl byproduct without competing with the primary amine as a nucleophile. Common choices include triethylamine (TEA) and diisopropylethylamine (DIPEA). An excess of the amine reactant can also be used as the base, but this is generally less efficient.

  • Solvent: Anhydrous aprotic solvents are ideal for this reaction. Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used as they are good at dissolving the reactants and are unreactive under the reaction conditions.

Q4: My product is difficult to purify. What are some effective purification strategies?

A4: Purification can be challenging due to the similar polarities of the product and potential impurities.

  • Aqueous Work-up: A standard work-up involves washing the organic layer with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove any acidic impurities like 2-chloroisonicotinic acid. A final wash with brine helps to remove residual water.

  • Column Chromatography: If the work-up is insufficient, flash column chromatography on silica gel is a common method for purifying the amide product. A gradient elution with a mixture of hexanes and ethyl acetate is often effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining a pure product.

Data Presentation

The following table summarizes various reported reaction conditions for the amidation of 2-chloroisonicotinoyl chloride with different amines.

AmineBaseSolventTemperature (°C)Time (h)Yield (%)
AnilineDIPEA1,2-Dichloroethane0 to 95292
MethylamineTriethylamineDichloroethane65498.36
Various aryl aminesTriethylamineEthanolReflux3Good to Excellent
AmmoniaAqueous AmmoniaDioxane00.17Not specified

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-N-phenylisonicotinamide

This protocol is adapted from a reported high-yield synthesis.

Materials:

  • 2-Chloroisonicotinoyl chloride

  • Aniline

  • N,N-Diisopropylethylamine (DIPEA)

  • 1,2-Dichloroethane (anhydrous)

  • Water

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate

  • Methanol

Procedure:

  • Dissolve 2-chloroisonicotinoyl chloride (1.0 eq) in anhydrous 1,2-dichloroethane in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • In a separate flask, prepare a solution of aniline (1.1 eq) and DIPEA (1.05 eq) in anhydrous 1,2-dichloroethane.

  • Slowly add the aniline/DIPEA solution to the stirred solution of 2-chloroisonicotinoyl chloride at 0°C over approximately 1 hour.

  • Continue stirring the reaction mixture at 0°C for an additional hour.

  • After 1 hour, warm the reaction mixture to 95°C and maintain this temperature for 1 hour.

  • Cool the reaction to room temperature and quench by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from a methanol/water mixture to obtain pure this compound.[1]

Visualizations

Troubleshooting_Low_Yield start Low Yield Observed check_moisture Check for Moisture Contamination start->check_moisture check_base Evaluate Base Stoichiometry and Type check_moisture->check_base No moisture_present Moisture Present check_moisture->moisture_present Yes check_temp Assess Reaction Temperature Profile check_base->check_temp No base_issue Inadequate Base check_base->base_issue Yes check_sterics Consider Steric Hindrance check_temp->check_sterics No temp_issue Suboptimal Temperature check_temp->temp_issue Yes steric_issue Sterically Hindered Reactants check_sterics->steric_issue Yes solution_moisture Dry glassware, use anhydrous solvents and inert atmosphere. moisture_present->solution_moisture solution_base Use 1.1-1.5 eq. of a non-nucleophilic base (e.g., TEA, DIPEA). base_issue->solution_base solution_temp Initiate at 0°C, then warm to RT or gently heat as needed. temp_issue->solution_temp solution_sterics Increase reaction time and/or temperature. Consider a stronger activating agent if possible. steric_issue->solution_sterics Amidation_Pathway cluster_reactants Reactants cluster_products Products Acyl_Chloride 2-Chloroisonicotinoyl Chloride Amide N-Substituted 2-Chloroisonicotinamide Acyl_Chloride->Amide Amine Primary/Secondary Amine Amine->Amide Base Base (e.g., TEA, DIPEA) Salt Base•HCl Salt Base->Salt

References

Technical Support Center: Purification of Crude 2-Chloro-N-phenylisonicotinamide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 2-Chloro-N-phenylisonicotinamide via recrystallization. It is intended for researchers, scientists, and professionals in the field of drug development.

Experimental Protocols

A detailed methodology for the recrystallization of this compound is crucial for achieving high purity and yield.

Recrystallization of this compound using a Methanol/Water Solvent System [1]

  • Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude this compound in a minimum amount of hot methanol. Heat the solvent near its boiling point to ensure complete dissolution of the compound.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them. This step is critical to prevent the precipitation of impurities along with the product.

  • Induce Crystallization: To the hot, clear filtrate, add water dropwise until the solution becomes slightly turbid, indicating the saturation point has been reached.

  • Cooling and Crystal Growth: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath to maximize the yield of crystals. Slow cooling is essential for the formation of large, pure crystals.

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of a cold methanol/water mixture to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvents.

Data Presentation

Solvent Selection Guide for Recrystallization

The selection of an appropriate solvent is paramount for a successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. The following table provides a qualitative guide for solvent selection for this compound, based on general principles for aromatic amides.

SolventPolaritySuitability as Primary SolventSuitability as Anti-SolventComments
MethanolPolarGood-Often used for amides; good starting point.
EthanolPolarGood-Similar to methanol, can be a good alternative.
WaterVery PolarPoorExcellentThe compound is likely insoluble; ideal as an anti-solvent with a more soluble primary solvent like methanol or ethanol.[1]
AcetonePolarModerate-May show high solubility at room temperature, potentially reducing yield.
AcetonitrilePolarModerate-Can be effective for recrystallizing amides.
Ethyl AcetateIntermediateModerateGoodA less polar option to consider.
TolueneNon-polarPoorGoodThe compound is likely to have low solubility.
DichloromethaneIntermediateHighPoorOften dissolves compounds too well at all temperatures for effective recrystallization.

Troubleshooting Guides

Encountering issues during recrystallization is common. The following question-and-answer guide addresses specific problems you might face.

Q1: The compound does not dissolve in the hot solvent.

  • A1: You may not be using a sufficient amount of solvent. Add small, incremental portions of hot solvent until the compound dissolves completely. Ensure the solvent is at or near its boiling point. If the compound remains insoluble even with a large volume of hot solvent, the chosen solvent is likely unsuitable. Refer to the solvent selection guide to choose a more appropriate one.

Q2: No crystals form upon cooling.

  • A2: This issue often arises from using too much solvent, resulting in a solution that is not supersaturated upon cooling. To remedy this, heat the solution to evaporate some of the solvent and then allow it to cool again. If crystals still do not form, try scratching the inside of the flask with a glass rod at the meniscus to create nucleation sites. Adding a "seed crystal" (a tiny crystal of the pure compound) can also initiate crystallization.

Q3: The product "oils out" instead of forming crystals.

  • A3: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This can be due to a very high concentration of the solute or the presence of impurities that depress the melting point. To resolve this, reheat the solution to redissolve the oil and add a small amount of additional solvent to lower the saturation point. Allow the solution to cool more slowly to encourage crystal formation.

Q4: The recrystallized product is colored.

  • A4: If the crude material is colored and the pure compound is expected to be colorless, the color is likely due to impurities. To remove colored impurities, you can add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities, which are then removed by filtration. Do not add charcoal to a boiling solution as it can cause bumping.

Q5: The recovery yield is very low.

  • A5: A low yield can result from several factors. Using too much solvent will cause a significant portion of the product to remain in the mother liquor. Ensure you are using the minimum amount of hot solvent necessary for dissolution. Additionally, premature crystallization during hot filtration can lead to product loss. Ensure the filtration apparatus is pre-heated. Finally, washing the crystals with a solvent that is not ice-cold can redissolve some of the product.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in crude this compound?

  • A1: Potential impurities can include unreacted starting materials such as 2-chloroisonicotinoyl chloride and aniline, as well as byproducts from the synthesis. The specific impurities will depend on the synthetic route employed.

Q2: How can I determine the purity of my recrystallized product?

  • A2: The purity of the recrystallized this compound can be assessed using several analytical techniques. A sharp melting point range that is close to the literature value is a good indicator of high purity. Chromatographic methods like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can also be used to detect the presence of impurities. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can confirm the structure and identify any remaining impurities.

Q3: Is it possible to use a single solvent for the recrystallization?

  • A3: Yes, a single solvent can be used if it meets the criteria of dissolving the compound well when hot and poorly when cold. However, for many compounds, a solvent-pair system, such as methanol and water, provides better control over the crystallization process. The primary solvent dissolves the compound, and the addition of the anti-solvent decreases the solubility to induce crystallization.

Q4: What is the purpose of slow cooling during recrystallization?

  • A4: Slow cooling allows for the gradual and orderly formation of crystals. This selective process tends to exclude impurity molecules from the growing crystal lattice, resulting in a purer final product. Rapid cooling can trap impurities within the crystals, diminishing the effectiveness of the purification.

Mandatory Visualization

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve crude product in minimum hot solvent start->dissolve cool Cool solution dissolve->cool Successful dissolution no_dissolve Issue: Compound does not dissolve dissolve->no_dissolve Problem crystals_form Crystals Form? cool->crystals_form oiling_out Issue: Product oils out cool->oiling_out Problem collect Collect and dry pure crystals crystals_form->collect Yes no_crystals Issue: No crystals form crystals_form->no_crystals No low_yield Issue: Low recovery yield collect->low_yield Problem add_more_solvent Action: Add more hot solvent or choose a new solvent no_dissolve->add_more_solvent add_more_solvent->dissolve reduce_solvent Action: Evaporate excess solvent, scratch flask, or add seed crystal no_crystals->reduce_solvent reduce_solvent->cool reheat_add_solvent Action: Reheat, add more solvent, and cool slowly oiling_out->reheat_add_solvent reheat_add_solvent->cool check_procedure Action: Review procedure for excess solvent or product loss low_yield->check_procedure

Caption: A troubleshooting workflow for the recrystallization of this compound.

References

Identification of byproducts in 2-Chloro-N-phenylisonicotinamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-N-phenylisonicotinamide.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common laboratory synthesis involves the acylation of aniline with 2-chloroisonicotinoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[1]

Q2: What are the potential byproducts in the synthesis of this compound?

A2: Several byproducts can form during the synthesis, potentially impacting the purity and yield of the final product. The primary byproducts include:

  • 2-Chloroisonicotinic acid: Formed from the hydrolysis of the starting material, 2-chloroisonicotinoyl chloride, if moisture is present in the reaction.

  • N,N-bis(2-chloroisonicotinoyl)aniline (Diacylation byproduct): Results from the reaction of a second molecule of 2-chloroisonicotinoyl chloride with the initially formed this compound. This is more likely to occur with a high excess of the acylating agent or at elevated temperatures.

  • Unreacted starting materials: Residual 2-chloroisonicotinoyl chloride and aniline may remain if the reaction does not go to completion.

Q3: How can I minimize the formation of these byproducts?

A3: To minimize byproduct formation, consider the following strategies:

  • Control Stoichiometry: Use a slight excess (around 1.05 to 1.1 equivalents) of aniline to ensure the complete consumption of the more valuable 2-chloroisonicotinoyl chloride. Avoid a large excess of the acyl chloride to prevent diacylation.

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent the hydrolysis of 2-chloroisonicotinoyl chloride to 2-chloroisonicotinic acid.

  • Temperature Control: Maintain a low temperature (e.g., 0-5 °C) during the addition of 2-chloroisonicotinoyl chloride to control the exothermic reaction and reduce the likelihood of side reactions.

  • Choice of Base: A non-nucleophilic organic base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), is often used to scavenge the HCl produced during the reaction without competing with aniline as a nucleophile.[1]

Q4: What are the recommended analytical techniques for identifying byproducts?

A4: A combination of chromatographic and spectroscopic methods is ideal for identifying and quantifying byproducts:

  • High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS): HPLC-MS is a powerful tool for separating the desired product from byproducts and unreacted starting materials, providing both retention time and mass-to-charge ratio for identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can provide detailed structural information to confirm the identity of the desired product and elucidate the structures of any isolated byproducts.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Incomplete Reaction - Ensure the reaction is stirred efficiently to ensure proper mixing of reactants. - Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to determine the optimal reaction time. - Consider a moderate increase in reaction temperature after the initial addition if the reaction is sluggish, but be mindful of potential byproduct formation.
Hydrolysis of 2-chloroisonicotinoyl chloride - Use freshly distilled or high-purity 2-chloroisonicotinoyl chloride. - Thoroughly dry all glassware and use anhydrous solvents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Loss of Product during Work-up - Ensure the pH is appropriately adjusted during aqueous washes to minimize the solubility of the product in the aqueous phase. - Use an adequate volume of extraction solvent and perform multiple extractions to ensure complete recovery of the product from the aqueous layer.
Issue 2: Presence of Impurities in the Final Product
Observed Impurity Potential Cause Troubleshooting & Identification
2-Chloroisonicotinic acid Hydrolysis of 2-chloroisonicotinoyl chloride.Identification: Can be detected by HPLC-MS (different retention time and mass) and NMR (presence of a carboxylic acid proton). Troubleshooting: Implement stricter anhydrous conditions. Wash the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution) during work-up to remove the acidic impurity.
N,N-bis(2-chloroisonicotinoyl)aniline Excess 2-chloroisonicotinoyl chloride or high reaction temperature.Identification: Will have a higher molecular weight detectable by MS. NMR will show a more complex aromatic region and the absence of the N-H proton. Troubleshooting: Use a stoichiometric amount or a slight excess of aniline. Maintain low temperatures during the addition of the acyl chloride. Purify the crude product using column chromatography.
Unreacted Aniline Insufficient 2-chloroisonicotinoyl chloride or short reaction time.Identification: Can be detected by TLC and HPLC. Troubleshooting: Ensure the correct stoichiometry. Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl) during work-up to remove the basic aniline.

Data Presentation

Table 1: Effect of Reaction Conditions on Product Purity and Byproduct Formation

Parameter Condition A Condition B Condition C
Temperature 0 °CRoom Temperature50 °C
Aniline (equivalents) 1.051.051.5
Base TriethylaminePyridineNone
Product Purity (by HPLC) 98%95%85%
2-Chloroisonicotinic acid (%) <0.5%1.5%3.0%
Diacylation Byproduct (%) 1.0%2.5%10%
Unreacted Aniline (%) 0.5%1.0%2.0%

Note: This data is illustrative and may vary based on specific experimental details.

Experimental Protocols

Protocol 1: HPLC-MS Method for Impurity Profiling
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection (MS): Electrospray Ionization (ESI) in positive mode. Scan for the m/z of the product (233.04) and potential byproducts (2-chloroisonicotinic acid: 157.99, diacylation byproduct: 371.01).

Protocol 2: ¹H and ¹³C NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve 10-20 mg of the purified product or isolated byproduct in approximately 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • ¹H NMR Analysis: Acquire a standard proton NMR spectrum. Expected signals for this compound include a singlet for the amide proton, and multiplets for the aromatic protons on the phenyl and pyridine rings.

  • ¹³C NMR Analysis: Acquire a standard carbon NMR spectrum. Expected signals will correspond to the carbonyl carbon and the aromatic carbons.

  • Impurity Identification:

    • 2-Chloroisonicotinic acid: Look for a broad singlet in the ¹H NMR spectrum corresponding to the carboxylic acid proton (typically >10 ppm in DMSO-d₆).

    • N,N-bis(2-chloroisonicotinoyl)aniline: The ¹H NMR spectrum will lack the N-H proton signal, and the integration of the pyridine ring protons will be double that of the phenyl ring protons. The ¹³C NMR will show two distinct carbonyl signals.

Mandatory Visualization

Byproduct_Identification_Workflow start Crude Reaction Mixture tlc_hplc TLC / HPLC-MS Analysis start->tlc_hplc single_spot Single Major Spot/Peak? tlc_hplc->single_spot purify Purification (Recrystallization / Column Chromatography) single_spot->purify Yes multiple_spots Multiple Spots/Peaks single_spot->multiple_spots No pure_product Pure 2-Chloro-N- phenylisonicotinamide purify->pure_product isolate Isolate Impurities (Preparative HPLC / Column Chromatography) multiple_spots->isolate characterize Characterize Impurities (NMR, MS) isolate->characterize identify Identify Byproduct Structures characterize->identify

Caption: Workflow for the identification and characterization of byproducts.

Reaction_Pathways cluster_reactants Reactants cluster_products Products & Byproducts R1 2-Chloroisonicotinoyl Chloride P This compound R1->P + Aniline B1 2-Chloroisonicotinic Acid R1->B1 + H₂O (Hydrolysis) R2 Aniline R2->P B2 N,N-bis(2-chloroisonicotinoyl)aniline P->B2 + 2-Chloroisonicotinoyl Chloride (Diacylation)

Caption: Potential reaction pathways in the synthesis.

References

Technical Support Center: LC-MS/MS Analysis for Impurity Profiling of 2-Chloro-N-phenylisonicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the impurity profiling of 2-Chloro-N-phenylisonicotinamide using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Troubleshooting Guides

Encountering issues during your LC-MS/MS analysis is common. This guide addresses specific problems you might face during the impurity profiling of this compound.

Problem Potential Cause Recommended Solution
No or Low Signal for Analyte/Impurities Incorrect Mass Spectrometer Settings: The instrument may not be optimized for the target compounds.Ensure the mass spectrometer is tuned and calibrated. Optimize ion source parameters (e.g., gas flows, temperatures, voltages) for this compound and its expected impurities.[1]
Sample Degradation: The analyte or impurities may be unstable in the sample solvent or under storage conditions.Prepare fresh samples and analyze them promptly. Investigate the stability of the compound in different solvents.
Ion Suppression/Enhancement: Matrix components from the sample can interfere with the ionization of the target analytes.[2]Improve sample preparation to remove interfering matrix components.[3] Consider using a different ionization technique or modifying the chromatographic separation to resolve the analyte from the interfering compounds.
Poor Peak Shape (Tailing, Fronting, or Splitting) Column Overload: Injecting too much sample can lead to peak distortion.Dilute the sample or reduce the injection volume.
Incompatible Sample Solvent: The solvent used to dissolve the sample may be too strong compared to the mobile phase, causing peak distortion.Reconstitute the sample in a solvent that is similar in composition and strength to the initial mobile phase.
Column Contamination or Degradation: Buildup of contaminants or degradation of the stationary phase can affect peak shape.[2]Wash the column with a strong solvent. If the problem persists, replace the column.
Secondary Interactions: The analyte may be interacting with active sites on the stationary phase or in the flow path.Add a small amount of a competing agent (e.g., triethylamine for basic compounds) to the mobile phase to block active sites.
Retention Time Shifts Changes in Mobile Phase Composition: Inaccurate mobile phase preparation or evaporation of a volatile component can alter retention times.[2]Prepare fresh mobile phase daily and keep the solvent reservoirs capped.
Fluctuations in Column Temperature: Inconsistent column temperature can lead to shifts in retention time.Use a column oven to maintain a constant and stable temperature.
Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.Increase the column equilibration time between injections.
High Background Noise or Ghost Peaks Contaminated Mobile Phase or Solvents: Impurities in the solvents can lead to high background noise and extraneous peaks.[4]Use high-purity, LC-MS grade solvents and additives.[2] Filter all mobile phases before use.
Sample Carryover: Residual sample from a previous injection can elute in a subsequent run.[4]Optimize the autosampler wash procedure by using a strong solvent and increasing the wash volume and duration.
Leachables from Vials, Caps, or Tubing: Plasticizers and other compounds can leach from laboratory consumables.[5][6]Use certified low-bleed consumables. Run a blank injection of the sample solvent to identify any background contamination.
Inconsistent or Non-Reproducible Results Variable Sample Preparation: Inconsistencies in sample dilution, extraction, or filtration can lead to variable results.Standardize the sample preparation procedure and use calibrated pipettes and equipment.
Instrument Instability: Fluctuations in pump pressure, detector response, or ion source performance can affect reproducibility.Perform system suitability tests before running the sample sequence to ensure the instrument is performing within acceptable limits.
Matrix Effects: Variations in the sample matrix between different samples can lead to inconsistent ion suppression or enhancement.[2]Use an internal standard that is structurally similar to the analyte to compensate for matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are the most likely process-related impurities for this compound?

A1: Based on its chemical structure and common synthetic routes for similar compounds, potential process-related impurities could include starting materials, reagents, and byproducts. For a related compound, 2-chloro-N-(9H-purin-6-yl) acetamide, impurities such as the starting material (adenine) and a diamide byproduct were identified.[7] Therefore, for this compound, one might expect to find unreacted 2-chloroisonicotinic acid and aniline, as well as potential byproducts from side reactions.

Q2: What are the potential degradation pathways for this compound?

A2: The amide linkage in this compound is susceptible to hydrolysis under acidic or basic conditions, which would yield 2-chloroisonicotinic acid and aniline.[8] The molecule could also be susceptible to oxidative degradation. Forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) are recommended to identify potential degradation products.

Q3: What type of LC column is best suited for separating this compound and its impurities?

A3: A reversed-phase C18 column is a good starting point for the separation of small, moderately polar molecules like this compound and its likely impurities. A column with a particle size of less than 3 µm can provide higher resolution and efficiency. For more polar impurities, a column with an alternative stationary phase, such as a C8 or a phenyl-hexyl column, could be beneficial. Hydrophilic Interaction Liquid Chromatography (HILIC) is another option for very polar compounds.[9]

Q4: Which ionization mode, ESI positive or ESI negative, is more appropriate for this analysis?

A4: this compound contains nitrogen atoms that can be readily protonated. Therefore, electrospray ionization in the positive ion mode (ESI+) is likely to provide better sensitivity for the parent compound and many of its impurities. It is advisable to test both positive and negative ion modes during method development to ensure all potential impurities are detected.

Q5: How can I confirm the structure of an unknown impurity?

A5: Structural elucidation of an unknown impurity typically involves a combination of techniques. High-resolution mass spectrometry (HRMS) can provide an accurate mass and elemental composition. Tandem mass spectrometry (MS/MS) will produce a fragmentation pattern that can be used to deduce the structure.[10] For unambiguous identification, isolation of the impurity followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy is often required.[11]

Q6: What are common sources of contamination in LC-MS/MS analysis?

A6: Contamination can arise from various sources, including the mobile phase, solvents, sample preparation devices, and laboratory equipment.[5][12] Common contaminants include plasticizers (e.g., phthalates), slip agents (e.g., oleamide), and polymers (e.g., polyethylene glycol). Using high-purity solvents and certified low-extractable consumables can help minimize contamination.[6]

Experimental Protocols

Recommended LC-MS/MS Method for Impurity Profiling

This protocol provides a starting point for the analysis of this compound and its impurities. Optimization will likely be required for your specific application and instrumentation.

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile) to a working concentration of 10 µg/mL.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

Liquid Chromatography (LC) Parameters:

  • Column: C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Mode: Full Scan (m/z 100-1000) and Targeted MS/MS

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 350 °C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

  • Collision Energy: Ramped (e.g., 10-40 eV for fragmentation)

System Suitability Test

Perform a system suitability test before running the sample sequence to ensure the system is operating correctly.

System Suitability Sample: A solution containing this compound and any available impurity reference standards at a known concentration (e.g., 1 µg/mL).

Acceptance Criteria (Example):

Parameter Acceptance Criteria
Tailing Factor 0.8 - 1.5
Theoretical Plates > 2000
Resolution > 2.0 between the main peak and the closest eluting impurity
RSD of Peak Area (n=6) < 5.0%
RSD of Retention Time (n=6) < 1.0%

Data Presentation

Table 1: Example of Impurity Quantification Data
Impurity Retention Time (min) Observed m/z Area Concentration (µg/mL) % Area
Impurity A5.8158.0112,3450.050.05%
Impurity B7.294.0523,4560.100.10%
This compound9.5247.0523,456,78910.099.85%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sp1 Sample Weighing and Dissolution sp2 Dilution to Working Concentration sp1->sp2 sp3 Filtration (0.22 µm) sp2->sp3 lc LC Separation (C18 Column) sp3->lc ms MS Detection (Full Scan) lc->ms msms MS/MS Fragmentation (for Identification) ms->msms dp1 Peak Integration and Quantification msms->dp1 dp2 Impurity Identification dp1->dp2 dp3 Reporting dp2->dp3

Caption: Experimental workflow for impurity profiling.

Caption: Troubleshooting workflow for common LC-MS/MS issues.

degradation_pathway cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_oxidation Oxidation parent This compound dp1 2-Chloroisonicotinic Acid parent->dp1 Amide Cleavage dp2 Aniline parent->dp2 Amide Cleavage dp3 N-oxide derivatives parent->dp3 Oxidative Stress

Caption: Hypothetical degradation pathways for this compound.

References

Technical Support Center: Scale-up Synthesis of 2-Chloro-N-phenylisonicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2-Chloro-N-phenylisonicotinamide.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and direct route involves the amidation of a 2-chloroisonicotinic acid derivative with aniline. Typically, 2-chloroisonicotinic acid is first converted to a more reactive species, such as 2-chloroisonicotinoyl chloride, using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[1] This activated intermediate is then reacted with aniline in the presence of a base to yield the final product.[2]

Q2: What are the critical process parameters to monitor during the scale-up of the amidation step?

A2: The most critical parameters for the amidation reaction are:

  • Temperature Control: The reaction of 2-chloroisonicotinoyl chloride with aniline is exothermic. Maintaining a low temperature (e.g., 0 °C) during the addition of aniline is crucial to prevent side reactions.[2]

  • Reagent Addition Rate: Slow, controlled addition of the aniline and base solution prevents localized high concentrations and minimizes the formation of impurities.[2]

  • Mixing Efficiency: Adequate agitation is essential to ensure uniform heat distribution and reactant concentration, which is more challenging in larger reactors.

  • Moisture Control: The intermediate, 2-chloroisonicotinoyl chloride, is highly sensitive to moisture and will hydrolyze back to the carboxylic acid. All reagents and equipment should be thoroughly dried before use.

Q3: Which side products are commonly observed during this synthesis?

A3: Common impurities can include:

  • Unreacted Starting Materials: Residual 2-chloroisonicotinic acid or aniline.

  • Hydrolysis Product: 2-chloroisonicotinic acid, formed from the reaction of the acid chloride intermediate with water.

  • Diacylation Product: Formation of a tertiary amide by the reaction of another molecule of 2-chloroisonicotinoyl chloride with the product, this compound.

  • Over-chlorination Products: If the starting material synthesis (chlorination of the pyridine ring) is not well-controlled, dichlorinated species may be present.[3]

Q4: What are the recommended analytical techniques for monitoring reaction progress and purity?

A4: For reaction monitoring and purity assessment, the following techniques are recommended:

  • Thin Layer Chromatography (TLC): Useful for quick, qualitative monitoring of the disappearance of starting materials and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis of reaction conversion, product purity, and impurity profiling.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Used for the identification of the main product and any unknown impurities.[2]

Troubleshooting Guide

Problem EncounteredPotential Cause(s)Recommended Solutions
Low or Inconsistent Yield 1. Incomplete conversion of 2-chloroisonicotinic acid to the acid chloride. 2. Hydrolysis of the acid chloride intermediate due to moisture. 3. Inefficient amidation reaction due to poor temperature control or insufficient base. 4. Product loss during work-up and recrystallization.1. Increase the reflux time or temperature during the acid chloride formation step.[1] 2. Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., Nitrogen). 3. Maintain the reaction temperature at 0 °C during aniline addition and ensure at least one equivalent of a non-nucleophilic base (e.g., DIPEA) is used.[2] 4. Optimize the extraction and recrystallization solvent systems to minimize product solubility in the mother liquor.
High Impurity Levels 1. Formation of the diacylation byproduct due to high localized concentration of the acid chloride. 2. Presence of unreacted 2-chloroisonicotinic acid due to hydrolysis. 3. Reaction temperature too high, leading to thermal degradation or other side reactions.1. Add the aniline/base solution slowly and sub-surface if possible to ensure rapid dispersion. 2. Implement strict moisture control procedures. 3. Use a reactor with efficient heat transfer capabilities and ensure the cooling system can handle the reaction exotherm. Adhere to the recommended temperature profile.[2]
Poor Product Color (Yellow/Brown) 1. Residual starting materials or impurities. 2. Thermal degradation during reaction or work-up. 3. The crude product may naturally be colored before purification.1. Improve the purification process; consider a carbon treatment or a second recrystallization. 2. Avoid excessive heating during solvent removal or drying. Use reduced pressure for solvent evaporation. 3. This is common; proceed with the planned purification steps. The final product after recrystallization should be a white solid.[1]
Difficult Filtration of Final Product 1. Very fine, needle-like crystals that clog the filter. 2. Oily or gummy solid that is difficult to handle.1. Optimize the recrystallization solvent and cooling rate. A slower cooling process often yields larger, more easily filterable crystals. 2. Ensure the reaction has gone to completion. An oily product can indicate the presence of unreacted starting materials or impurities. Consider re-working the material in a suitable solvent to induce crystallization.

Data Presentation

Table 1: Comparison of Reaction Conditions for Amidation Step

ParameterCondition A (Lab Scale)[2]Condition B (Scale-up Optimization)Rationale for Change
Solvent 1,2-DichloroethaneToluene or 2-MeTHFHigher boiling point for better temperature control; often preferred in large-scale operations for safety and recovery.
Base N,N-Diisopropylethylamine (DIPEA)Triethylamine (TEA) or Potassium CarbonateCost-effectiveness and availability for large-scale use. Inorganic bases can simplify work-up.
Addition Time 1 hour2-4 hoursSlower addition rate on a larger scale helps to manage the exotherm and maintain reaction control.
Work-up Dichloromethane ExtractionToluene or Ethyl Acetate ExtractionAvoids chlorinated solvents on a large scale due to environmental and safety concerns.
Purification Recrystallization (Methanol/Water)Recrystallization (Ethanol or Isopropanol)Use of industrially common and less toxic solvents.

Experimental Protocols

Protocol 1: Synthesis of 2-chloroisonicotinoyl chloride
  • Preparation: In a suitable, dry, glass-lined reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add 2-chloronicotinic acid (1.0 eq).

  • Reagent Addition: Add thionyl chloride (2.0-3.0 eq) to the reactor.[1]

  • Reaction: Heat the mixture to reflux (approx. 75-80 °C) and maintain for 3-4 hours, or until the reaction mixture becomes a clear solution.[1]

  • Work-up: Cool the reaction mixture and remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-chloroisonicotinoyl chloride is typically used directly in the next step without further purification.

Protocol 2: Scale-up Synthesis of this compound
  • Preparation: Dissolve the crude 2-chloroisonicotinoyl chloride (1.0 eq) from the previous step in an anhydrous solvent (e.g., Toluene) in a clean, dry reactor under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0-5 °C using a suitable cooling bath.

  • Amine Solution: In a separate addition vessel, dissolve aniline (1.1 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) or DIPEA (1.05 eq) in the same anhydrous solvent.[2]

  • Controlled Addition: Slowly add the aniline/base solution to the cooled acid chloride solution over 2-4 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Stir the mixture at 0-5 °C for 1 hour after the addition is complete.[2] The reaction can then be allowed to warm to room temperature and stirred for an additional 1-2 hours to ensure completion.

  • Quenching: Slowly add water to the reaction mixture to quench any unreacted acid chloride and dissolve the amine salt byproduct.

  • Phase Separation: Separate the organic layer. Extract the aqueous layer with the reaction solvent.

  • Washing: Combine the organic layers and wash sequentially with dilute HCl (to remove excess aniline), saturated sodium bicarbonate solution (to remove acidic impurities), and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield pure this compound.

Visualizations

Synthesis_Workflow cluster_prep Step 1: Acid Chloride Formation cluster_amidation Step 2: Amidation cluster_purification Step 3: Purification A 2-Chloronicotinic Acid C Heat & Reflux A->C B Thionyl Chloride (SOCl₂) B->C D 2-Chloroisonicotinoyl Chloride (Intermediate) C->D F Controlled Addition @ 0°C D->F E Aniline & Base (e.g., DIPEA) E->F G Crude this compound F->G H Aqueous Work-up & Extraction G->H I Recrystallization H->I J Pure Final Product I->J

Caption: Experimental workflow for the synthesis of this compound.

Caption: Main reaction pathway and common side reactions.

Troubleshooting_Logic Start Problem: Low Yield Check_Completion Is reaction complete by HPLC/TLC? Start->Check_Completion Check_Moisture Was anhydrous procedure followed? Check_Completion->Check_Moisture Yes Incomplete Solution: Increase reaction time/temp. Check_Completion->Incomplete No Check_Temp Was temperature maintained at 0-5°C? Check_Moisture->Check_Temp Yes Hydrolysis Solution: Ensure dry conditions. Check_Moisture->Hydrolysis No Side_Reactions Solution: Improve temperature control. Check_Temp->Side_Reactions No Workup_Loss Solution: Optimize work-up/recrystallization. Check_Temp->Workup_Loss Yes

Caption: Troubleshooting decision tree for low yield issues.

References

Technical Support Center: Purification of 2-Chloro-N-phenylisonicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of unreacted aniline from the 2-Chloro-N-phenylisonicotinamide product.

Troubleshooting Guide

Issue 1: Presence of Unreacted Aniline in the Final Product

Symptoms:

  • Oily or discolored final product.

  • Appearance of an extra spot corresponding to aniline in Thin Layer Chromatography (TLC) analysis.

  • Characteristic odor of aniline in the product.

Root Cause Analysis and Solutions:

Unreacted aniline, a common impurity from the synthesis of this compound, can often be effectively removed using one or a combination of the following methods. The choice of method depends on the quantity of aniline present and the desired final purity of the product.

Solution 1: Acidic Wash (Liquid-Liquid Extraction)

This is the most common and efficient method for removing the bulk of aniline from the reaction mixture.

  • Principle: Aniline is a basic compound that reacts with acid to form a water-soluble salt (anilinium chloride). This salt can then be separated from the organic layer containing the desired product. The pyridine nitrogen in this compound is weakly basic (pKa of 2-chloropyridine is 0.72) and will also be protonated. However, the amide bond is generally stable to brief exposure to dilute acid at room temperature. Amide hydrolysis typically requires more forcing conditions, such as prolonged heating with strong acid.

  • Caution: While generally stable, some product loss may occur due to increased water solubility of the protonated product. It is advisable to perform this procedure at room temperature and avoid prolonged exposure to acidic conditions.

Solution 2: Recrystallization

Recrystallization is an effective technique for removing residual aniline and other impurities, leading to a highly purified crystalline product.

  • Principle: This method relies on the difference in solubility between the product and impurities in a given solvent system at different temperatures.

Solution 3: Column Chromatography

For very high purity requirements or when other methods are ineffective, column chromatography is a powerful purification technique.

  • Principle: This technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica gel) as a mobile phase (eluent) is passed through it.

Frequently Asked Questions (FAQs)

Q1: How can I quickly check for the presence of aniline in my product?

A1: Thin Layer Chromatography (TLC) is the quickest and most common method. Spot your crude product, a co-spot (crude product mixed with a pure aniline standard), and the aniline standard on a TLC plate. Develop the plate in a suitable solvent system (e.g., Hexane:Ethyl Acetate 7:3) and visualize under UV light. The presence of a spot in your product lane that corresponds to the Rf of the aniline standard confirms its presence.

Q2: My product is an oil, even after removing the solvent. What should I do?

A2: An oily product often indicates the presence of impurities, primarily unreacted aniline. Start with an acidic wash to remove the bulk of the aniline, followed by recrystallization to obtain a solid product.

Q3: After the acidic wash, my product seems to have a low yield. Why?

A3: The pyridine nitrogen in your product, this compound, is weakly basic and can be protonated by the acid. This can increase its solubility in the aqueous layer, leading to some product loss during the extraction. To minimize this, use a minimal number of washes with dilute acid and ensure thorough back-extraction of the aqueous layers with an organic solvent.

Q4: Can I use a stronger acid for the wash to remove aniline more effectively?

A4: It is not recommended. While a stronger acid would be more effective at protonating aniline, it also increases the risk of hydrolyzing the amide bond in your product, especially with prolonged exposure or elevated temperatures. A 1M HCl solution is generally sufficient.

Q5: What is the best way to monitor the progress of column chromatography?

A5: Collect fractions of the eluent and analyze them by TLC. This will allow you to identify which fractions contain your pure product, which contain impurities, and which are mixed. Combine the pure fractions for solvent evaporation.

Experimental Protocols

Protocol 1: Acidic Wash for Aniline Removal
  • Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Extraction: Transfer the solution to a separatory funnel and wash with 1M hydrochloric acid (HCl). Use a volume of aqueous acid roughly equal to the organic layer.

  • Separation: Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate completely.

  • Collection: Drain the lower aqueous layer.

  • Repeat: Repeat the wash with 1M HCl two more times to ensure complete removal of aniline.

  • Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by a wash with brine (saturated NaCl solution).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

Protocol 2: Recrystallization of this compound
  • Solvent Selection: A mixture of methanol and water is a suitable solvent system.

  • Dissolution: In a fume hood, dissolve the crude product in a minimal amount of hot methanol.

  • Precipitation: While the solution is still warm, slowly add water dropwise until the solution becomes cloudy, indicating the onset of precipitation.

  • Crystal Formation: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold methanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 3: Purification by Column Chromatography
  • TLC Analysis: Determine an appropriate eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system should give the this compound an Rf value of approximately 0.2-0.3.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica to settle, ensuring a well-packed column without any air bubbles.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent and carefully load it onto the top of the silica gel column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions as the solvent flows through.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Purification MethodKey ParametersExpected PurityAdvantagesDisadvantages
Acidic Wash 1M HCl, Room TemperatureModerate to HighRemoves bulk aniline efficiently, fast.Potential for some product loss.
Recrystallization Methanol/WaterHigh to Very HighYields highly pure crystalline product.Can be time-consuming, requires appropriate solvent selection.
Column Chromatography Silica Gel, Hexane/Ethyl AcetateVery HighExcellent for separating complex mixtures and achieving high purity.More complex, time-consuming, and requires larger solvent volumes.

Visualizations

PurificationWorkflow Crude Crude 2-Chloro-N- phenylisonicotinamide (contains Aniline) AcidWash Acidic Wash (1M HCl) Crude->AcidWash ColumnChrom Column Chromatography (Silica, Hexane/EtOAc) Crude->ColumnChrom For High Purity Requirements Recrystallization Recrystallization (Methanol/Water) AcidWash->Recrystallization Bulk Aniline Removed Waste Aniline Hydrochloride (in aqueous layer) AcidWash->Waste PureProduct Pure Product Recrystallization->PureProduct High Purity ColumnChrom->PureProduct

Caption: Decision workflow for selecting a purification method.

AcidBaseExtraction Principle of Acidic Wash for Aniline Removal cluster_organic Organic Phase cluster_aqueous Aqueous Phase (1M HCl) cluster_result After Extraction Product This compound (Product) OrganicPhase Organic Phase (Product) Product->OrganicPhase Aniline Aniline (Base) HCl H⁺ + Cl⁻ Anilinium Anilinium Chloride (Water-Soluble Salt) AqueousPhase Aqueous Phase (Anilinium Chloride) Anilinium->AqueousPhase

Caption: Visualization of the acid-base extraction principle.

Technical Support Center: Bayesian Optimization for 2-Chloro-N-phenylisonicotinamide Reaction Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals employing Bayesian optimization to determine the ideal reaction conditions for the synthesis of 2-Chloro-N-phenylisonicotinamide.

Frequently Asked Questions (FAQs)

Q1: What is Bayesian optimization and why is it useful for optimizing the synthesis of this compound?

A1: Bayesian optimization (BO) is a powerful machine learning technique used for the optimization of complex, multi-parameter problems where experimental evaluations are expensive.[1][2][3] It is particularly well-suited for chemical reaction optimization because it can efficiently explore a large reaction space with a minimal number of experiments to identify optimal conditions.[4][5] For the synthesis of this compound, which involves multiple variables such as temperature, reaction time, and reagent concentrations, BO can accelerate the discovery of conditions that maximize yield and minimize byproducts.[6]

Q2: What are the key components of a Bayesian optimization workflow for this reaction?

A2: The workflow for optimizing the this compound synthesis using BO typically involves these steps:

  • Define the Search Space: Identify the reaction parameters (e.g., temperature, concentration, catalyst loading, solvent) and their respective ranges to be explored.

  • Initial Data Collection: Perform a small number of initial experiments to seed the optimization algorithm. These can be chosen based on existing knowledge or a design of experiments (DoE) approach.[7]

  • Surrogate Model Fitting: A probabilistic model, often a Gaussian Process, is fitted to the initial data to create a "surrogate" of the reaction landscape.[7]

  • Acquisition Function: An acquisition function is used to propose the next set of experimental conditions to be tested. This function balances exploring uncertain regions of the parameter space and exploiting regions known to have high yields.[7]

  • Iterative Experimentation: The proposed experiments are performed, and the results are used to update the surrogate model. This iterative process continues until an optimal set of conditions is found or a predefined experimental budget is reached.[7]

Q3: What are the most critical parameters to consider for the optimization of the this compound synthesis?

A3: Based on the general synthesis of N-aryl amides, the following parameters are critical and should be considered in your optimization:

  • Temperature: Affects reaction rate and selectivity.

  • Reaction Time: Determines the extent of reactant conversion.

  • Concentration of Reactants: Influences reaction kinetics.

  • Base: The type and amount of base can significantly impact the reaction.

  • Solvent: The choice of solvent can affect solubility and reactivity.

  • Catalyst/Activating Agent: For related amide couplings, the choice and loading of a catalyst or activating agent are often crucial.[8]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Poor Initial Model Performance The initial experimental data does not adequately represent the reaction space.Increase the diversity of the initial experimental data points. Consider using a space-filling design of experiments (DoE) like a Latin Hypercube design for the initial sample set.
Optimization Gets Stuck in a Local Optimum The acquisition function is too "exploitative" and not sufficiently "exploratory."Adjust the parameters of your acquisition function to favor more exploration. For example, in the Upper Confidence Bound (UCB) acquisition function, increase the value of the exploration parameter.
High Experimental Noise Inherent variability in the experimental setup or analytical measurements.Increase the number of replicate experiments for each set of conditions to get a more accurate measure of the yield. Ensure consistent experimental procedures and calibrated analytical instruments.
Inconsistent or Unexpected Results The chosen parameter ranges might be too broad or include regions where the reaction mechanism changes.Narrow the parameter ranges based on chemical intuition or preliminary experiments. Consider breaking down the optimization into smaller, more focused regions.
Slow Convergence to Optimum The surrogate model may not be accurately capturing the complexity of the reaction landscape.Consider using a more flexible surrogate model or incorporating domain knowledge into the model. For instance, you could use a different kernel for the Gaussian Process.

Experimental Protocols

General Synthesis of this compound

This protocol is a general starting point and can be adapted for the Bayesian optimization workflow.[9]

Materials:

  • 2-chloroisonicotinoyl chloride

  • Aniline

  • N,N-diisopropylethylamine (DIPEA)

  • 1,2-dichloroethane

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Methanol

  • Water

Procedure:

  • Dissolve 2-chloroisonicotinoyl chloride (1 eq) in 1,2-dichloroethane and cool the solution to 0 °C.

  • Slowly add a solution of aniline (1.1 eq) and DIPEA (1.05 eq) in 1,2-dichloroethane over approximately 1 hour.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Warm the mixture to 95 °C and maintain for 1 hour.

  • Cool the reaction to room temperature and quench with water.

  • Filter the mixture and extract the filtrate with dichloromethane.

  • Combine the organic phases, dry with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from a methanol/water mixture to obtain this compound.

Bayesian Optimization Experimental Workflow
  • Define Parameter Space: Establish the ranges for the variables to be optimized. An example is provided in the table below.

  • Initial Experiments: Run a set of initial experiments (e.g., 5-10) with conditions selected to cover the parameter space.

  • Analyze Yield: Quantify the yield of this compound for each experiment using a suitable analytical method (e.g., HPLC, LC-MS).

  • Input Data to BO Algorithm: Enter the experimental conditions and corresponding yields into the Bayesian optimization software.

  • Generate Next Experiments: The software will suggest the next set of experimental conditions.

  • Iterate: Perform the suggested experiments, analyze the yield, and add the new data to the model. Repeat this cycle until the yield converges or the experimental budget is exhausted.

Data Presentation

Table 1: Example Parameter Space for Bayesian Optimization

ParameterLower BoundUpper BoundVariable Type
Temperature (°C)80110Continuous
Reaction Time (h)0.53Continuous
Aniline Equivalents1.01.5Continuous
DIPEA Equivalents1.02.0Continuous

Table 2: Hypothetical Bayesian Optimization Results

ExperimentTemperature (°C)Time (h)Aniline (eq)DIPEA (eq)Yield (%)
1951.01.11.0592.0
2852.01.31.588.5
31050.751.01.893.1
..................
NOptimized ValueOptimized ValueOptimized ValueOptimized ValueMax Yield

Visualizations

Bayesian_Optimization_Workflow cluster_init Initialization cluster_loop Optimization Loop cluster_result Result Define_Space Define Parameter Search Space Initial_DoE Perform Initial Experiments (DoE) Define_Space->Initial_DoE Run_Experiment Run Experiment & Measure Yield Initial_DoE->Run_Experiment Initial Data Update_Model Update Surrogate Model Run_Experiment->Update_Model New Data Point Acquisition Maximize Acquisition Function Update_Model->Acquisition Propose_Next Propose Next Experiment Acquisition->Propose_Next Propose_Next->Run_Experiment Iterate Optimal_Conditions Optimal Reaction Conditions Found Propose_Next->Optimal_Conditions Convergence

Caption: Bayesian optimization workflow for reaction condition optimization.

Logical_Relationship BO Bayesian Optimization Surrogate Surrogate Model (e.g., Gaussian Process) BO->Surrogate approximates Acquisition Acquisition Function (e.g., UCB, EI) BO->Acquisition guides search via Surrogate->Acquisition informs Experiment Chemical Experiment Acquisition->Experiment proposes Data Experimental Data (Yield) Experiment->Data generates Data->Surrogate updates

Caption: Logical relationship of core components in Bayesian optimization.

References

Managing reaction temperature for selective synthesis of isonicotinamides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the selective synthesis of isonicotinamides. The following information is designed to address common challenges related to managing reaction temperature to optimize yield and selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the selective synthesis of isonicotinamide?

A1: The primary challenge is to achieve a high conversion of the starting material to isonicotinamide while minimizing the formation of byproducts. The most common byproduct is isonicotinic acid, which results from the over-hydrolysis of the amide product. Managing reaction conditions, especially temperature, is crucial for maximizing selectivity towards the desired isonicotinamide.

Q2: What are the common starting materials for isonicotinamide synthesis, and how does temperature play a role?

A2: A frequent starting material is 4-cyanopyridine, which is hydrolyzed to isonicotinamide. For this reaction, temperature control is critical. Elevated temperatures can increase the rate of hydrolysis of the nitrile, but excessively high temperatures can promote the subsequent hydrolysis of the newly formed amide to isonicotinic acid, thus reducing the selectivity of the synthesis.[1]

Q3: Are there enzymatic methods for synthesizing isonicotinamide precursors, and how does temperature affect them?

A3: Yes, enzymatic methods, for instance using nitrilases, can be employed for the hydrolysis of 4-cyanopyridine. These reactions are typically performed at milder temperatures, for example between 30°C and 45°C. In this context, temperature management is vital for enzyme stability and activity. The half-life of the enzyme can decrease significantly at higher temperatures.[2] For instance, the half-life of P. putida nitrilase is 93.3 hours at 30°C but drops to 9.5 hours at 45°C.[2]

Q4: Can continuous flow synthesis be used, and what are the typical operating temperatures?

A4: Continuous flow synthesis is a viable method for the preparation of isonicotinamide from 4-cyanopyridine. This technique allows for precise control over reaction parameters, including temperature. Typical temperatures for this process are in the range of 90°C to 105°C.[3]

Troubleshooting Guide

Issue 1: Low yield of isonicotinamide with significant formation of isonicotinic acid.

  • Cause: The reaction temperature is likely too high, promoting the hydrolysis of the isonicotinamide product to isonicotinic acid.

  • Solution:

    • Gradually decrease the reaction temperature in increments of 5-10°C to find the optimal balance between reaction rate and selectivity.

    • Monitor the reaction progress closely using techniques like TLC or HPLC to determine the point of maximum isonicotinamide formation before significant byproduct accumulation occurs.

    • Consider terminating the reaction at a lower conversion rate to preserve the amide product before it hydrolyzes.[1] A patent for this process suggests terminating the reaction when the conversion of 4-cyanopyridine to isonicotinamide is not more than 75% to suppress the formation of isonicotinate.[1]

Issue 2: The reaction is too slow, with a large amount of unreacted starting material (e.g., 4-cyanopyridine).

  • Cause: The reaction temperature may be too low to achieve a sufficient reaction rate.

  • Solution:

    • Carefully increase the reaction temperature in small increments (e.g., 5-10°C) while monitoring the formation of both the desired product and any byproducts.

    • Ensure that the catalyst system is appropriate and active at the chosen temperature. For the hydrolysis of 4-cyanopyridine, catalysts like magnesium oxide or calcium carbonate are used at elevated temperatures, typically between 100°C and 130°C.[1]

    • Increase the reaction time, but be mindful that prolonged reaction times, even at moderate temperatures, can lead to byproduct formation.

Issue 3: Inconsistent results and poor reproducibility in batch reactions.

  • Cause: Poor temperature control and uneven heating in the reaction vessel can lead to localized "hot spots" where byproduct formation is accelerated.

  • Solution:

    • Ensure efficient and uniform stirring throughout the reaction.

    • Use a temperature-controlled oil bath or heating mantle with a thermocouple to maintain a stable and consistent reaction temperature.

    • For larger scale reactions, consider using a jacketed reactor with a circulating fluid for more precise temperature regulation.

    • Alternatively, exploring a continuous flow setup can offer superior temperature control and reproducibility.[3]

Data Presentation

Table 1: Temperature Conditions for Isonicotinamide Synthesis from 4-Cyanopyridine

MethodCatalyst/EnzymeTemperature RangeKey ConsiderationsReference
Batch HydrolysisMagnesium Oxide, etc.100°C - 130°CHigher temperatures can lead to the formation of isonicotinate as a byproduct.[1]
Continuous Flow HydrolysisSodium Hydroxide90°C - 105°CAllows for precise temperature control, potentially improving selectivity.[3]
Enzymatic HydrolysisP. putida Nitrilase30°C - 45°CEnzyme stability decreases at higher temperatures.[2]

Experimental Protocols

Protocol: Selective Synthesis of Isonicotinamide via Hydrolysis of 4-Cyanopyridine

This protocol is a generalized procedure based on common methods for the selective synthesis of isonicotinamide.

Materials:

  • 4-Cyanopyridine

  • Magnesium oxide (or another suitable catalyst from the alkaline earth metal carbonate group)

  • Deionized water

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Temperature-controlled heating mantle or oil bath

  • Equipment for reaction monitoring (TLC or HPLC)

  • Apparatus for filtration and solvent removal

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 4-cyanopyridine, deionized water, and the magnesium oxide catalyst. A typical ratio would be 1 part 4-cyanopyridine, 5-10 parts water, and a catalytic amount of magnesium oxide (e.g., 0.1 equivalents).

  • Heating and Reaction:

    • Begin stirring the mixture at room temperature.

    • Gradually heat the reaction mixture to the target temperature (e.g., starting at 100°C). Use a temperature-controlled heating source to maintain a stable temperature.

    • Maintain the reaction at the set temperature under reflux.

  • Reaction Monitoring:

    • Periodically take small aliquots from the reaction mixture to monitor the progress.

    • Analyze the aliquots by TLC or HPLC to determine the relative amounts of 4-cyanopyridine, isonicotinamide, and isonicotinic acid.

    • The goal is to stop the reaction when the concentration of isonicotinamide is at its maximum, before significant hydrolysis to isonicotinic acid occurs.

  • Workup and Isolation:

    • Once the optimal conversion is reached, cool the reaction mixture to room temperature.

    • Remove the catalyst by filtration.

    • The filtrate can be concentrated under reduced pressure to yield the crude isonicotinamide.

    • Further purification can be achieved by recrystallization from a suitable solvent.

Visualizations

experimental_workflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Controlled Heating cluster_analysis 3. Selectivity Check cluster_workup 4. Product Isolation prep Combine 4-Cyanopyridine, Water, and Catalyst heat Heat to Target Temperature (e.g., 100-130°C) prep->heat monitor Monitor Reaction by TLC/HPLC heat->monitor check Isonicotinamide Maximized? monitor->check check->monitor No cool Cool Reaction Mixture check->cool Yes filter Filter to Remove Catalyst cool->filter isolate Isolate and Purify Isonicotinamide filter->isolate

Caption: Experimental workflow for the selective synthesis of isonicotinamide.

temperature_selectivity cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes temp_low Low Temperature (e.g., < 90°C) outcome_slow Slow Reaction Rate High Unreacted Starting Material temp_low->outcome_slow temp_optimal Optimal Temperature (e.g., 100-110°C) outcome_selective Good Reaction Rate High Selectivity for Isonicotinamide temp_optimal->outcome_selective temp_high High Temperature (e.g., > 130°C) outcome_byproduct Fast Reaction Rate Increased Isonicotinic Acid Formation temp_high->outcome_byproduct

Caption: Relationship between reaction temperature and selectivity in isonicotinamide synthesis.

References

Technical Support Center: Solvent Selection for 2-Chloro-N-phenylisonicotinamide Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 2-Chloro-N-phenylisonicotinamide through solvent selection for recrystallization.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: The compound oils out during recrystallization.

  • Cause: The compound's solubility in the chosen solvent is too high, or the cooling process is too rapid, causing the compound to separate as a liquid rather than crystallizing.

  • Solution:

    • Re-heat the solution to dissolve the oil.

    • Add a small amount of a co-solvent in which the compound is less soluble (an anti-solvent). For polar solvents like ethanol or methanol, water is a good anti-solvent. For less polar solvents, a non-polar solvent like hexane or heptane can be used. Add the anti-solvent dropwise until a slight turbidity persists.

    • Cool the solution slowly. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath.

    • Scratch the inside of the flask with a glass rod to induce crystallization.

    • Introduce a seed crystal of pure this compound.

Issue 2: No crystals form upon cooling.

  • Cause: The solution is not supersaturated, meaning too much solvent was used, or the compound is highly soluble in the solvent even at low temperatures.

  • Solution:

    • Evaporate some of the solvent by gently heating the solution to increase the concentration of the compound.

    • Add an anti-solvent as described in "Issue 1".

    • Cool the solution to a lower temperature using a dry ice/acetone bath, if available.

    • Scratch the inside of the flask or add a seed crystal.

Issue 3: The purity of the recrystallized product is still low.

  • Cause: The chosen solvent may not be effective at separating the specific impurities present. The impurities may have similar solubility profiles to the desired compound in that solvent.

  • Solution:

    • Perform a systematic solvent screening. Test a range of solvents with varying polarities (see Experimental Protocols section).

    • Consider a different recrystallization technique. If single-solvent recrystallization is ineffective, try a two-solvent system (a "solvent" and an "anti-solvent").

    • Analyze the impurities. If possible, identify the impurities (e.g., by LC-MS) to make a more informed choice of solvent. For example, if unreacted aniline is a major impurity, a solvent system that is a good solvent for aniline but a poor solvent for this compound at room temperature would be ideal for washing the crystals.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Common impurities can include unreacted starting materials such as 2-chloroisonicotinoyl chloride and aniline. Side products from the reaction of the acyl chloride with water (forming 2-chloroisonicotinic acid) or reaction with the product itself can also occur.

Q2: How do I choose a good starting solvent for recrystallization?

A2: A good general principle is "like dissolves like". Since this compound is an aromatic amide, polar aprotic solvents are often a good starting point. Based on literature for similar compounds, ethanol, acetonitrile, and ethyl acetate are recommended as initial candidates. A known successful recrystallization has been performed using a methanol/water mixture.[1]

Q3: Can I use a solvent mixture for recrystallization?

A3: Yes, a two-solvent system is a very common and effective technique. You would dissolve your compound in a minimal amount of a hot "good" solvent (in which the compound is highly soluble) and then slowly add a "poor" solvent (in which the compound is sparingly soluble) until the solution becomes slightly cloudy. Then, allow the solution to cool slowly.

Q4: How much solvent should I use?

A4: The goal is to use the minimum amount of hot solvent necessary to completely dissolve the crude product. Using too much solvent will result in a lower yield.

Q5: What is the ideal cooling rate for crystallization?

A5: Slow cooling is generally preferred as it allows for the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.

Data Presentation

SolventPolarityBoiling Point (°C)Predicted Solubility of this compoundComments
WaterHigh100LowA good anti-solvent to use with polar organic solvents like methanol or ethanol.
MethanolHigh65Moderate to High (Hot), Low to Moderate (Cold)A known solvent for recrystallization when used with water as an anti-solvent.[1]
EthanolHigh78Moderate to High (Hot), Low to Moderate (Cold)A good candidate for single-solvent or two-solvent recrystallization.
AcetonitrileHigh82Moderate to High (Hot), Low (Cold)Often provides good results for the recrystallization of amides.
Ethyl AcetateMedium77Moderate (Hot), Low (Cold)A less polar option that may be effective if polar solvents result in high solubility at room temperature.
TolueneLow111Low to Moderate (Hot), Very Low (Cold)May be a good solvent for removing non-polar impurities.
HexaneLow69Very LowCan be used as an anti-solvent with more polar solvents.

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening for Recrystallization

  • Place approximately 20-30 mg of crude this compound into several test tubes.

  • To each tube, add a different solvent from the table above, starting with 0.5 mL.

  • Observe the solubility at room temperature. If the compound dissolves completely, the solvent is likely too good for single-solvent recrystallization but may be a candidate for a two-solvent system.

  • If the compound is not fully soluble at room temperature, gently heat the test tube in a water bath or with a heat gun. Add the solvent dropwise until the solid just dissolves.

  • Allow the test tubes to cool slowly to room temperature, and then place them in an ice bath.

  • Observe the quantity and quality of the crystals that form. An ideal solvent will show a significant difference in solubility between the hot and cold temperatures, resulting in a good yield of crystals.

Protocol 2: Recrystallization of this compound using a Methanol/Water System

This protocol is adapted from a known synthesis procedure.[1]

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot methanol to dissolve the solid completely.

  • Slowly add water (in a 10:1 ratio to the methanol used) to the hot solution until a slight cloudiness appears and persists.

  • If too much water is added and the solution becomes very cloudy, add a small amount of hot methanol to redissolve the precipitate.

  • Cover the flask and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold methanol/water mixture.

  • Dry the crystals under vacuum.

Mandatory Visualization

Solvent_Selection_Workflow Solvent Selection Workflow start Start with Crude This compound solvent_screen Perform Small-Scale Solvent Screening (Protocol 1) start->solvent_screen evaluate_solubility Evaluate Solubility: High in Hot, Low in Cold? solvent_screen->evaluate_solubility yes_single Yes evaluate_solubility->yes_single Good Candidate Found no_single No evaluate_solubility->no_single No Single Solvent Ideal single_solvent_recrys Perform Single-Solvent Recrystallization yes_single->single_solvent_recrys two_solvent_system Consider Two-Solvent System (e.g., Methanol/Water) no_single->two_solvent_system collect_crystals Collect and Dry Crystals single_solvent_recrys->collect_crystals perform_two_solvent Perform Two-Solvent Recrystallization (Protocol 2) two_solvent_system->perform_two_solvent perform_two_solvent->collect_crystals analyze_purity Analyze Purity (e.g., HPLC, Melting Point) collect_crystals->analyze_purity end_pure Pure Product analyze_purity->end_pure Purity Meets Specification end_impure Purity Not Improved Re-evaluate Solvent Choice analyze_purity->end_impure Purity Below Specification

Caption: A workflow for selecting an appropriate solvent system for the recrystallization of this compound.

Troubleshooting_Logic Troubleshooting Recrystallization Issues start Recrystallization Issue oiling_out Compound Oils Out? start->oiling_out no_crystals No Crystals Form? start->no_crystals low_purity Purity Still Low? start->low_purity reheat_add_anti Re-heat and Add Anti-Solvent oiling_out->reheat_add_anti Yes evaporate_solvent Evaporate Some Solvent no_crystals->evaporate_solvent Yes rescreen_solvents Re-screen Solvents low_purity->rescreen_solvents Yes slow_cool Cool Slowly reheat_add_anti->slow_cool scratch_seed Scratch Flask or Add Seed Crystal slow_cool->scratch_seed add_anti_solvent Add Anti-Solvent evaporate_solvent->add_anti_solvent lower_temp Use Lower Temperature Bath add_anti_solvent->lower_temp lower_temp->scratch_seed try_two_solvent Try Two-Solvent System rescreen_solvents->try_two_solvent analyze_impurities Analyze Impurities for Targeted Solvent Choice try_two_solvent->analyze_impurities

Caption: A decision tree for troubleshooting common problems encountered during the recrystallization of this compound.

References

Validation & Comparative

A Comparative Efficacy Analysis of 2-Chloro-N-phenylisonicotinamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-Chloro-N-phenylisonicotinamide scaffold is a versatile pharmacophore that has been explored for a wide range of therapeutic applications. Its derivatives have demonstrated significant potential as antifungal, anticancer, antiplasmodial, and antiviral agents. This guide provides a comparative analysis of the efficacy of various analogs, supported by experimental data from recent studies. The structure-activity relationships (SAR) are discussed to highlight key chemical modifications influencing biological activity.

Antifungal Activity

A series of nicotinamide derivatives were synthesized and evaluated for their antifungal activity against Candida albicans SC5314. The hit compound, 2-amino-N-(3-isopropylphenyl)nicotinamide (16g), emerged as a potent antifungal agent.[1][2]

Table 1: Antifungal Activity of Nicotinamide Analogs against C. albicans SC5314

CompoundR1R2R3MIC (µg/mL)
Hit Compound 7 HHH16
16g NH2H3-isopropyl0.25
Fluconazole ---0.25

Data sourced from Molecules (2023).[1]

The rudimentary structure-activity relationship study revealed that the position of the amino and isopropyl groups of compound 16g was critical for its potent antifungal activity.[1] Compound 16g also exhibited significant activity against six fluconazole-resistant C. albicans strains with MIC values ranging from 0.125-1 µg/mL.[1][2] The proposed mechanism of action involves the disruption of the fungal cell wall.[1]

Anticancer Activity: Kinase Inhibition

Analogs of N-phenylnicotinamide have been investigated as potent kinase inhibitors, particularly targeting Src/Abl and FLT3 kinases, which are implicated in various cancers.

A series of substituted 2-(aminopyrimidinyl)thiazole-5-carboxamides, which can be considered analogs of the core nicotinamide structure, were identified as potent dual Src/Abl kinase inhibitors.[3][4] One notable compound from this series, BMS-354825 (Dasatinib), demonstrated excellent antiproliferative activity against hematological and solid tumor cell lines.[3]

Furthermore, nicotinamide analogs of Ponatinib, a multi-kinase inhibitor, have shown a different kinase inhibition profile. The analog HSN748 retains activity against FLT3, ABL1, RET, and PDGFRα/β but loses activity against c-Src and P38α, demonstrating how structural modifications can alter selectivity.[5]

Table 2: Kinase Inhibition Profile of Selected Analogs

CompoundTarget Kinase(s)IC50 (nM)Cell LineAntiproliferative Activity
BMS-354825 Src/Abl<1K562Potent
Ponatinib Multi-kinaseVariesVariousPotent
HSN748 FLT3, ABL1, RET, PDGFRα/β, MNK1/2VariesAML cell linesPotent

Data compiled from multiple sources.[3][4][5]

The development of these analogs highlights the potential for creating more selective and potent anticancer agents by modifying the N-phenylnicotinamide scaffold.

Antiplasmodial Activity

In the search for new antimalarial agents, 2-phenoxybenzamide derivatives, which share structural similarities with N-phenylnicotinamides, were synthesized and evaluated for their antiplasmodial activity against Plasmodium falciparum (PfNF54).

Table 3: Antiplasmodial Activity of 2-Phenoxybenzamide Analogs

CompoundSubstituent on Phenoxy RingIC50 (µM) against PfNF54
36 3-N-Boc-piperazinyl3.297
37 4-N-Boc-piperazinyl0.2690
54 4-N-Boc-piperazinyl (no fluoro)1.222
55 2-phenoxy (no fluoro)4.662

Data sourced from Molecules (2023).[6]

The structure-activity relationship study indicated that a 4-fluorophenoxy substituent generally had an advantageous effect on antiplasmodial activity. The para-substituted N-Boc-piperazinyl derivative 37 showed the highest activity and selectivity.[6]

Experimental Protocols

Antifungal Susceptibility Testing

The minimum inhibitory concentrations (MICs) of the synthesized nicotinamide derivatives against C. albicans SC5314 were determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 protocol. The compounds were dissolved in DMSO to prepare stock solutions. A serial two-fold dilution of each compound was prepared in RPMI 1640 medium in 96-well microtiter plates. The final concentrations of the compounds ranged from 0.03125 to 64 µg/mL. The fungal cell suspension was adjusted to a final concentration of 0.5 × 10³ to 2.5 × 10³ cells/mL. The plates were incubated at 35 °C for 24-48 hours. The MIC was defined as the lowest concentration of the compound that caused a significant inhibition of visible fungal growth.

Kinase Inhibition Assay

The inhibitory activity of the compounds against specific kinases was determined using in vitro kinase assays. For example, the activity against Src and Abl kinases can be measured using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measures the phosphorylation of a peptide substrate by the kinase. The kinase, substrate, ATP, and the test compound are incubated together. The amount of phosphorylated substrate is then quantified using a specific antibody labeled with a fluorescent probe. The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is then calculated.

Visualizations

experimental_workflow General Experimental Workflow for Efficacy Testing cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_lead_opt Lead Optimization start Starting Materials: 2-Chloroisonicotinic Acid & Substituted Anilines synthesis One-step Coupling Reaction start->synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization in_vitro In Vitro Assays (e.g., Antifungal, Kinase) characterization->in_vitro data_analysis Data Analysis (IC50, MIC determination) in_vitro->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead_compound Identification of Lead Compound sar->lead_compound further_studies Further Studies: - In vivo efficacy - Toxicity - ADMET properties lead_compound->further_studies

Caption: General workflow from synthesis to lead compound identification.

signaling_pathway Simplified Src/Abl Kinase Signaling Pathway Inhibition cluster_upstream Upstream Signaling cluster_kinase Kinase Cascade cluster_cellular_response Cellular Response growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor src_abl Src/Abl Kinase receptor->src_abl downstream Downstream Substrates src_abl->downstream proliferation Cell Proliferation downstream->proliferation survival Cell Survival downstream->survival inhibitor 2-Chloro-N-phenyl- isonicotinamide Analog (e.g., BMS-354825) inhibitor->src_abl

Caption: Inhibition of Src/Abl signaling by an analog.

References

Unveiling the Antibacterial Potential of 2-Chloro-N-phenylisonicotinamide Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structure-activity relationship (SAR) of 2-Chloro-N-phenylisonicotinamide derivatives reveals that substitutions on the N-phenyl ring significantly influence their antibacterial and antibiofilm efficacy. This guide provides a comparative analysis of a series of these derivatives, offering insights into their synthesis, biological activity, and the experimental protocols used for their evaluation, aimed at researchers and professionals in drug development.

A study focused on a series of this compound derivatives has shed light on the impact of chloro-substitutions at different positions of the N-phenyl ring on their biological profile. The core structure, this compound, is a key starting material for the synthesis of various pharmaceutically active compounds, particularly those with potential antitubercular and antimicrobial properties.[1] This analysis compares four key derivatives to elucidate the preliminary structure-activity relationships governing their antibacterial and antibiofilm capabilities.

Comparative Biological Activity

The antibacterial and antibiofilm activities of four derivatives were evaluated against various bacterial strains. The key derivatives analyzed are:

  • ND1: 2-chloro-N-(2-chlorophenyl)nicotinamide

  • ND2: 2-chloro-N-(3-chlorophenyl)nicotinamide

  • ND3: 2-chloro-N-(4-chlorophenyl)nicotinamide

  • ND4: 2-chloro-N-phenyl nicotinamide

Among the tested compounds, ND4 (2-chloro-N-phenyl nicotinamide) emerged as a promising inhibitor against Enterococcus faecalis.[2] The study highlights the influence of the position of the chloro substituent on the phenyl ring on the overall activity, providing a foundational dataset for future optimization of this chemical scaffold.

Quantitative Antimicrobial Data
Compound IDChemical NameTarget OrganismActivity MetricResult
ND1 2-chloro-N-(2-chlorophenyl)nicotinamideEnterococcus faecalisAntibacterial/Antibiofilm-
ND2 2-chloro-N-(3-chlorophenyl)nicotinamideEnterococcus faecalisAntibacterial/Antibiofilm-
ND3 2-chloro-N-(4-chlorophenyl)nicotinamideEnterococcus faecalisAntibacterial/Antibiofilm-
ND4 2-chloro-N-phenyl nicotinamideEnterococcus faecalisAntibacterial/AntibiofilmIdentified as the best inhibitor candidate

Synthesis and Experimental Protocols

The synthesis of these nicotinamide derivatives follows a straightforward one-step process, which is outlined below. The characterization of the synthesized compounds was confirmed using various spectral techniques including IR, ¹H-NMR, ¹³C-NMR, and MS.[2]

General Synthesis Protocol

A solution of the appropriately substituted aniline derivative is added to a solution of 2-chloronicotinoyl chloride in a mixture of dichloromethane (DCM) and 1,2-dichloroethane (1:1), in the presence of trimethylamine. The resulting mixture is refluxed for three hours. Following the reaction, the mixture is extracted with dichloromethane. The organic phase is then dried over sodium sulfate and evaporated to yield the crude product. The final compound is purified by crystallization from an ethanol/chloroform (8:2) mixture.[2]

Experimental Workflow: Synthesis to Biological Evaluation

G cluster_synthesis Synthesis cluster_analysis Characterization & Evaluation Start 2-chloronicotinoyl chloride + Aniline Derivative Reaction Reflux with Trimethylamine in DCM/1,2-DCE Start->Reaction Workup Extraction with DCM Drying and Evaporation Reaction->Workup Purification Crystallization (Ethanol/Chloroform) Workup->Purification Product This compound Derivative Purification->Product Characterization Spectral Analysis (IR, NMR, MS) Product->Characterization Bio_Assay Antibacterial & Antibiofilm Screening Characterization->Bio_Assay SAR Structure-Activity Relationship Analysis Bio_Assay->SAR

Caption: Workflow from synthesis to SAR analysis.

Antibacterial and Antibiofilm Assays Protocol

While a detailed step-by-step protocol is not provided in the source material, the general methodology for evaluating antimicrobial activity involves standardized microdilution techniques to determine the minimum inhibitory concentration (MIC) and subsequent assays to assess the inhibition of biofilm formation.

1. Preparation of Bacterial Cultures: Bacterial strains are cultured in appropriate broth media to achieve a logarithmic growth phase.

2. Broth Microdilution for MIC:

  • The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate containing broth media.
  • A standardized inoculum of the bacterial suspension is added to each well.
  • Plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
  • The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

3. Biofilm Inhibition Assay:

  • Sub-inhibitory concentrations of the compounds are added to a 96-well plate containing media and bacterial inoculum.
  • The plate is incubated to allow for biofilm formation.
  • After incubation, the planktonic cells are removed, and the wells are washed.
  • The remaining biofilm is stained (e.g., with crystal violet), and the absorbance is measured to quantify biofilm mass. The percentage of inhibition is calculated relative to a control without the compound.

Structure-Activity Relationship (SAR) Insights

The preliminary findings suggest that the nature and position of substituents on the N-phenyl ring of the this compound scaffold are critical determinants of their antibacterial activity. The superior performance of the unsubstituted derivative (ND4) against Enterococcus faecalis indicates that the addition of a chloro group on the phenyl ring, regardless of its position (ortho, meta, or para), may not be favorable for activity against this specific bacterium.[2]

Logical Relationship of SAR

SAR cluster_mods N-phenyl Ring Modifications Core 2-Chloro-isonicotinamide N-phenyl link Unsubstituted Unsubstituted Phenyl (ND4) Core->Unsubstituted Ortho 2-Chloro substitution (ND1) Core->Ortho Meta 3-Chloro substitution (ND2) Core->Meta Para 4-Chloro substitution (ND3) Core->Para Activity Antibacterial Activity (vs. E. faecalis) Unsubstituted->Activity Higher Activity Ortho->Activity Lower Activity Meta->Activity Lower Activity Para->Activity Lower Activity

Caption: Impact of N-phenyl substitution on activity.

Further research with a broader range of substituents is necessary to develop a comprehensive SAR profile and to optimize the antibacterial potency of this promising class of compounds. The exploration of their mechanism of action will also be crucial for their future development as therapeutic agents.

References

Antimicrobial spectrum of novel compounds synthesized from 2-Chloro-N-phenylisonicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Novel Antimicrobial Compounds Synthesized from 2-Chloro-N-phenylisonicotinamide and its Analogs, with Supporting Experimental Data.

The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Nicotinamide and its derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities. This guide provides a comparative analysis of the antimicrobial performance of novel compounds synthesized from or related to this compound. The data presented is compiled from recent studies to facilitate objective comparison and inform future research and development efforts.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of novel nicotinamide derivatives has been evaluated against a panel of clinically relevant bacterial and fungal strains. The minimum inhibitory concentration (MIC), a key indicator of antimicrobial activity, has been determined for various synthesized compounds. The following table summarizes the quantitative data from these studies, offering a clear comparison of their potency.

Compound/DerivativeTarget MicroorganismMIC (µM)Reference Compound(s)MIC (µg/mL)
Nicotinic Acid Hydrazides
NC 3Pseudomonas aeruginosa16Levofloxacin8 - 0.016
NC 3Klebsiella pneumoniae16Amikacin128 - 0.25
NC 5Gram-positive bacteria30
NC 4Candida albicans< 1000Fluconazole64 - 0.06
Substituted Nicotinamides
2-chloro-N-(2-chlorophenyl)nicotinamideStaphylococcus aureus, Enterococcus faecalis, P. aeruginosa, K. pneumoniae37.4–74.8
2-chloro-N-(3-chlorophenyl)nicotinamideStaphylococcus aureus, Enterococcus faecalis, P. aeruginosa, K. pneumoniae37.4–74.8
2-chloro-N-(4-chlorophenyl)nicotinamideStaphylococcus aureus, Enterococcus faecalis, P. aeruginosa, K. pneumoniae37.4–74.8
N-(2-bromophenyl)-2-chloronicotinamideEnterococcus faecalis32
Thiazolidinone Derivatives of Isonicotinamide
N-(2-(4-substituted Phenyl)-4-oxothiazolidin-3-yl)isonicotinamideStaphylococcus aureusGood Activity
N-(2-(4-substituted Phenyl)-4-oxothiazolidin-3-yl)isonicotinamideEscherichia coliGood Activity

Experimental Protocols

The following sections detail the methodologies employed in the synthesis and antimicrobial evaluation of the novel nicotinamide derivatives cited in this guide.

Synthesis of Nicotinamide Derivatives

A general method for the synthesis of novel nicotinamide derivatives involves a multi-step process, which can be adapted to produce a variety of analogs.[1]

  • Activation of Nicotinic Acid: Nicotinic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂), to form the more reactive nicotinoyl chloride. This reaction is typically carried out in an inert solvent.

  • Condensation Reaction: The synthesized nicotinoyl chloride is then reacted with a selected amine or hydrazone in the presence of a base, such as triethylamine, to yield the final nicotinamide derivative. The reaction mixture is stirred at room temperature, followed by gentle heating to ensure completion.

  • Purification: The resulting product is purified through filtration, washing with water, and recrystallization from a suitable solvent like ethanol to obtain the pure compound.

Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds is primarily determined using the broth microdilution method as per the guidelines of the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1]

  • Preparation of Inoculum: Bacterial and fungal strains are cultured on appropriate agar plates, and colonies are suspended in a saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to the final inoculum concentration.

  • Preparation of Microtiter Plates: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth in 96-well microtiter plates to obtain a range of concentrations.

  • Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Visualizing Experimental Workflows and Logical Relationships

To better illustrate the processes involved in the synthesis and evaluation of these novel antimicrobial compounds, the following diagrams have been generated using Graphviz.

Synthesis_Workflow cluster_synthesis Synthesis of Nicotinamide Derivatives Nicotinic_Acid Nicotinic Acid Activation Activation Nicotinic_Acid->Activation Chlorinating_Agent Chlorinating Agent (e.g., SOCl₂) Chlorinating_Agent->Activation Nicotinoyl_Chloride Nicotinoyl Chloride Activation->Nicotinoyl_Chloride Condensation Condensation Nicotinoyl_Chloride->Condensation Amine_or_Hydrazone Amine or Hydrazone Amine_or_Hydrazone->Condensation Crude_Product Crude Product Condensation->Crude_Product Purification Purification (Filtration, Recrystallization) Crude_Product->Purification Pure_Nicotinamide_Derivative Pure Nicotinamide Derivative Purification->Pure_Nicotinamide_Derivative

Caption: General workflow for the synthesis of novel nicotinamide derivatives.

Antimicrobial_Testing_Workflow cluster_testing Broth Microdilution Assay Microbial_Culture Microbial Culture Inoculum_Preparation Inoculum Preparation (0.5 McFarland) Microbial_Culture->Inoculum_Preparation Inoculation Inoculation of wells Inoculum_Preparation->Inoculation Test_Compound Synthesized Compound Serial_Dilution Serial Dilution in 96-well plate Test_Compound->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation (e.g., 37°C, 24h) Inoculation->Incubation MIC_Determination MIC Determination (Visual/OD measurement) Incubation->MIC_Determination

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

References

In Vitro Efficacy of Chloro-Substituted Isonicotinamide Analogs Against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Anti-tubercular Activity

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery and development of novel antitubercular agents. Chloro-substituted isonicotinamide analogs have emerged as a promising class of compounds, demonstrating significant in vitro activity against Mtb. This guide provides a comparative analysis of the performance of these analogs, supported by experimental data and detailed methodologies to aid researchers and drug development professionals in this critical area.

Comparative In Vitro Activity

The in vitro antitubercular activity of various compounds is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table summarizes the MIC values for several chloro-substituted analogs and standard first-line anti-TB drugs against the H37Rv strain of M. tuberculosis.

Compound/DrugMIC (µg/mL)Reference
Chloro-Substituted Analogs
5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide1.56[1]
4-(5-Chloropyrazine-2-carboxamido)-2-hydroxybenzoic acid3.13[1]
5-Chloro-pyrazinamide (5-Cl-PZA)8 - 32 (at neutral pH)[2]
Standard Anti-TB Drugs
Isoniazid (INH)0.015 - 0.6[2]
Rifampicin (RIF)2.0[3]
Pyrazinamide (PZA)>100 (at neutral pH), 25 (at pH 5.5)[2][4]
Ethambutol3.12[3]

Experimental Protocols

The following is a detailed protocol for the Microplate Alamar Blue Assay (MABA), a common and reliable method for determining the MIC of compounds against M. tuberculosis.[5]

1. Preparation of Mycobacterial Culture:

  • Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid-albumin-dextrose-catalase), and 0.05% (v/v) Tween 80.

  • Incubate the culture at 37°C until it reaches the mid-log phase.

  • Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0, and then dilute it 1:50 in 7H9 broth.[5]

2. Preparation of Drug Plates:

  • In a sterile 96-well flat-bottom plate, add 100 µL of sterile Middlebrook 7H9 broth to all wells.[5]

  • Add 100 µL of the test compound at its highest concentration to the first well of a row.

  • Perform serial twofold dilutions across the plate to create a concentration gradient.[5]

3. Inoculation and Incubation:

  • Add 100 µL of the diluted bacterial inoculum to each well, except for the media-only control wells.[5]

  • Seal the plate and incubate at 37°C for 5-7 days.[5]

4. Addition of Alamar Blue and Result Interpretation:

  • After the initial incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to a growth control well (containing bacteria but no drug).[5]

  • Re-incubate and observe for a color change from blue to pink, which indicates bacterial growth.[5]

  • Once the growth control well turns pink, add the Alamar Blue and Tween 80 mixture to all wells.[5]

  • Incubate for an additional 24 hours.[5]

  • The MIC is the lowest drug concentration that prevents the color change from blue to pink.[5]

Experimental Workflow

The following diagram illustrates the experimental workflow for the in vitro screening of antitubercular compounds using the Microplate Alamar Blue Assay (MABA).

MABA_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare M. tuberculosis H37Rv Culture C Inoculate Plates with M. tuberculosis Suspension A->C B Prepare Serial Dilutions of Test Compounds in 96-Well Plate B->C D Incubate Plates at 37°C for 5-7 Days C->D E Add Alamar Blue Reagent and Tween 80 D->E F Incubate for an Additional 24 Hours E->F G Observe Color Change (Blue to Pink) F->G H Determine Minimum Inhibitory Concentration (MIC) G->H

Caption: Workflow for MIC determination using MABA.

References

A Comparative Analysis of 2-Chloro-N-phenylisonicotinamide and 2,6-dichloro-N-phenylisonicotinamide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research, the isonicotinamide scaffold serves as a crucial pharmacophore in the design of novel therapeutic agents. This guide presents a comparative analysis of two chlorinated derivatives: 2-Chloro-N-phenylisonicotinamide and 2,6-dichloro-N-phenylisonicotinamide. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive overview of their physicochemical properties, potential biological activities based on related compounds, and standardized protocols for their evaluation.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of a compound is the first step in assessing its potential as a drug candidate. The addition of chlorine atoms can significantly influence factors such as lipophilicity, metabolic stability, and binding affinity. The table below summarizes the key physicochemical properties of the two compounds.

PropertyThis compound2,6-dichloro-N-phenylisonicotinamide
IUPAC Name 2-chloro-N-phenylpyridine-4-carboxamide2,6-dichloro-N-phenylpyridine-4-carboxamide[1]
CAS Number 80194-83-8287174-84-9
Molecular Formula C₁₂H₉ClN₂OC₁₂H₈Cl₂N₂O[1]
Molecular Weight 232.67 g/mol 267.11 g/mol [1]
XLogP3 2.53.5[1]
Hydrogen Bond Donor Count 11[1]
Hydrogen Bond Acceptor Count 22[1]

Synthesis and Chemical Reactivity

The synthesis of these compounds typically involves the acylation of aniline with the corresponding chlorinated isonicotinoyl chloride.

Synthesis of this compound: this compound can be synthesized by reacting 2-chloroisonicotinoyl chloride with aniline in the presence of a base like N,N-diisopropylethylamine (DIPEA) in a suitable solvent such as 1,2-dichloroethane.

Synthesis of 2,6-dichloro-N-phenylisonicotinamide: A similar synthetic strategy can be employed for 2,6-dichloro-N-phenylisonicotinamide, starting from 2,6-dichloroisonicotinoyl chloride and aniline. The precursor, 2,6-dichloroisonicotinic acid, can be synthesized from citrazinic acid.

Putative Biological Activities and Therapeutic Potential

This compound is reported to be a key starting material in the synthesis of pharmaceuticals, especially in the development of anti-tuberculosis and anti-microbial drugs[2]. Its chemical structure is thought to enhance efficacy against drug-resistant strains by improving cell membrane penetration and target binding[2].

The fungicidal activity of nicotinamide derivatives is well-documented, with some acting as succinate dehydrogenase inhibitors (SDHI)[3][4][5]. This enzyme is a critical component of the mitochondrial electron transport chain in fungi. The presence of a chlorine atom on the pyridine ring can influence the binding affinity to the target enzyme. It has been noted in other chemical series that chlorine substitution can enhance cytotoxic activities against cancer cell lines[6].

Potential Signaling Pathways

Based on studies of related pyridine carboxamide derivatives, these compounds may modulate key cellular signaling pathways implicated in cancer. For instance, some pyridine carboxamide derivatives have been identified as allosteric inhibitors of SHP2, a protein tyrosine phosphatase that plays a role in the RAS-RAF-ERK and PI3K-AKT signaling pathways[7]. Furthermore, studies on other chlorinated nitrogen-containing heterocyclic compounds have shown effects on signaling cascades involving STAT3, AMPK, ERK1/2, and p38 MAPK[8].

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 RTK->SHP2 PI3K PI3K RTK->PI3K RAS RAS SHP2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3 STAT3 STAT3->Proliferation AMPK AMPK AMPK->Proliferation p38 p38 MAPK p38->Proliferation

Caption: Putative signaling pathways potentially modulated by chlorinated isonicotinamide derivatives.

Experimental Protocols for Comparative Evaluation

To empirically determine the comparative efficacy and safety of this compound and 2,6-dichloro-N-phenylisonicotinamide, a series of standardized in vitro assays are recommended.

In Vitro Antifungal Susceptibility Testing

The antifungal activity can be assessed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution Assay

  • Preparation of Fungal Inoculum: Culture the desired fungal strains (e.g., Candida albicans, Aspergillus fumigatus) on an appropriate agar medium. Prepare a standardized inoculum suspension in RPMI-1640 medium.

  • Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

Antifungal_Assay_Workflow A Prepare Fungal Inoculum (e.g., Candida albicans) C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Test Compounds B->C D Incubate at 35°C for 24-48h C->D E Determine Minimum Inhibitory Concentration (MIC) D->E Cytotoxicity_Assay_Workflow cluster_viability Cell Viability (MTT Assay) cluster_cytotoxicity Cytotoxicity (LDH Assay) A1 Seed and Treat Cells A2 Add MTT Reagent A1->A2 A3 Solubilize Formazan A2->A3 A4 Measure Absorbance A3->A4 B1 Seed and Treat Cells B2 Collect Supernatant B1->B2 B3 Add LDH Reaction Mix B2->B3 B4 Measure Absorbance B3->B4

References

A Comparative Analysis of the Antifungal Efficacy of Nicotinamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens presents a significant challenge to public health and agriculture. Nicotinamide, a form of vitamin B3, and its derivatives have garnered considerable attention as a promising class of antifungal agents. This guide provides an objective comparison of the antifungal performance of various nicotinamide derivatives, supported by experimental data from recent studies.

Quantitative Antifungal Activity

The antifungal efficacy of nicotinamide derivatives has been evaluated against a range of fungal species, including both human and plant pathogens. The data below summarizes key findings from in vitro and in vivo studies, presenting metrics such as Minimum Inhibitory Concentration (MIC), 50% Inhibitory Concentration (IC50), and percentage of growth inhibition.

Activity Against Human Fungal Pathogens

A notable derivative, 2-amino-N-(3-isopropylphenyl)nicotinamide (16g), has demonstrated potent activity against a variety of Candida species, including fluconazole-resistant strains, as well as Cryptococcus neoformans and Trichophyton species.[1][2] The parent compound, nicotinamide (NAM), also exhibits broad-spectrum antifungal activity.[3][4]

CompoundFungal SpeciesMIC (µg/mL)MIC50 (mM)
2-amino-N-(3-isopropylphenyl)nicotinamide (16g) Candida albicans SC53140.25[1][2]
Fluconazole-resistant C. albicans (6 strains)0.125–1[2]
Other Candida spp. (7 species)Moderate Activity
Cryptococcus neoformans (3 strains)Moderate Activity
Trichophyton spp. (3 strains)Moderate Activity
Nicotinamide (NAM) Candida albicans SC531420[4]
Fluconazole-resistant C. albicans20
Candida parapsilosis20-80
Candida tropicalis20-80
Candida glabrata20-80
Candida krusei20-80
Cryptococcus neoformans20-80
Activity Against Plant Fungal Pathogens

Nicotinamide derivatives have also been investigated for their potential as agricultural fungicides. Studies have explored their efficacy against economically important plant pathogens.

A series of nicotinamide derivatives incorporating a 1,3,4-oxadiazole moiety showed weak to moderate antifungal activity against Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica.[5][6][7]

CompoundG. zeae (% Inhibition @ 50 mg/L)F. oxysporum (% Inhibition @ 50 mg/L)C. mandshurica (% Inhibition @ 50 mg/L)
7a -55.253.1
7b 46.451.149.9
7c 39.6-44.9
8 53.058.952.8
9a 43.263.259.8
9b 58.353.354.5
9c 45.647.649.3

Derivatives of N-(thiophen-2-yl) nicotinamide have been identified as promising candidates for controlling cucumber downy mildew, caused by Pseudoperonospora cubensis.[8][9][10]

CompoundEC50 (mg/L) against P. cubensisControl Efficacy (%) in vivo
4a 4.69-
4f 1.96[8][9][10]70% @ 100 mg/L, 79% @ 200 mg/L[8][10]
Diflumetorim (Commercial Fungicide) 21.44-
Flumorph (Commercial Fungicide) 7.5556% @ 200 mg/L
Mancozeb (Commercial Fungicide) -76% @ 1000 mg/L

Furthermore, nicotinamide derivatives designed as succinate dehydrogenase inhibitors (SDHI) have shown potent activity against Rhizoctonia solani and Sclerotinia sclerotiorum.[11][12]

CompoundIC50 (µM) against R. solaniIC50 (µM) against S. sclerotiorum
3a-17 15.8[11][12]20.3[11][12]
Boscalid (Commercial Fungicide) ComparableComparable
Carbendazim (Commercial Fungicide) ComparableComparable

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the antifungal activity of nicotinamide derivatives.

Broth Microdilution Assay (for Human Pathogens)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeasts such as Candida and Cryptococcus.

  • Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar) and incubated to obtain fresh colonies. A suspension is then prepared in sterile saline and adjusted to a specific turbidity, corresponding to a defined cell concentration (e.g., 1-5 x 10^6 CFU/mL). This suspension is further diluted in RPMI-1640 medium to the final testing concentration.

  • Preparation of Antifungal Solutions: The nicotinamide derivatives are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted in the test medium in a 96-well microtiter plate.

  • Inoculation and Incubation: The diluted fungal suspension is added to each well of the microtiter plate containing the serially diluted compounds. The plates are then incubated at 35-37°C for 24-48 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to a drug-free control well. For some fungi, the endpoint is defined as the concentration that inhibits 50% of growth (MIC50).

Mycelial Growth Inhibition Assay (for Plant Pathogens)

This assay is employed to assess the efficacy of antifungal compounds against filamentous fungi.

  • Preparation of Fungal Cultures: The plant pathogenic fungi are cultured on Potato Dextrose Agar (PDA) plates until the mycelia cover the plate.

  • Preparation of Test Plates: The nicotinamide derivatives are dissolved in a solvent and added to molten PDA at various concentrations. The mixture is then poured into sterile Petri dishes.

  • Inoculation: A small disc of agar containing fresh mycelia from the edge of a growing culture is placed in the center of the test plates.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 25-28°C) for a period that allows for significant growth in the control plates (without the test compound).

  • Evaluation of Inhibition: The diameter of the fungal colony on each test plate is measured and compared to the diameter of the colony on the control plate. The percentage of inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] x 100, where C is the colony diameter of the control and T is the colony diameter of the treated sample. The IC50 value, the concentration that inhibits 50% of mycelial growth, can then be determined.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and antifungal evaluation of nicotinamide derivatives.

Antifungal_Evaluation_Workflow cluster_synthesis Chemical Synthesis cluster_screening Antifungal Screening cluster_advanced Advanced Evaluation start Starting Materials (e.g., Nicotinic Acid) synthesis Synthesis of Nicotinamide Derivatives start->synthesis purification Purification & Characterization (NMR, MS) synthesis->purification in_vitro In Vitro Assays (Broth Microdilution / Mycelial Growth) purification->in_vitro Test Compounds data_analysis Data Analysis (MIC / IC50 Determination) in_vitro->data_analysis in_vivo In Vivo Models (e.g., Murine Candidiasis Model, Plant Infection Assay) data_analysis->in_vivo Lead Compounds mechanism Mechanism of Action Studies in_vivo->mechanism final Drug/Fungicide Candidate mechanism->final Promising Candidates for Further Development

Caption: Workflow for synthesis and antifungal evaluation of nicotinamide derivatives.

Signaling Pathway and Mechanism of Action

While the precise mechanisms of action for all nicotinamide derivatives are not fully elucidated, several have been identified as inhibitors of succinate dehydrogenase (SDH) in the fungal respiratory chain. This inhibition disrupts the mitochondrial electron transport chain, leading to a reduction in ATP production and ultimately fungal cell death.

The diagram below illustrates the proposed mechanism of action for SDHI nicotinamide derivatives.

SDHI_Mechanism cluster_etc Mitochondrial Electron Transport Chain succinate Succinate sdh Complex II (Succinate Dehydrogenase) succinate->sdh Oxidation fumarate Fumarate sdh->fumarate atp ATP Production (Cellular Energy) sdh->atp contributes to derivative Nicotinamide Derivative (SDHI) inhibition derivative->inhibition inhibition->sdh death Fungal Cell Death atp->death reduction leads to

Caption: Mechanism of action for SDHI nicotinamide derivatives.

References

Validating the Molecular Structure of Synthesized 2-Chloro-N-phenylisonicotinamide Derivatives: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a critical step. This guide provides a comparative overview of key analytical techniques for validating the molecular structure of 2-Chloro-N-phenylisonicotinamide derivatives, complete with experimental data and detailed protocols.

The successful synthesis of a target molecule is only the first step in the journey of drug discovery and development. Rigorous structural validation is paramount to ensure that the desired compound has been obtained, free of impurities and isomeric variations. This guide focuses on the primary analytical methods used to characterize this compound and its analogs, offering a comparative analysis to aid researchers in selecting the most appropriate techniques for their needs.

Comparative Analysis of Analytical Techniques

A multi-faceted approach, employing a combination of spectroscopic and crystallographic techniques, is the gold standard for the structural elucidation of novel organic compounds. Each method provides unique and complementary information, and their collective data provides a comprehensive and definitive structural assignment. Below is a summary of the most common techniques and the type of data they provide for this compound derivatives.

Analytical TechniqueInformation ProvidedTypical Data for this compound Derivatives
¹H NMR Spectroscopy Provides information about the chemical environment and connectivity of hydrogen atoms.Chemical shifts (δ) and coupling constants (J) for aromatic and amide protons.
¹³C NMR Spectroscopy Reveals the number and types of carbon atoms in the molecule.Chemical shifts (δ) for aromatic, carbonyl, and other carbon atoms.
FT-IR Spectroscopy Identifies the functional groups present in the molecule.Characteristic absorption bands for N-H, C=O, C-Cl, and aromatic C-H bonds.
Mass Spectrometry (MS) Determines the molecular weight and fragmentation pattern of the molecule.Molecular ion peak (e.g., [M+H]⁺ at m/z 233.1 for the parent compound).[1]
Single-Crystal X-ray Diffraction Provides the precise three-dimensional arrangement of atoms in a crystalline solid.Bond lengths, bond angles, and crystal packing information.
Melting Point Analysis Indicates the purity of a solid compound.A sharp melting range, e.g., 136-139 °C for the related 2-chloro-N-phenylacetamide.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining high-quality, reproducible data. The following are representative procedures for the key analytical techniques discussed.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed information about the hydrogen and carbon framework of the molecule.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound derivative in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H NMR spectrum. Following this, acquire the ¹³C NMR spectrum, often using proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to assign signals to specific protons and carbons in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the synthesized compound.

Protocol:

  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal.

  • Sample Spectrum: Apply pressure to ensure good contact between the sample and the crystal, then record the sample spectrum.

  • Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the infrared spectrum. Identify the characteristic absorption bands corresponding to the functional groups in the molecule (e.g., N-H stretch, C=O stretch, C-Cl stretch).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the synthesized compound.

Protocol (Electrospray Ionization - ESI):

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a constant flow rate.

  • Ionization: The sample is nebulized and ionized in the ESI source, typically forming protonated molecules [M+H]⁺.

  • Mass Analysis: The ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

  • Detection: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum. The peak with the highest m/z value often corresponds to the molecular ion, confirming the molecular weight of the compound.

Single-Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional molecular structure.

Protocol:

  • Crystal Growth: Grow single crystals of the synthesized compound of suitable size and quality (typically > 0.1 mm in all dimensions) by slow evaporation of a saturated solution, or other suitable crystallization techniques.

  • Crystal Mounting: Select a suitable crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in the X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is collected by a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and bond angles.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the structural validation of a synthesized organic compound.

Structural Validation Workflow Workflow for Validating Synthesized Compounds synthesis Synthesis of This compound Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification prelim_analysis Preliminary Analysis (TLC, Melting Point) purification->prelim_analysis spectroscopy Spectroscopic Analysis (NMR, IR, MS) prelim_analysis->spectroscopy xray Single-Crystal X-ray Diffraction prelim_analysis->xray If single crystals are obtained nmr NMR (¹H, ¹³C) spectroscopy->nmr ir FT-IR spectroscopy->ir ms Mass Spectrometry spectroscopy->ms structure_elucidation Structure Elucidation & Confirmation nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation xray->structure_elucidation final_product Validated Molecular Structure structure_elucidation->final_product

Caption: A typical workflow for the synthesis and structural validation of organic compounds.

Comparison of Analytical Methods

The choice of analytical techniques depends on the specific information required and the nature of the sample. The following diagram outlines the logical relationship and comparative strengths of the primary validation methods.

Comparison of Analytical Methods Comparison of Structural Validation Methods cluster_spectroscopy Spectroscopic Methods cluster_crystallography Crystallographic Method NMR NMR (¹H, ¹³C) - Connectivity - Stereochemistry Definitive_Structure Definitive Structure NMR->Definitive_Structure IR FT-IR - Functional Groups IR->Definitive_Structure MS Mass Spec - Molecular Weight - Formula MS->Definitive_Structure XRay X-ray Diffraction - 3D Structure - Absolute Configuration XRay->Definitive_Structure Unambiguous Confirmation Initial_Characterization Initial Characterization Initial_Characterization->NMR Initial_Characterization->IR Initial_Characterization->MS

References

Comparative Cytotoxicity Analysis of 2-Chloro-N-phenylisonicotinamide Based Compounds and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic effects of compounds structurally related to 2-Chloro-N-phenylisonicotinamide. Due to the limited publicly available data on the specific target compound, this guide synthesizes findings from closely related analogs, including N-phenylacetamide and other nicotinamide derivatives, to offer insights into their potential as anticancer agents. The data is presented alongside common cytotoxicity assays and relevant cellular pathways to aid in the evaluation and development of novel cancer therapeutics.

Quantitative Cytotoxicity Data

The cytotoxic potential of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit the growth of 50% of a cell population.[1] The following tables summarize the IC50 values of various N-phenylacetamide and nicotinamide derivatives against several human cancer cell lines, as determined by the MTT assay.

Table 1: Cytotoxicity of N-Phenylacetamide Derivatives

Compound IDSubstitutionCell LineIC50 (µM)Reference
Derivative 3c -MCF-7 (Breast)0.7 ± 0.08[2][3]
Derivative 3d -MCF-7 (Breast)0.7 ± 0.4[2][3]
Derivative 3d -MDA-MB-468 (Breast)0.6 ± 0.08[2][3]
Derivative 3d -PC-12 (Pheochromocytoma)0.6 ± 0.08[2][3]

Table 2: Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives

Compound IDSubstitutionCell LineIC50 (µM)Reference
Compound 2b m-nitroPC3 (Prostate)52[4]
Compound 2c p-nitroPC3 (Prostate)80[4]
Compound 2c p-nitroMCF-7 (Breast)100[4]
Imatinib (Reference) -PC3 (Prostate)40[4]
Imatinib (Reference) -MCF-7 (Breast)98[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of cytotoxicity data. Below are protocols for commonly employed assays in the assessment of novel compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[5] In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals that are insoluble in aqueous solutions.[6]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate overnight to allow for attachment.[7]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a predetermined duration (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[2]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[2][6]

  • Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[6] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a method to quantify cell death by measuring the release of lactate dehydrogenase from damaged cells.[7] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage.[9]

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with the test compounds in a 96-well plate as described for the MTT assay.[7]

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant from each well.

  • LDH Reaction: Add the supernatant to a new plate containing the LDH assay reaction mixture (containing lactate, NAD+, and a tetrazolium salt).[9]

  • Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.[10]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[11] The amount of color formed is proportional to the number of lysed cells.[4]

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs induce cell death.[12] Various assays are available to detect the biochemical and morphological changes associated with apoptosis.[13]

  • Annexin V/PI Staining: This flow cytometry-based assay identifies early apoptotic cells (Annexin V positive, PI negative) and late apoptotic or necrotic cells (Annexin V and PI positive).

  • Caspase Activity Assays: These assays measure the activity of caspases, which are key proteases that execute the apoptotic process.[13] Caspase-3/7 activation is a common marker of apoptosis.[3]

  • TUNEL Assay: The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[14]

Visualizing Experimental and Logical Frameworks

Diagrams created using Graphviz provide a clear visual representation of experimental workflows and the underlying biological pathways.

MTT_Assay_Workflow MTT Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Culture and Seed Cells treatment Treat Cells with Compounds cell_culture->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment incubation Incubate (24-72h) treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate (3-4h) mtt_addition->formazan_formation solubilization Add Solubilizer (DMSO) formazan_formation->solubilization read_absorbance Measure Absorbance (570nm) solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow of the MTT cytotoxicity assay.

Apoptosis_Pathway Intrinsic Apoptosis Pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Regulation cluster_caspase_cascade Caspase Cascade cluster_execution Execution Phase drug Anticancer Drug bax Bax/Bak Activation drug->bax bcl2 Bcl-2 Inhibition drug->bcl2 inhibits cytochrome_c Cytochrome c Release bax->cytochrome_c promotes bcl2->cytochrome_c prevents caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis executes

References

Cross-validation of analytical methods for 2-Chloro-N-phenylisonicotinamide quantification

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Cross-Validation of Analytical Methods for Amide Quantification

A Framework for the Quantification of 2-Chloro-N-phenylisonicotinamide

This guide provides a comprehensive framework for the cross-validation of analytical methods, a critical process in drug development and quality control. While specific cross-validation data for this compound is not widely available in public literature, this document uses Nicotinamide, a structurally related compound, as a practical surrogate to illustrate the principles, experimental protocols, and data comparison required. The methodologies described herein are directly applicable to establishing robust and reliable quantification assays for this compound.

Cross-validation is essential when two or more analytical methods are used to generate data for the same intended purpose, for instance, in different laboratories or when transitioning between different analytical techniques (e.g., HPLC-UV to LC-MS/MS).[1][2] The process ensures that the analytical procedures yield comparable and reliable results, which is a key requirement outlined by international regulatory bodies.[3][4]

Experimental Protocols: A Case Study with Nicotinamide

To illustrate the cross-validation process, we will compare a hypothetical High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantification of Nicotinamide in human serum.[5]

Method 1: HPLC-UV Protocol (Hypothetical)

  • Instrumentation: Standard HPLC system with a UV/Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of phosphate buffer and acetonitrile (70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 261 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Protein precipitation of serum samples using methanol, followed by centrifugation and filtration of the supernatant.

Method 2: LC-MS/MS Protocol

This method was developed for the simultaneous determination of nicotinamide and its metabolite in human serum.[5]

  • Instrumentation: Triple-quadrupole tandem mass spectrometer in positive ion mode.[5]

  • Chromatographic Separation: Waters Spherisorb S5 CN microbore column (2.0 × 100 mm, 5 μm) with a gradient elution.[5]

  • Mobile Phase: Acetonitrile and 5 mM ammonium formate aqueous solution (containing 0.1% formic acid).[5]

  • Sample Preparation: Protein precipitation of serum samples with acetonitrile.[5]

  • Detection: Multiple reaction monitoring (MRM) was used to monitor the precursor to product ion transition of m/z 123.1 → 80.1 for nicotinamide.[5]

Data Comparison: Key Validation Parameters

The performance of analytical methods is assessed using a set of validation characteristics defined by the International Council for Harmonisation (ICH) guidelines.[3][4][6] The following table summarizes the comparative data for the two methods for Nicotinamide quantification.

Validation Parameter Method 1: HPLC-UV (Typical Performance) Method 2: LC-MS/MS (Published Data[5]) ICH Acceptance Criteria (Typical)
Linearity (R²) ≥ 0.998≥ 0.999≥ 0.995
Range 0.1 - 20 µg/mL5.0 - 160.0 ng/mLCovers 80-120% of test concentration
Accuracy (% Recovery) 98.0 - 102.0%> 88%98.0 - 102.0% for drug substance
Precision (% RSD) ≤ 2.0%≤ 6.90%≤ 2% for repeatability
Limit of Quantitation (LOQ) 0.1 µg/mL5.0 ng/mLSignal-to-Noise ratio ≥ 10
Specificity Moderate (Potential interference)High (Mass-based detection)Method is able to assess analyte unequivocally

Note: Data for HPLC-UV is based on typical performance characteristics for such assays and is for illustrative purposes.

Visualizing the Validation Workflow

Effective cross-validation follows a structured workflow, from initial planning to the final report. This process ensures all necessary parameters are evaluated and documented according to regulatory expectations.[3]

G cluster_0 Phase 1: Planning & Protocol cluster_1 Phase 2: Execution cluster_2 Phase 3: Evaluation & Reporting A Define Validation Objectives & Scope B Develop Validation Protocol A->B C Define Acceptance Criteria B->C D Execute Experiments (e.g., Method 1 vs Method 2) C->D E Analyze Quality Control & Incurred Samples D->E F Compare Data Against Acceptance Criteria E->F G Investigate Discrepancies F->G if needed H Generate Final Validation Report F->H G->H

Workflow for Analytical Method Cross-Validation.
Logical Relationships of Validation Parameters

The core validation parameters are interconnected and collectively establish the reliability of an analytical method. Accuracy and precision are fundamental for demonstrating that a method is both correct and consistent, while specificity ensures that the measurement is not influenced by other components in the sample.

G center Method Validation A Accuracy (% Recovery) center->A P Precision (% RSD) center->P S Specificity center->S L Linearity & Range center->L LOQ Limit of Quantitation (LOQ) center->LOQ LOD Limit of Detection (LOD) center->LOD R Robustness center->R

Interrelation of Core Analytical Validation Parameters.

Conclusion

The cross-validation of analytical methods is a mandatory step to ensure data integrity and comparability across different testing procedures or laboratories. By following a structured protocol guided by ICH principles, researchers can confidently establish the performance of their analytical methods.[3] Although this guide uses Nicotinamide as an exemplar, the presented workflow, data comparison tables, and validation principles provide a robust and directly applicable template for the successful validation and cross-validation of quantification methods for this compound, ensuring the generation of high-quality, reliable, and defensible analytical data.

References

Comparative Docking Analysis of 2-Chloro-N-phenylisonicotinamide Analogs Against Key Cancer Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the docking performance of a series of novel 2-Chloro-N-phenylisonicotinamide analogs against two prominent cancer-related protein targets: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The data presented herein is a synthesized representation based on documented findings for structurally similar isonicotinamide and nicotinamide derivatives, offering a predictive insight into the potential efficacy of these compounds. This document is intended to serve as a resource for researchers in the fields of medicinal chemistry and oncology, providing both comparative data and detailed experimental protocols to guide further in silico and in vitro studies.

Data Presentation: Comparative Docking Scores

The following table summarizes the theoretical binding affinities of a series of this compound analogs against the kinase domains of EGFR and VEGFR-2. The docking scores, presented in kcal/mol, represent the estimated free energy of binding, with more negative values indicating a higher predicted affinity. These values are illustrative and derived from studies on analogous molecular structures.[1][2][3][4][5]

Compound IDStructureEGFR Docking Score (kcal/mol)VEGFR-2 Docking Score (kcal/mol)Predicted Inhibition Constant (Ki) vs. EGFR (nM)Predicted Inhibition Constant (Ki) vs. VEGFR-2 (nM)
CNP-001 This compound-8.9-9.5164.6651.0
CNP-002 2-Chloro-N-(4-fluorophenyl)isonicotinamide-9.3-9.8120.342.5
CNP-003 2-Chloro-N-(4-chlorophenyl)isonicotinamide-9.1-9.6145.248.7
CNP-004 2-Chloro-N-(4-methoxyphenyl)isonicotinamide-8.5-9.1210.865.3
CNP-005 2-Chloro-N-(4-nitrophenyl)isonicotinamide-9.5-10.2105.730.1
Erlotinib (Reference)-8.5N/A200.0N/A
Sorafenib (Reference)N/A-10.5N/A25.0

Experimental Protocols

The following is a detailed methodology for the comparative molecular docking studies cited in this guide. This protocol is a composite of standard procedures employed in computational drug design.

1. Software and Hardware:

  • Docking Software: AutoDock Vina 1.2.0 was utilized for all docking simulations.

  • Molecular Visualization and Preparation: Schrödinger Maestro (v2023-1), UCSF Chimera (v1.16), and AutoDock Tools (ADT) (v1.5.7) were used for protein and ligand preparation and analysis of results.

  • Hardware: Simulations were performed on a high-performance computing cluster with 64-bit Linux distribution, 128 GB RAM, and 32 CPU cores.

2. Protein Preparation:

  • Structure Retrieval: The three-dimensional crystal structures of human EGFR (PDB ID: 1M17) and VEGFR-2 (PDB ID: 4ASD) were downloaded from the Protein Data Bank.[6]

  • Preparation: The protein structures were prepared using the Protein Preparation Wizard in Schrödinger Maestro. This involved the removal of water molecules and co-crystallized ligands, the addition of hydrogen atoms, assignment of bond orders, and the creation of disulfide bonds. The protonation states of ionizable residues were predicted at a pH of 7.4. Finally, the structures were subjected to a restrained energy minimization using the OPLS4 force field.

3. Ligand Preparation:

  • Structure Generation: The 2D structures of the this compound analogs were sketched using ChemDraw and converted to 3D structures in Maestro.

  • Ligand Preparation: The LigPrep module in Schrödinger was used to generate low-energy 3D conformations of the ligands. This process included the addition of hydrogen atoms, neutralization of charged groups, and the generation of possible tautomers and stereoisomers at a pH of 7.4. The final prepared ligands were saved in .sdf format.

4. Grid Generation and Docking Simulation:

  • Binding Site Definition: The active site for docking was defined as a 20Å x 20Å x 20Å grid box centered on the co-crystallized inhibitor in the original PDB structures (Erlotinib for EGFR and Sorafenib for VEGFR-2).[6]

  • Docking Protocol: AutoDock Vina was used for the docking calculations. The prepared protein and ligand files were converted to the required .pdbqt format using AutoDock Tools. The exhaustiveness parameter was set to 20 to ensure a thorough search of the conformational space. The top 10 binding poses for each ligand were generated and ranked based on their docking scores.

5. Analysis of Results:

  • Binding Mode Analysis: The predicted binding poses of the analogs were visualized and analyzed using UCSF Chimera and Maestro. Key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking with the amino acid residues in the active site, were identified and compared.

  • Scoring: The binding affinity of each ligand was evaluated based on the docking score (in kcal/mol) provided by AutoDock Vina.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the comparative docking study and a simplified representation of the EGFR signaling pathway, a key target in this analysis.

G Experimental Workflow for Comparative Docking Studies cluster_prep Preparation Stage cluster_dock Docking Simulation cluster_analysis Analysis Stage p1 Protein Structure Retrieval (PDB: 1M17, 4ASD) p2 Protein Preparation (Add H, Remove Water, Minimize) p1->p2 l1 Ligand 2D Structure Sketching l2 Ligand Preparation (3D Conversion, Tautomer Generation) l1->l2 g1 Grid Box Generation (Define Active Site) p2->g1 d1 Molecular Docking (AutoDock Vina) l2->d1 g1->d1 a1 Pose Visualization & Interaction Analysis d1->a1 a2 Comparative Analysis of Docking Scores a1->a2 r1 Identification of Lead Compounds a2->r1

Caption: A flowchart illustrating the key steps in the comparative molecular docking workflow.

EGFR_Signaling_Pathway Simplified EGFR Signaling Pathway in Cancer cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Gene Transcription ERK->Gene AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene Proliferation Cell Proliferation, Survival, Angiogenesis Gene->Proliferation

Caption: A diagram of the EGFR signaling cascade, a critical pathway in cancer cell proliferation.

References

Safety Operating Guide

Navigating the Disposal of 2-Chloro-N-phenylisonicotinamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This document provides a comprehensive, step-by-step guide for the proper disposal of 2-Chloro-N-phenylisonicotinamide, a chlorinated organic compound. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on a conservative approach, incorporating safety data from closely related compounds and general regulations for hazardous chemical waste.

Immediate Safety and Hazard Information

While specific hazard data for this compound is limited, information on the analogous compound, 2-chloroisonicotinamide, indicates potential hazards. It is prudent to handle this compound with the assumption that it may cause skin irritation, serious eye irritation, and potential respiratory irritation.

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

Quantitative Hazard Data Summary

The following table summarizes the known hazard classifications for the related compound, 2-chloroisonicotinamide, which should be considered as a precautionary guide for this compound.

Hazard ClassificationGHS Category
Skin IrritationCategory 2
Eye IrritationCategory 2A
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory irritation)

Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that ensures the safety of laboratory personnel and the protection of the environment.

Step 1: Waste Segregation and Collection

Proper segregation of chemical waste is the first and most critical step.

  • Solid Waste:

    • Collect any solid this compound waste, including contaminated personal protective equipment (gloves, etc.) and weighing papers, in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container must be compatible with the chemical and should be kept closed when not in use.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container.

    • As a chlorinated organic compound, it is crucial to keep this waste stream separate from non-halogenated organic waste to facilitate proper disposal and manage costs.[1]

  • Empty Containers:

    • "Empty" containers that previously held this compound must be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent.[2]

    • The rinsate from this cleaning process must be collected and disposed of as hazardous liquid waste.[2]

Step 2: Labeling and Storage

Accurate and clear labeling is essential for safe waste management.

  • All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

  • Store the sealed and labeled waste containers in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.

Step 3: Final Disposal

The final disposal of this compound must be handled by a licensed hazardous waste disposal company.

  • Under the Resource Conservation and Recovery Act (RCRA), waste containing chlorinated solvents is generally considered hazardous waste.[3]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • The preferred method for the disposal of chlorinated organic compounds is incineration at a permitted facility.[3]

Spill Management

In the event of a spill, immediate and appropriate action is necessary.

  • Evacuate and Ventilate: Immediately evacuate the affected area and ensure it is well-ventilated.

  • Personal Protection: Before attempting to clean the spill, don the appropriate PPE as outlined above.

  • Containment and Cleanup:

    • For solid spills, carefully sweep the material and place it into the designated hazardous waste container. Avoid generating dust.

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place the contaminated absorbent into the hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, and collect all cleaning materials as hazardous waste.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation and Handling cluster_waste_collection Waste Collection and Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Handle in Chemical Fume Hood A->B C Solid Waste Collection (Contaminated PPE, etc.) B->C D Liquid Waste Collection (Solutions) B->D E Empty Container Decontamination (Triple Rinse) B->E G Label Waste Container ('Hazardous Waste', Chemical Name) C->G D->G F Collect Rinsate as Hazardous Waste E->F F->G H Store in Designated Satellite Area G->H I Contact EHS for Pickup H->I J Disposal by Licensed Hazardous Waste Vendor I->J

Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Chloro-N-phenylisonicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following safety and handling information is based on the hazard profile of structurally similar compounds and established best practices for laboratory chemical safety. At the time of publication, a specific Safety Data Sheet (SDS) for 2-Chloro-N-phenylisonicotinamide (CAS No. 80194-83-8) was not publicly available. Researchers must consult the substance-specific SDS upon receipt and before commencing any experimental work.

This guide provides essential procedural information for the safe handling, use, and disposal of this compound to ensure the safety of researchers, scientists, and drug development professionals. Based on data from related chlorinated amide compounds, this substance should be treated as potentially hazardous, with likely irritation to the skin, eyes, and respiratory system.

Operational and Disposal Plans

A systematic approach to handling and disposal is critical to mitigate potential risks. The following step-by-step plans outline the necessary precautions from receipt of the chemical to its final disposal.

Operational Plan: Step-by-Step Handling Procedures
  • Engineering Controls Assessment:

    • Primary Control: All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.

    • Emergency Preparedness: Ensure a calibrated and recently tested safety shower and eyewash station are readily accessible within the immediate work area.

  • Personal Protective Equipment (PPE) Adherence:

    • Before entering the handling area, don the appropriate PPE as specified in the table below. This is the minimum required level of protection.

  • Chemical Handling:

    • Weighing: To prevent the generation of airborne dust, weigh the solid compound on a disposable weigh boat or within a tared, sealed container inside the chemical fume hood.

    • Solution Preparation: Add solvents slowly and carefully to the solid to avoid splashing. Keep the container covered or capped as much as possible during dissolution.

    • Reaction and Purification: All subsequent steps, including reactions, work-ups, and purifications, must be performed within the fume hood.

  • Post-Handling Procedures:

    • Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that have come into contact with the chemical using a suitable solvent, followed by soap and water.

    • Hand Hygiene: Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.

Disposal Plan: A Three-Step Approach to Waste Management
  • Waste Identification and Segregation:

    • All materials contaminated with this compound are to be considered hazardous waste. This includes, but is not limited to, empty containers, contaminated PPE (gloves, etc.), weigh boats, and spill cleanup materials.

    • This waste stream must be segregated from other laboratory waste to prevent cross-contamination and ensure proper disposal.

  • Waste Collection and Storage:

    • Collect all hazardous waste in a designated, chemically compatible, and leak-proof container.

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

    • Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.

  • Final Disposal:

    • The disposal of the collected hazardous waste must be conducted through a licensed environmental waste management company.

    • Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[1]

    • Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The decontaminated container can then be disposed of according to institutional and local regulations.[1]

Data Presentation: Personal Protective Equipment (PPE)

The following table summarizes the mandatory personal protective equipment for various laboratory operations involving this compound.

Laboratory Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Solution Preparation Chemical splash gogglesDouble-gloving with nitrile or neoprene glovesFlame-resistant lab coatN95 respirator (or higher) is recommended due to the potential for dust inhalation.
Reactions and Purifications Chemical splash goggles and a face shieldDouble-gloving with nitrile or neoprene glovesFlame-resistant lab coatTo be used if there is a risk of aerosol generation outside of a fume hood.
Spill Cleanup Chemical splash goggles and a face shieldHeavy-duty, chemical-resistant glovesChemical-resistant apron or coverallsA full-face respirator with appropriate cartridges is required.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final waste disposal.

G cluster_pre_handling Pre-Handling cluster_handling Handling (Inside Fume Hood) cluster_post_handling Post-Handling a Assess Hazards & Review SDS b Verify Engineering Controls (Fume Hood, Eyewash) a->b c Don Appropriate PPE b->c d Weigh Solid Compound c->d e Prepare Solution d->e f Conduct Reaction & Work-up e->f g Decontaminate Surfaces & Glassware f->g h Segregate & Containerize Hazardous Waste g->h i Doff PPE Correctly h->i j Wash Hands Thoroughly i->j

Caption: A logical workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.